Ethyl vinyl sulfone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-ethenylsulfonylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3-7(5,6)4-2/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEWLOAZFAGNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172260 | |
| Record name | Ethyl vinyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889-59-4 | |
| Record name | (Ethylsulfonyl)ethene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl vinyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1889-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl vinyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (ethylsulphonyl)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL VINYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM6G9NMM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl Vinyl Sulfone: A Technical Guide to its Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl vinyl sulfone (EVS) is a reactive organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] Its unique chemical structure, characterized by an electron-deficient vinyl group attached to a sulfonyl moiety, makes it a potent Michael acceptor. This reactivity is the cornerstone of its utility, enabling it to form stable covalent bonds with nucleophiles, a property extensively exploited in the design of targeted covalent inhibitors and other therapeutic agents.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of this compound, with a particular focus on its applications in drug discovery and development.
Chemical Structure and Identifiers
This compound consists of an ethyl group and a vinyl group attached to a central sulfonyl functional group.[4] The strong electron-withdrawing nature of the sulfonyl group renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.
Key identifiers for this compound are provided below:
-
CAS Number: 1889-59-4[5]
-
Molecular Formula: C4H8O2S[5]
-
Linear Formula: C2H5S(O)2CH=CH2
-
SMILES String: CCS(=O)(=O)C=C
-
InChI Key: BJEWLOAZFAGNPE-UHFFFAOYSA-N
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 120.17 g/mol [6] |
| Density | 1.151 g/mL at 25 °C[7][8][9] |
| Boiling Point | 118-119 °C at 22 mmHg[7][8][9] |
| Refractive Index (n20/D) | 1.463[7][8] |
| Form | Liquid |
| Flash Point | 109 °C (228.2 °F) - closed cup |
Reactivity and Applications in Drug Development
The vinyl sulfone moiety is a key structural unit in numerous biologically active molecules and is considered a "privileged scaffold" in medicinal chemistry.[2][10][11] Its electrophilic character allows it to act as a Michael acceptor, reacting readily with nucleophiles.[3]
Michael Addition Reactivity
The primary mode of action for this compound in a biological context is the Michael addition reaction. It reacts selectively and rapidly with thiols, such as the sulfhydryl group of cysteine residues in proteins.[12][13] This reaction is significantly faster than its reaction with other nucleophiles like the amino groups of lysine (B10760008) or the imidazole (B134444) groups of histidine.[13][14] This selectivity makes the vinyl sulfone group an excellent "warhead" for designing targeted covalent inhibitors that can permanently bind to a specific cysteine residue in a target protein, thereby modulating its function.
Caption: Michael addition of a nucleophile to this compound.
Role in Drug Design
The vinyl sulfone motif has been incorporated into a variety of drug candidates and investigational compounds for a range of therapeutic areas, including:
-
Anticancer Agents: Vinyl sulfone-containing molecules have been designed as inhibitors of various kinases and other proteins implicated in cancer progression.[2] Rigosertib is a notable example of a vinyl sulfone-based drug candidate that has been in clinical trials for cancer treatment.[11]
-
Neuroprotective and Radioprotective Agents: The ability of vinyl sulfones to react with specific cellular targets has been harnessed to develop agents that protect against neuronal damage and radiation injury.[10][11]
-
Anti-infective Agents: The vinyl sulfone scaffold is also found in compounds with activity against various pathogens.[2] For instance, K11777 is a vinyl sulfone-containing compound that has shown promise as an anti-Chagas agent.[11]
The vinyl sulfone group's stability and selectivity in vivo make it a valuable tool for developing covalent inhibitors for various cysteine proteases.[3]
Experimental Protocols
General Synthesis of Vinyl Sulfones
While numerous methods exist for the synthesis of vinyl sulfones, a common strategy involves the oxidation of the corresponding vinyl sulfides. Another established method is the pyrolysis of β-hydroxyethyl sulfones.[15] A general workflow for a synthetic approach is outlined below.
Caption: A generalized workflow for the synthesis of vinyl sulfones.
One specific method for preparing vinyl sulfones involves the reaction of a divinyl sulfone with an alcohol or mercaptan in the presence of an alkaline catalyst.[16] Another approach is the reaction of alkenes with sodium arene sulfinates.[17]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). A typical method would involve the following:
-
Column: A C18 column, such as Newcrom R1, is suitable for the separation.[18]
-
Mobile Phase: A simple mobile phase consisting of acetonitrile (B52724) (MeCN) and water with an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) can be used.[18]
-
Detection: UV detection is a common method for analyzing compounds with a chromophore, though other detectors can be employed depending on the analytical needs.
This HPLC method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies.[18]
Conclusion
This compound is a versatile and highly reactive compound with significant applications in modern drug discovery. Its well-defined reactivity as a Michael acceptor, particularly its selectivity for cysteine residues, has established it as a valuable chemical tool for the design of targeted covalent inhibitors. A thorough understanding of its chemical properties, structure, and reactivity is crucial for researchers and scientists working to develop novel therapeutics that leverage the unique characteristics of the vinyl sulfone moiety. The continued exploration of vinyl sulfone chemistry promises to yield new and innovative drug candidates for a wide range of diseases.
References
- 1. A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 5. This compound - CAMEO [cameo.mfa.org]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS#:1889-59-4 | Chemsrc [chemsrc.com]
- 8. This compound | 1889-59-4 [chemicalbook.com]
- 9. CAS NO. 1889-59-4 | this compound | C4H8O2S [localpharmaguide.com]
- 10. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 16. US3517068A - Vinyl ethyl ether or thioether sulfones - Google Patents [patents.google.com]
- 17. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 18. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Reactivity of Ethyl Vinyl Sulfone with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of ethyl vinyl sulfone (EVS) with amino acids. EVS is a valuable tool in bioconjugation, proteomics, and drug development due to its ability to form stable covalent bonds with specific amino acid residues. This document details the underlying reaction mechanisms, reactivity and selectivity, quantitative kinetic data, and detailed experimental protocols for analyzing these reactions.
Introduction
This compound (EVS) is an α,β-unsaturated sulfone that acts as a Michael acceptor. This property allows it to react with nucleophilic side chains of amino acids, forming stable thioether or amino linkages. The reactivity of EVS is highly dependent on the nucleophilicity of the amino acid side chain and the pH of the reaction medium, which dictates the protonation state of the nucleophile. This selective reactivity makes EVS a versatile reagent for protein modification, the development of covalent inhibitors, and the creation of antibody-drug conjugates. The primary amino acid targets for EVS are cysteine, lysine (B10760008), and histidine.
Reaction Mechanism and Selectivity
The reaction of this compound with nucleophilic amino acid residues proceeds via a Michael-type 1,4-addition.[1] In this reaction, the nucleophile attacks the β-carbon of the vinyl group, leading to the formation of a covalent bond.
The selectivity of this reaction is predominantly governed by the pH of the environment, which influences the availability of the deprotonated, more nucleophilic form of the amino acid side chains.[2]
-
Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). With a pKa of approximately 8.3, a significant concentration of the highly reactive thiolate anion exists at physiological pH (around 7.4), making cysteine the most reactive amino acid towards EVS under these conditions.[3] Studies have shown that at comparable pKa values, thiols are approximately 280 times more reactive than primary amines towards vinyl sulfones.[2]
-
Lysine: The ε-amino group of lysine is a primary amine with a pKa of about 10.5. At neutral pH, this group is predominantly protonated (-NH3⁺) and thus non-nucleophilic. As the pH increases to alkaline conditions (pH > 9), the deprotonation of the amino group to -NH2 significantly increases its nucleophilicity, allowing it to react with EVS.[4] EVS can react with lysine to form both mono- and di-substituted products.[5]
-
Histidine: The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0. The deprotonated imidazole ring is nucleophilic and can react with EVS. This reaction can occur at neutral pH.[5][6]
Due to these differences in pKa and intrinsic nucleophilicity, the reaction of EVS can be directed towards cysteine at neutral or slightly acidic pH, while reactions with lysine become more significant at higher pH.[7]
Quantitative Reactivity Data
The reactivity of this compound with amino acids can be quantified by second-order rate constants. While specific kinetic data for the reaction of EVS with free amino acids in solution is not extensively published, data from related systems provide valuable insights into the relative reactivities.
| Amino Acid | Nucleophilic Group | Reaction pH | Observed Rate Constant (k) | Notes |
| Cysteine (in Glutathione) | Thiol (Thiolate) | 7.5 | 0.057 min⁻¹ (pseudo-first-order) | Reaction on a vinyl sulfone-functionalized surface. Glutathione is a tripeptide containing cysteine.[3] |
| Lysine (ab-NTA) | α-Amino | 8.5 | 0.011 min⁻¹ (pseudo-first-order) | Reaction on a vinyl sulfone-functionalized surface. N-(5-amino-1-carboxypentyl)iminodiacetic acid (ab-NTA) is a lysine derivative.[3] |
| Cysteine (in Cathepsin S) | Thiol (Thiolate) | - | 30,600 M⁻¹s⁻¹ (second-order) | Reaction of a phenyl vinyl sulfone derivative with the active site cysteine of a protease. This illustrates the high reactivity of vinyl sulfones with cysteines in a protein context.[8] |
Relative Reactivity: As a general principle, the reactivity of nucleophiles with vinyl sulfones follows the order: Thiol (Cysteine) >> Imidazole (Histidine) > Amine (Lysine) at neutral pH. At alkaline pH, the reactivity of lysine increases significantly. The reaction rate of this compound with a model thiol (hexanethiol) has been reported to be approximately 7 times higher than with a model acrylate (B77674) (hexyl acrylate), highlighting the high reactivity of the vinyl sulfone Michael acceptor.[9]
Experimental Protocols
General Protocol for Reacting this compound with a Protein
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer. The choice of buffer is critical and depends on the desired reaction selectivity.
-
For cysteine-selective modification, use a buffer at pH 7.0-7.5 (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
For lysine modification, a higher pH buffer is required (e.g., 50 mM sodium borate, pH 9.0).
-
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction: Add the this compound stock solution to the protein solution to the desired final molar excess (e.g., 10-100 fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent that will react with the excess EVS. A common quenching agent is a small molecule thiol such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, or a primary amine like Tris buffer.[2]
-
Sample Cleanup: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.
Analysis of Modified Proteins by Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the covalent modification of proteins and identifying the specific amino acid residues that have reacted.
4.2.1. Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a solution containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond scrambling and to differentiate between cysteines that have reacted with EVS and those that were originally present as free thiols.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration (e.g., to < 1 M urea).
-
Add a protease such as trypsin (at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of acetonitrile (B52724) and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
4.2.2. LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Chromatography:
-
Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Load the peptides onto a C18 reversed-phase column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% acetonitrile over 60 minutes).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans to detect the peptide precursor ions.
-
Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Acquire MS/MS spectra of the fragment ions.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the peptides from the MS/MS data.
-
Specify the mass shift corresponding to the this compound adduct as a variable modification on cysteine, lysine, and histidine residues. The mass of the this compound moiety is 120.02 Da (C4H8O2S).
-
Manually validate the MS/MS spectra of modified peptides to confirm the site of modification.
-
Analysis of Modified Amino Acids by Amino Acid Analysis
Amino acid analysis can be used to quantify the extent of modification of specific amino acids.
-
Protein Hydrolysis:
-
Place a known amount of the modified protein in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.
-
-
Derivatization (Pre-column or Post-column):
-
Derivatize the amino acids to make them detectable. Common derivatizing agents include ninhydrin (B49086) (post-column) or phenyl isothiocyanate (PITC) (pre-column).
-
-
Chromatographic Separation:
-
Separate the derivatized amino acids using ion-exchange chromatography or reversed-phase HPLC.
-
-
Detection and Quantification:
-
Detect the eluted amino acids using a spectrophotometer or fluorometer.
-
Identify the modified amino acids by their altered retention times compared to standard amino acids. The EVS adducts of lysine and histidine have been shown to elute as distinct peaks in ion-exchange chromatography.[5]
-
Quantify the amount of each amino acid by integrating the peak areas and comparing them to a standard curve.
-
Analysis of Modified Amino Acids by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about the this compound adducts of amino acids.
-
Sample Preparation:
-
React this compound with a high concentration of the amino acid of interest in a suitable buffer in D₂O.
-
Purify the modified amino acid adduct.
-
Dissolve the purified adduct in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Experiments:
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts of the protons in the modified amino acid. The formation of the adduct will result in the appearance of new signals corresponding to the ethylsulfonyl ethyl group and shifts in the signals of the amino acid protons adjacent to the modification site.
-
2D NMR (COSY, HSQC): Acquire two-dimensional correlation spectra to confirm the structure of the adduct.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the tracing of the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing information about the carbon skeleton.
-
-
-
Data Analysis:
-
Assign the proton and carbon signals in the NMR spectra.
-
Compare the chemical shifts of the modified amino acid to those of the unmodified amino acid and this compound to confirm the structure of the adduct.
-
Visualizations
Reaction Mechanism
Caption: Michael addition of a nucleophilic amino acid to this compound.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for the identification of EVS-modified proteins by mass spectrometry.
pH-Dependent Selectivity
Caption: pH-dependent reactivity of EVS with Cys, Lys, and His.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and kinetic evaluation of ethyl acrylate and vinyl sulfone derived inhibitors for human cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Aqueous Solubility and Stability of Ethyl Vinyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the aqueous solubility and stability of ethyl vinyl sulfone. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the expected behavior based on the chemical properties of vinyl sulfones and provides detailed experimental protocols to enable researchers to generate this critical data for their specific applications.
Introduction to this compound
This compound (EVS) is a reactive organic compound containing a vinyl group attached to an ethyl sulfone moiety. The electron-withdrawing nature of the sulfone group makes the vinyl group susceptible to nucleophilic attack, a property that underlies its utility in various chemical syntheses and bioconjugation applications. However, this reactivity also presents challenges regarding its solubility and stability in aqueous environments, which are critical parameters for its use in biological and pharmaceutical research.
Aqueous Solubility of this compound
The aqueous solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and efficacy in biological systems. For this compound, its solubility is expected to be influenced by its molecular structure and the properties of the aqueous medium.
Expected Solubility Profile
Based on the structure of this compound, a moderate to low aqueous solubility is anticipated. While the sulfone group can participate in hydrogen bonding with water, the ethyl and vinyl groups are hydrophobic. A related compound, Vinyl Sulfone para base, is described as soluble in water[1]. For mthis compound, a solubility of 10 to 50 mg/mL at 17.2 °C has been reported. Divinyl sulfone is reported to be soluble in water at >=10 g/100 mL at 17 °C. These values for related compounds suggest that this compound is likely to have appreciable, though not unlimited, aqueous solubility.
The pH of the aqueous buffer is not expected to have a significant direct impact on the intrinsic solubility of this compound, as the molecule does not have readily ionizable groups. However, pH will play a crucial role in its stability, which can indirectly affect solubility measurements over time.
Data Summary (Hypothetical)
The following table provides a template for summarizing experimentally determined solubility data for this compound. Researchers can populate this table with their own data.
| Buffer System | pH | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Phosphate (B84403) | 5.0 | 25 | Shake-Flask | Data to be determined | Data to be determined |
| Phosphate | 7.4 | 25 | Shake-Flask | Data to be determined | Data to be determined |
| Acetate | 4.5 | 25 | Shake-Flask | Data to be determined | Data to be determined |
| Tris | 8.0 | 25 | Shake-Flask | Data to be determined | Data to be determined |
| Phosphate | 7.4 | 37 | Shake-Flask | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
Two common methods for determining aqueous solubility are the kinetic and thermodynamic (shake-flask) methods[2][3].
This high-throughput method is suitable for early-stage screening.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., phosphate buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to detect the formation of a precipitate[3].
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.
This method is considered the "gold standard" for determining equilibrium solubility[3].
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer.
-
Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS)[4][5].
-
Calibration: Prepare a standard curve of this compound in the same buffer to quantify the concentration in the sample.
References
Spectroscopic data for ethyl vinyl sulfone (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl vinyl sulfone. Due to the limited availability of publicly accessible, complete experimental spectra for this compound, this guide presents a combination of predicted data and experimental data from analogous compounds to offer a thorough spectroscopic characterization. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound.
Table 1: 1H NMR Spectroscopic Data (Predicted)
Solvent: CDCl3, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~6.8 - 7.0 | dd | 1H | -SO2-CH =CH2 | The electron-withdrawing sulfonyl group shifts this proton downfield. |
| ~6.4 - 6.6 | d | 1H | -SO2-CH=CH 2 (trans) | |
| ~6.1 - 6.3 | d | 1H | -SO2-CH=CH 2 (cis) | |
| ~3.1 - 3.3 | q | 2H | -CH 2-CH3 | Deshielded by the adjacent sulfonyl group. |
| ~1.3 - 1.5 | t | 3H | -CH2-CH 3 | Typical chemical shift for an ethyl group. |
Note: Predicted chemical shifts are based on the analysis of similar structures such as divinyl sulfone and ethyl vinyl sulfide. Actual experimental values may vary.
Table 2: 13C NMR Spectroscopic Data (Predicted)
Solvent: CDCl3
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~135 - 140 | -SO2-C H=CH2 | The vinyl carbon attached to the sulfonyl group is significantly deshielded. |
| ~128 - 132 | -SO2-CH=C H2 | |
| ~50 - 55 | -C H2-CH3 | The carbon is deshielded by the sulfonyl group. |
| ~7 - 10 | -CH2-C H3 |
Note: Predicted chemical shifts are based on data from analogous compounds and general principles of 13C NMR spectroscopy.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3100 - 3000 | Medium | =C-H stretch |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1620 | Medium | C=C stretch |
| ~1325 - 1300 | Strong | S=O asymmetric stretch |
| ~1150 - 1120 | Strong | S=O symmetric stretch |
| ~980 | Strong | =C-H bend (out-of-plane) |
Note: These are characteristic absorption bands for vinyl sulfones.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 120 | Moderate | [M]+ (Molecular Ion) |
| 91 | High | [M - C2H5]+ |
| 63 | Moderate | [C2H3SO]+ |
| 55 | High | [C3H3O]+ |
| 29 | High | [C2H5]+ |
| 27 | High | [C2H3]+ |
Note: The fragmentation pattern is predicted based on the structure of this compound (Molecular Weight: 120.17 g/mol )[1][2]. The molecular ion peak is expected at m/z 120.
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data for a liquid sample like this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
1H NMR: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
13C NMR: A more concentrated solution is preferable; dissolve 20-50 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. Instrument Parameters (for a 400 MHz spectrometer):
-
1H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
13C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the 1H NMR spectrum.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.
2. Data Acquisition (FTIR Spectrometer):
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
Mass Spectrometry (MS)
1. Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Transfer the solution to a 2 mL GC vial.
2. Instrument Parameters (GC-MS):
-
Gas Chromatograph (GC):
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10-20 °C/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 20-300.
-
Scan Rate: 2-3 scans/second.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with that peak to determine the molecular ion and fragmentation pattern.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.
Caption: A logical workflow for the spectroscopic analysis of an organic compound.
References
Ethyl Vinyl Sulfone in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl vinyl sulfone (EVS) is a versatile and reactive Michael acceptor that has carved a significant niche in the field of biochemistry. Its electrophilic vinyl group readily undergoes conjugate addition with nucleophilic residues on proteins, making it an invaluable tool for a range of applications, from protein labeling and bioconjugation to the development of targeted covalent inhibitors. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Applications of this compound
The utility of this compound in biochemistry stems from its reactivity towards nucleophilic amino acid side chains. The primary targets, in descending order of reactivity under physiological conditions, are cysteine, histidine, and lysine (B10760008).[1][2] This reactivity profile allows for its use in several key areas:
-
Covalent Protein Labeling and Bioconjugation: EVS and its derivatives can be used to attach probes, tags (e.g., biotin (B1667282), fluorophores), or other molecules to proteins for visualization, purification, or functional studies.[3][4] The reaction is generally rapid and forms a stable thioether or aminoethyl bond.[5]
-
Irreversible Enzyme Inhibition: As a potent electrophile, EVS is an effective irreversible inhibitor of enzymes that rely on a nucleophilic catalytic residue, most notably cysteine proteases.[6] This has led to its incorporation into various drug candidates.
-
Chemoproteomic Probing: EVS-based probes can be used to profile the reactivity of specific amino acid residues across the proteome, providing insights into protein function, conformational changes, and drug-target engagement.[7][8]
-
Studying Signaling Pathways: By covalently modifying key proteins, EVS can be used to investigate and modulate cellular signaling pathways involved in various physiological and pathological processes.
Reactivity and Selectivity
The reaction of this compound with nucleophilic amino acid residues proceeds via a Michael addition mechanism. The reactivity is highly dependent on the nucleophilicity of the amino acid side chain and the pH of the reaction medium.
Quantitative Reactivity Data
The selectivity of EVS for cysteine over other nucleophilic residues can be controlled by pH. At physiological pH (~7.4), the thiol group of cysteine (pKa ~8.3) exists partially as the highly nucleophilic thiolate anion, favoring its reaction with EVS. In contrast, the amino group of lysine (pKa ~10.5) is predominantly protonated and thus less reactive. At higher pH values (pH > 9), the reactivity of lysine increases significantly.[1]
| Nucleophile | Relative Reaction Rate (pH 7.4) | Resulting Adduct | Stability |
| Cysteine (thiol) | High | Thioether | Stable |
| Histidine (imidazole) | Moderate | Alkylated imidazole | Stable |
| Lysine (ε-amino) | Low | N-alkylated amine | Stable |
Note: Relative reaction rates are generalizations. Actual rates depend on the specific protein microenvironment, including residue accessibility and local pKa shifts.
A study comparing the reactivity of vinyl sulfones and acrylates with hexanethiol (HT) demonstrated the high selectivity of this compound (EVS) for thiols. In a competitive reaction with hexyl acrylate (B77674) (HA), EVS reached 100% conversion while HA consumption was minimal (<10%). The reaction rate of EVS with HT was found to be approximately 7 times higher than that of HA.[9]
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general framework for labeling a purified protein with an EVS-based probe. Optimization of reagent concentrations, incubation time, and temperature may be required for specific proteins and probes.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, HEPES) at pH 7.0-8.0. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT).
-
This compound (or a derivative) stock solution (e.g., 100 mM in DMSO or DMF).
-
Quenching solution (e.g., 1 M β-mercaptoethanol or DTT).
-
Desalting column or dialysis membrane for removing excess reagents.
Procedure:
-
Protein Preparation: Ensure the protein sample is at a suitable concentration (typically 1-5 mg/mL). If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for labeling, treat with a reducing agent (e.g., TCEP) and subsequently remove the reducing agent before adding EVS.
-
Labeling Reaction: Add the EVS stock solution to the protein solution to achieve the desired final molar excess (e.g., 10- to 100-fold molar excess of EVS over the protein).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal time should be determined empirically.
-
Quenching: Add a quenching solution to a final concentration of 10-50 mM to consume any unreacted EVS. Incubate for 30 minutes.
-
Removal of Excess Reagents: Remove unreacted EVS and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.
-
Analysis: Confirm labeling by mass spectrometry (to detect the mass shift corresponding to the adduct) and/or SDS-PAGE (if the probe is fluorescent or has a tag that can be visualized).
Protocol for Chemoproteomic Profiling using an EVS-based Probe
This protocol outlines a workflow for identifying the protein targets of an EVS-based probe in a complex biological sample (e.g., cell lysate).[7][10]
Materials:
-
Cell lysate in a suitable lysis buffer.
-
EVS-based probe with a reporter tag (e.g., biotin or an alkyne for click chemistry).
-
Affinity resin (e.g., streptavidin-agarose for biotinylated probes).
-
Protease for protein digestion (e.g., trypsin).
-
Mass spectrometer for protein identification.
Procedure:
-
Lysate Preparation: Prepare a cell lysate and clarify by centrifugation. Determine the protein concentration.
-
Probe Labeling: Treat the lysate with the EVS-based probe at a predetermined concentration and incubate for a specific time to allow for covalent modification of target proteins.
-
Enrichment of Labeled Proteins:
-
For biotinylated probes: Add streptavidin-agarose beads to the lysate and incubate to capture the labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
For alkyne-tagged probes: Perform a click chemistry reaction with an azide-biotin tag, followed by enrichment on streptavidin beads.
-
-
On-bead Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin) and incubate overnight to digest the captured proteins into peptides.
-
Mass Spectrometry Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS to identify the proteins that were covalently modified by the EVS probe.
Applications in Signaling Pathways
Probing the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[11][12] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Electrophiles and reactive oxygen species can modify reactive cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the expression of antioxidant genes. Vinyl sulfones, as electrophiles, can directly modify Keap1 cysteines and activate the Nrf2 pathway, making them useful tools for studying this pathway and as potential therapeutic agents for diseases involving oxidative stress.[13][14]
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[15][16] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Some vinyl sulfone derivatives have been developed as inhibitors of EGFR.[17] These compounds can covalently bind to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to its irreversible inhibition and blockade of downstream signaling cascades such as the MAPK and PI3K/Akt pathways.[18][19]
Conclusion
This compound is a powerful and versatile tool in the biochemist's arsenal. Its well-defined reactivity with key amino acid residues allows for a broad range of applications, from fundamental studies of protein function to the development of novel therapeutics. By understanding the principles of its reactivity and employing the appropriate experimental designs, researchers can leverage the unique properties of EVS to advance their scientific investigations. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in biochemical research.
References
- 1. scispace.com [scispace.com]
- 2. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00125E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 12. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Ethyl Vinyl Sulfone: A Comprehensive Technical Guide for its Application as an Electrophilic Reagent in Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl vinyl sulfone (EVS) is a highly versatile and reactive electrophilic reagent that has found extensive application in organic synthesis and the development of novel therapeutics. Its activated vinyl group, rendered electron-deficient by the potent electron-withdrawing sulfonyl moiety, readily participates in a variety of chemical transformations. This technical guide provides an in-depth overview of the core principles governing the reactivity of this compound, with a particular focus on its utility in Michael additions, cycloaddition reactions, and bioconjugation. Detailed experimental protocols for key reactions, quantitative data on reaction parameters, and visualizations of reaction workflows and relevant biological pathways are presented to facilitate its practical application in research and drug development.
Introduction
This compound (C₂H₅SO₂CH=CH₂) is a valuable Michael acceptor, characterized by its susceptibility to nucleophilic attack at the β-carbon of its vinyl group.[1] This reactivity profile has established EVS as a cornerstone in the synthesis of a diverse array of organic molecules and has positioned it as a critical tool in chemical biology and medicinal chemistry. Its ability to form stable covalent bonds with biological nucleophiles, particularly the thiol group of cysteine residues, has led to its widespread use in protein modification, activity-based protein profiling, and the design of targeted covalent inhibitors.[2][3][4] This guide will explore the fundamental chemistry of this compound and provide practical insights into its application.
Synthesis of this compound
A common and efficient method for the synthesis of vinyl sulfones involves a two-step process starting from the corresponding thioether. This process includes oxidation of the thioether to the sulfone, followed by an elimination reaction.[5] An alternative, catalyst-free method utilizes the reaction of sodium sulfinates with 1,2-dibromoethane (B42909) in DMF at 80 °C, offering an economical and convenient route to various vinyl sulfones, including this compound.[6]
Chemical Reactivity and Applications
Michael Addition Reactions
The primary mode of reactivity for this compound is the Michael-type 1,4-conjugate addition. A wide range of nucleophiles, including thiols, amines, and carbanions, can add across the double bond, leading to the formation of functionalized ethyl sulfone derivatives.
The reaction of this compound with thiols is particularly rapid and efficient, proceeding readily under mild conditions.[1] This high reactivity and selectivity for thiols, especially at physiological pH, makes EVS an excellent reagent for targeting cysteine residues in proteins.[7] The reaction rate of this compound with hexanethiol has been shown to be approximately seven times higher than that of hexyl acrylate, highlighting its superior reactivity as a Michael acceptor towards thiols.[1]
Table 1: Thiol-Michael Addition of this compound with Various Thiols
| Thiol Nucleophile | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hexanethiol | Triethylamine (B128534)/THF | Room Temp. | < 10 min | >99 | [1] |
| 2-Phenylethanethiol | - / Methanol | Room Temp. | - | High | [8] |
| N-Boc-Cys-OMe | NaPi buffer (pH 7.3)/DMF | Room Temp. | 10 min | Quantitative | [2] |
Cycloaddition Reactions
This compound can also participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction, to construct six-membered carbocyclic and heterocyclic rings. The electron-withdrawing nature of the sulfonyl group activates the double bond for reaction with a variety of dienes.
While less reactive than dienophiles such as maleic anhydride, this compound undergoes Diels-Alder reactions with activated dienes. The use of Lewis acid catalysts can promote the reaction with less reactive dienes and improve regioselectivity.[9]
Table 2: Diels-Alder Reactions of Vinyl Sulfones with Dienes
| Diene | Dienophile | Conditions | Yield (%) | Reference |
| Isoprene | 4-Vinylpyridine | Yb(OTf)₃, CH₂Cl₂, 25°C, 24h | 85 | [9] |
| Cyclopentadiene | Phenyl vinyl sulfone | Benzene, 80°C | High | [10] |
| Anthracene | Phenyl vinyl sulfone | Xylene, reflux | High | [10] |
Note: Data for this compound in some Diels-Alder reactions is limited; phenyl vinyl sulfone is presented as a comparable activated dienophile.
Applications in Bioconjugation and Drug Discovery
The selective reactivity of this compound with cysteine residues has been extensively exploited for the labeling and modification of proteins.[11][12] This specificity allows for the introduction of probes, tags, or other functionalities at specific sites within a protein's structure.
Covalent Inhibition of Cysteine Proteases
The ability of vinyl sulfones to irreversibly bind to the active site cysteine of proteases has led to the development of potent and selective enzyme inhibitors.[3][4] For instance, peptidyl vinyl sulfones have been shown to be effective inhibitors of the malarial proteases falcipain-2 and falcipain-3.[13]
Probing and Inhibiting Signaling Pathways
This compound and its derivatives can be employed as chemical probes to investigate cellular signaling pathways. Due to their electrophilic nature, they can covalently modify key signaling proteins, thereby modulating their activity. One such pathway of significant interest is the NF-κB signaling cascade, which plays a central role in inflammation and immunity.[14] Electrophilic compounds can inhibit NF-κB activation by targeting critical cysteine residues on proteins within the pathway, such as IKKβ and NF-κB itself, preventing the downstream transcription of pro-inflammatory genes.[15]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
General Procedure for Thiol-Michael Addition
To a solution of the thiol (1.0 equiv) in a suitable solvent (e.g., THF, methanol), this compound (1.1 equiv) is added. If necessary, a catalytic amount of a base such as triethylamine (0.1 equiv) is added. The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired thioether product.
Protocol for Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a final concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP to expose free cysteine residues.
-
Reagent Preparation: Prepare a stock solution of this compound or a functionalized vinyl sulfone derivative in a water-miscible organic solvent such as DMF or DMSO.
-
Labeling Reaction: Add the vinyl sulfone stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold). Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.
-
Removal of Excess Reagent: Remove the unreacted vinyl sulfone reagent by dialysis, size-exclusion chromatography, or buffer exchange.
-
Analysis: Confirm the successful labeling of the protein using techniques such as SDS-PAGE, mass spectrometry (to determine the degree of labeling), and functional assays to ensure the protein's activity is retained.
Caption: Experimental workflow for protein labeling with this compound.
Conclusion
This compound is a powerful and versatile electrophilic reagent with broad utility in organic synthesis and chemical biology. Its predictable reactivity in Michael additions and cycloadditions, coupled with its high selectivity for cysteine residues, makes it an invaluable tool for the synthesis of complex molecules, protein modification, and the development of targeted covalent inhibitors. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this compound in their scientific endeavors.
References
- 1. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinyl sulfones as mechanism-based cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Disposal of Ethyl Vinyl Sulfone
For researchers, scientists, and drug development professionals, the proper management of reactive chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Ethyl vinyl sulfone (EVS), a valuable compound in bioconjugation and material science, requires meticulous handling due to its potential hazards. This guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for this compound.
Chemical and Physical Properties
This compound (CAS RN: 1889-59-4) is a clear, pale yellow liquid.[1] A summary of its key physical and chemical properties is provided in the table below to inform risk assessments and handling procedures.
| Property | Value | Reference |
| Molecular Formula | C4H8O2S | [2][3] |
| Molecular Weight | 120.17 g/mol | [2][3] |
| Boiling Point | 118-119 °C at 22 mmHg | [3][4] |
| Density | 1.151 g/mL at 25 °C | [3][4] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [2][4] |
| Refractive Index | n20/D 1.463 | [3][4] |
| Solubility | Water soluble | [1] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | Category | Statement | Reference |
| Skin Irritation | 2 | H315: Causes skin irritation | [2][4][5] |
| Eye Irritation | 2 | H319: Causes serious eye irritation | [2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][4] |
Toxicological Summary:
-
Acute Effects: Causes irritation upon exposure.[1] It is a highly toxic irritant.[1]
-
Routes of Exposure: The primary routes of exposure are skin contact, eye contact, and inhalation.
-
Chronic Effects: No specific information on the chronic effects of this compound was found in the provided search results.
-
Mechanism of Action: this compound is an alkylating agent that can react with nucleophiles such as the ε-amino groups of lysine (B10760008) and the imidazole (B134444) groups of histidine residues in proteins.[3][4] This reactivity is the basis of its utility in bioconjugation but also contributes to its toxicity.
Safe Handling Protocols
Adherence to strict handling protocols is essential to minimize exposure and ensure the safety of laboratory personnel.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[5] For procedures that may generate vapors, a certified chemical fume hood is mandatory.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling this compound.
| PPE Component | Specification | Reference |
| Eye and Face Protection | Chemical safety goggles or a face shield. | [7] |
| Hand Protection | Wear appropriate protective gloves. Nitrile or other resistant gloves are recommended. | [5] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or splash potential, a full suit may be necessary. | [7] |
| Respiratory Protection | For situations where ventilation is inadequate or during spill cleanup, a NIOSH/MSHA approved respirator with an appropriate cartridge (e.g., type ABEK) is required. | [4] |
General Handling Procedures
-
Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this compound before use.
-
Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6][7] |
| Skin Contact | Immediately flush affected skin with water while removing and isolating all contaminated clothing. Gently wash all affected skin areas thoroughly with soap and water. Seek immediate medical attention. | [1] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5][7] |
Spill Response Protocol
In the event of a spill, the following procedures should be followed.
For Minor Spills (contained and manageable by trained personnel):
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
Don the appropriate PPE as outlined in section 3.2.
-
Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a soap and water solution.[1]
-
Ventilate the area to allow any residual vapors to dissipate.
For Major Spills (large volume, uncontained, or posing a significant hazard):
-
Evacuate the area immediately and alert others.
-
Activate the nearest fire alarm if the spill poses a fire or explosion hazard.
-
Call for emergency response (e.g., 911 or institutional emergency services).[10]
-
Provide emergency responders with the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to clean up a major spill unless you are a trained emergency responder.
Disposal Protocols
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use only approved, chemically resistant containers for waste collection. Ensure containers are tightly sealed and properly labeled.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult relevant regulations for complete and accurate classification.
Visualizations
Experimental Workflow for Handling this compound
Caption: A typical experimental workflow for handling this compound.
Signaling Pathway for Spill Response
Caption: Decision-making workflow for responding to an this compound spill.
This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for institutional safety protocols, and all laboratory personnel should be familiar with and adhere to their organization's specific policies and procedures. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. Mthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound 97 1889-59-4 [sigmaaldrich.com]
- 3. This compound | CAS#:1889-59-4 | Chemsrc [chemsrc.com]
- 4. 乙基乙烯基砜 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemos.de [chemos.de]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Spill Cleanup Procedure | Environment, Health and Safety [ehs.cornell.edu]
The Vinyl Sulfone Moiety: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Application of Vinyl Sulfone Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vinyl sulfone functional group, a reactive yet selective Michael acceptor, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties and ability to form stable covalent bonds with nucleophilic residues in biological targets have made it a privileged scaffold in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of vinyl sulfone compounds in research, detailing their synthesis, mechanism of action, and applications as enzyme inhibitors and modulators of critical signaling pathways.
Discovery and Historical Milestones
The journey of vinyl sulfones in the realm of chemistry began with early synthetic explorations. A notable milestone in their preparation was documented in a 1949 patent, which described a method for synthesizing vinyl sulfones through the pyrolysis of beta-hydroxyethyl sulfones, aiming to provide a safer alternative to methods involving toxic intermediates. While initially explored for their utility as reactive intermediates in chemical synthesis, the potential of vinyl sulfones as bioactive molecules began to gain significant attention in the latter half of the 20th century.
A pivotal moment in the application of vinyl sulfones to drug discovery was the recognition of their ability to act as potent and irreversible inhibitors of cysteine proteases. This discovery opened the door for the development of a new class of enzyme inhibitors with therapeutic potential in various diseases, including parasitic infections, cancer, and inflammatory disorders. Over the past three decades, the synthetic strategies for creating vinyl sulfone derivatives have been substantially upgraded, further fueling their application in drug design and discovery.[1][2] Today, the vinyl sulfone motif is a key structural feature in numerous lead compounds and drug candidates, including Rigosertib, K11777, and BAY 11-7085, which target a range of proteins such as kinases and transcription factors.[3]
Synthesis of Vinyl Sulfone Compounds
The synthesis of vinyl sulfones can be achieved through various chemical strategies. The choice of method often depends on the desired substitution pattern and the complexity of the target molecule. Key synthetic approaches include:
-
Sodium Iodide-Mediated Synthesis: A transition-metal-free method for the synthesis of vinyl sulfones from alcohols and sulfinic acids. This protocol offers good to excellent yields and high stereoselectivity.[4][5]
-
Julia-Kocienski Olefination: A powerful method for the stereoselective synthesis of alkenes, which can be adapted to produce vinyl sulfones. This reaction involves the coupling of a sulfone with a carbonyl compound.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction provides an efficient route to vinyl sulfones by reacting a phosphonate-stabilized carbanion with an aldehyde or ketone. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[6][7]
-
Oxidation of Vinyl Sulfides: The corresponding vinyl sulfones can be readily prepared by the oxidation of vinyl sulfides, often using oxidizing agents such as hydrogen peroxide.
Experimental Protocols
This protocol describes the synthesis of vinyl sulfones from an alcohol and a sulfinic acid mediated by sodium iodide.[4][5]
Materials:
-
Alcohol (1.0 eq)
-
Sulfinic acid (1.5 eq)
-
Sodium iodide (NaI) (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.2 eq)
-
Nitromethane (B149229) (MeNO₂)
Procedure:
-
To a solution of the alcohol (0.20 mmol) in nitromethane (1.0 mL) under an air atmosphere at room temperature, add the sulfinic acid (0.30 mmol), sodium iodide (45.0 mg, 0.30 mmol), and TsOH·H₂O (7.6 mg, 0.040 mmol).
-
Stir the mixture at 80 °C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Directly purify the product by preparative thin-layer chromatography on silica (B1680970) gel, eluting with a petroleum ether/ethyl acetate (B1210297) gradient (e.g., 20:1 to 5:1), to afford the desired vinyl sulfone.
Table 1: Representative Yields for Sodium Iodide-Mediated Synthesis of Vinyl Sulfones
| Entry | Alcohol | Sulfinic Acid | Product | Yield (%) |
| 1 | 1,2-diphenylethan-1-ol | Benzenesulfinic acid | (E)-1,2-diphenyl-1-(phenylsulfonyl)ethene | 86 |
| 2 | 1-phenylethan-1-ol | Benzenesulfinic acid | (E)-1-phenyl-1-(phenylsulfonyl)ethene | 82 |
| 3 | 1-(4-methoxyphenyl)ethan-1-ol | Benzenesulfinic acid | (E)-1-(4-methoxyphenyl)-1-(phenylsulfonyl)ethene | 85 |
| 4 | 1-(4-chlorophenyl)ethan-1-ol | 4-Methylbenzenesulfinic acid | (E)-1-(4-chlorophenyl)-1-(p-tolylsulfonyl)ethene | 88 |
Yields are based on isolated product.
This protocol outlines a typical procedure for the Julia-Kocienski olefination to synthesize vinyl sulfones.
Materials:
-
PT-sulfone (1.0 eq)
-
Potassium hexamethyldisilazide (KHMDS) (1.1 eq)
-
Aldehyde (1.5 eq)
-
Anhydrous dimethoxyethane (DME)
Procedure:
-
Dissolve the PT-sulfone (10.0 mmol) in anhydrous DME (40 mL) in a flame-dried flask under a nitrogen atmosphere and cool to -55 °C.
-
Slowly add a solution of KHMDS (11.0 mmol) in DME (20 mL) dropwise via cannula over 10 minutes.
-
Stir the resulting solution for 70 minutes at -55 °C.
-
Add the aldehyde (15.0 mmol) dropwise over 5 minutes and continue stirring at -55 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to room temperature overnight.
-
Quench the reaction with water (5 mL) and stir for 1 hour.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to yield the vinyl sulfone.
Table 2: Representative Yields for Julia-Kocienski Olefination
| Entry | Sulfone | Aldehyde | Product | Yield (%) | E/Z Ratio |
| 1 | 1-phenyl-1H-tetrazol-5-yl methyl sulfone | Benzaldehyde | (E)-styryl phenyl sulfone | 85 | >95:5 |
| 2 | 1-phenyl-1H-tetrazol-5-yl ethyl sulfone | Cyclohexanecarboxaldehyde | (E)-1-(cyclohexylmethylene)ethyl phenyl sulfone | 71 | >95:5 |
| 3 | 1-tert-butyl-1H-tetrazol-5-yl methyl sulfone | 4-methoxybenzaldehyde | (E)-4-methoxystyryl tert-butyl sulfone | 92 | >98:2 |
Yields are based on isolated product.
Mechanism of Action: Covalent Inhibition
The primary mechanism by which many vinyl sulfone compounds exert their biological effects is through the irreversible covalent modification of nucleophilic residues, most notably cysteine, within the active or allosteric sites of their target proteins.[8] The electrophilic β-carbon of the vinyl sulfone is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This Michael addition reaction results in the formation of a stable thioether linkage, thereby permanently inactivating the protein.
The reactivity of the vinyl sulfone can be tuned by the nature of the substituents on the sulfone group and the vinyl moiety, allowing for the optimization of both potency and selectivity. This mechanism-based inhibition offers several advantages, including prolonged duration of action and high potency.
Caption: Mechanism of irreversible inhibition by a vinyl sulfone compound.
Key Vinyl Sulfone Compounds in Research
Several vinyl sulfone-containing molecules have progressed into clinical trials and are widely used as research tools to probe biological pathways.
BAY 11-7085: An Inhibitor of the NF-κB Signaling Pathway
BAY 11-7085 is a well-characterized and widely used inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][9][10] It functions as an irreversible inhibitor of the phosphorylation of IκBα (inhibitor of NF-κB alpha).[1][9] In the canonical NF-κB pathway, activation by stimuli such as TNF-α leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[9] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes.[9] BAY 11-7085 prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex and sequestering NF-κB in the cytoplasm.[9]
Caption: The NF-κB signaling pathway and the inhibitory action of BAY 11-7085.
Table 3: Quantitative Data for BAY 11-7085
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (IκBα phosphorylation) | ~10 µM | TNF-α-stimulated HUVECs | [1][3] |
| IC₅₀ (E-selectin expression) | 5-10 µM | TNF-α-stimulated HUVECs | [9] |
| IC₅₀ (VCAM-1 expression) | 5-10 µM | TNF-α-stimulated HUVECs | [9] |
| IC₅₀ (ICAM-1 expression) | 5-10 µM | TNF-α-stimulated HUVECs | [9] |
Rigosertib: A Multi-Targeted Kinase Inhibitor
Rigosertib (ON 01910.Na) is a styrylbenzylsulfone that acts as a non-ATP-competitive inhibitor of multiple protein kinases, with Polo-like kinase 1 (PLK1) being a primary target.[11][12] PLK1 is a key regulator of cell cycle progression, particularly during mitosis. Rigosertib has been shown to induce mitotic arrest, spindle abnormalities, and apoptosis in various cancer cell lines.[6] It has also been reported to inhibit the PI3K/Akt pathway and act as a Ras mimetic.[11]
Caption: Simplified PLK1 signaling pathway and the inhibitory effect of Rigosertib.
Table 4: Quantitative Data for Rigosertib
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (PLK1 kinase activity) | 9-10 nM | Recombinant PLK1 | [11] |
| GI₅₀ (Cell growth inhibition) | 50-200 nM | Various tumor cell lines | [11] |
| IC₅₀ (LU-NB-1 organoids) | 48.5 nM | Neuroblastoma PDX organoids | |
| IC₅₀ (LU-NB-2 organoids) | 39.9 nM | Neuroblastoma PDX organoids | |
| IC₅₀ (LU-NB-3 organoids) | 26.5 nM | Neuroblastoma PDX organoids |
K11777: A Cysteine Protease Inhibitor
K11777 is a potent, irreversible inhibitor of cysteine proteases, such as cathepsins and cruzain. Its vinyl sulfone "warhead" covalently modifies the active site cysteine of these enzymes. K11777 has shown efficacy against various parasites and has also been investigated for its potential as an antiviral agent.
Table 5: Quantitative Data for K11777
| Parameter | Value | Target/System | Reference |
| IC₅₀ (SARS-CoV pseudovirus entry) | 0.68 nM | Pseudovirus entry assay | |
| IC₅₀ (EBOV pseudovirus entry) | 0.87 nM | Pseudovirus entry assay | |
| kᵢₙₐ꜀ₜ/Kᵢ (CHIKV nsP2pro) | 6.4 x 10³ M⁻¹s⁻¹ | Chikungunya virus nsP2 protease | [13] |
| IC₅₀ (CHIKV nsP2pro) | 58 ± 17 nM | Chikungunya virus nsP2 protease | [13] |
Experimental Workflows
Workflow for Determining IC₅₀ of an Enzyme Inhibitor
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following workflow outlines a general procedure for determining the IC₅₀ of a vinyl sulfone inhibitor against a target enzyme.
Caption: General experimental workflow for IC₅₀ determination.
Protocol for Measuring Cysteine Protease Inhibition
This protocol provides a method for assessing the inhibitory activity of a vinyl sulfone compound against a cysteine protease using a fluorogenic substrate.
Materials:
-
Cysteine protease (e.g., papain, cathepsin)
-
Vinyl sulfone inhibitor
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the vinyl sulfone inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells. Include a control with buffer and DMSO only.
-
Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC).
-
Determine the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.
Conclusion
Vinyl sulfone compounds have evolved from chemical curiosities to indispensable tools in modern drug discovery. Their unique ability to form stable covalent bonds with biological targets provides a powerful mechanism for achieving high potency and prolonged duration of action. The continued development of novel synthetic methodologies and a deeper understanding of their mechanism of action will undoubtedly lead to the discovery of new and improved vinyl sulfone-based therapeutics for a wide range of diseases. This guide has provided a comprehensive overview of the key aspects of vinyl sulfone research, offering valuable information for scientists and professionals in the field of drug development.
References
- 1. Bay 11-7085 | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 5. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Ethyl Vinyl Sulfone: A Versatile Precursor for Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl vinyl sulfone (EVS) is a highly reactive and versatile monomer that has garnered significant interest in the field of polymer chemistry. Its electron-deficient vinyl group makes it an excellent Michael acceptor and a prime candidate for various polymerization techniques, including free-radical, anionic, and thiol-Michael addition reactions. The resulting polysulfones possess a unique combination of properties, such as high thermal stability, chemical resistance, and tunable hydrophilicity, making them attractive for a wide range of applications, particularly in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of the synthesis of polymers derived from this compound, detailing experimental protocols, presenting key quantitative data, and illustrating reaction pathways and workflows.
Properties of this compound
This compound is a colorless to light yellow liquid with the chemical formula C₄H₈O₂S and a molecular weight of 120.17 g/mol .[1][2] Key physical properties are summarized in the table below. Its high reactivity stems from the strong electron-withdrawing nature of the sulfonyl group, which activates the vinyl group towards nucleophilic attack and polymerization.
| Property | Value |
| Molecular Formula | C₄H₈O₂S |
| Molecular Weight | 120.17 g/mol |
| Boiling Point | 118-119 °C at 22 mmHg |
| Density | 1.151 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.463 |
Polymerization of this compound
EVS can be polymerized through several mechanisms, each offering distinct advantages in controlling the polymer architecture and properties.
Free-Radical Polymerization
Free-radical polymerization is a common method for polymerizing vinyl monomers. The process is initiated by the decomposition of a radical initiator, which then adds to the vinyl group of the EVS monomer, propagating the polymer chain.
Experimental Protocol: Free-Radical Polymerization of this compound
This protocol is a general procedure adapted from the polymerization of similar vinyl monomers and should be optimized for specific applications.[3]
-
Materials:
-
This compound (EVS), purified by distillation.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727).
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or toluene).
-
-
Procedure:
-
In a Schlenk tube, dissolve the desired amount of AIBN in the chosen solvent. A typical initiator concentration is 1-2 mol% relative to the monomer.
-
Add the purified EVS monomer to the initiator solution. The monomer concentration can be varied to control the polymerization rate and molecular weight.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
After the final thaw, backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Immerse the sealed Schlenk tube in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy.
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexanes).
-
Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.
-
Quantitative Data for Free-Radical Polymerization of a Vinyl Sulfone Derivative
| Monomer Feed Ratio (VBPS:p-methylstyrene) | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 1:1 | 16 | - | 70,100 | 1.8 |
| 1:2 | 16 | - | 73,100 | 1.9 |
Polymerization conditions: 65 °C, AIBN initiator.
Free-Radical Polymerization Mechanism
Anionic Polymerization
Anionic polymerization is a living polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The electron-withdrawing sulfonyl group of EVS makes it a suitable monomer for this method.
Experimental Protocol: Anionic Polymerization of this compound
This is a generalized procedure and requires stringent anhydrous and anaerobic conditions.[4][6]
-
Materials:
-
This compound (EVS), rigorously purified and dried.
-
Anionic initiator (e.g., n-butyllithium (n-BuLi) in hexane).
-
Anhydrous, non-protic solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene), freshly distilled.
-
Terminating agent (e.g., degassed methanol).
-
-
Procedure:
-
All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).
-
The solvent is transferred to the reaction flask via cannula and cooled to the desired temperature (e.g., -78 °C).
-
The initiator (n-BuLi) is added dropwise to the cooled solvent.
-
The purified EVS monomer is then added slowly to the initiator solution. The reaction is often accompanied by a color change, indicating the formation of the propagating carbanion.
-
The polymerization is allowed to proceed for a specific time, during which the viscosity of the solution will increase.
-
The living polymer chains are terminated by the addition of a proton source, such as degassed methanol.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol or water), filtered, and dried under vacuum.
-
Anionic Polymerization Mechanism
Thiol-Michael Addition Polymerization
Thiol-Michael addition is a highly efficient click chemistry reaction that proceeds under mild conditions, making it particularly suitable for the synthesis of biocompatible materials. The reaction involves the nucleophilic addition of a thiol to the activated vinyl group of EVS. When multifunctional thiols and vinyl sulfones are used, crosslinked polymer networks can be formed.
Experimental Protocol: Thiol-Michael Addition for Polymer Network Formation
This protocol describes the formation of a crosslinked polymer network.[7]
-
Materials:
-
This compound (or a multifunctional vinyl sulfone).
-
Multifunctional thiol (e.g., pentaerythritol (B129877) tetra(3-mercaptopropionate)).
-
Base catalyst (e.g., triethylamine (B128534) or a phosphine-based catalyst).
-
Solvent (optional, depending on the viscosity of the monomers).
-
-
Procedure:
-
In a suitable vessel, mix the multifunctional thiol and the vinyl sulfone monomer at the desired stoichiometric ratio of thiol to vinyl groups.
-
If a solvent is used, ensure all components are fully dissolved.
-
Add the catalyst to the monomer mixture and mix thoroughly. The amount of catalyst will influence the reaction rate.
-
The polymerization will proceed, leading to an increase in viscosity and eventually the formation of a solid gel or network. The reaction can often be carried out at room temperature.
-
The resulting polymer network can be washed with a suitable solvent to remove any unreacted monomers or catalyst and then dried.
-
Thiol-Michael Addition Mechanism
References
- 1. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pslc.ws [pslc.ws]
- 5. researchgate.net [researchgate.net]
- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Labeling Cysteine Residues with Ethyl Vinyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl vinyl sulfone (EVS) is a valuable reagent for the chemoselective modification of cysteine residues in proteins. This Michael acceptor reacts with the nucleophilic thiol group of cysteine side chains under mild conditions, forming a stable covalent thioether bond. The high reactivity and selectivity of EVS for cysteines, particularly at physiological pH, make it a powerful tool in chemical biology, proteomics, and drug development.[1][2][3] Applications include protein labeling for detection and isolation, inhibition of cysteine proteases, and the introduction of bioorthogonal handles for further functionalization.[1][4][5][6] These notes provide detailed protocols and supporting data for the effective use of this compound in labeling cysteine residues.
Chemical Principle
The labeling reaction proceeds via a Michael-type 1,4-addition of the cysteine thiol to the activated double bond of this compound. This reaction is highly efficient and selective for cysteine residues under physiological conditions (pH 7-8).[1] While other nucleophilic residues like lysine (B10760008) and histidine can react with vinyl sulfones, this typically occurs at a much slower rate and at a higher pH (pH > 9).[1] The resulting thioether linkage is stable, making it suitable for a wide range of downstream applications.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the labeling of cysteine residues with vinyl sulfones.
Table 1: Reaction Conditions and Efficiency
| Parameter | Value/Range | Remarks | Source |
| pH | 7.0 - 9.0 | Optimal for selective cysteine labeling. Reactivity with lysine increases at pH > 9. | [1] |
| Temperature | Room Temperature (25°C) | Reaction proceeds efficiently at ambient temperature. | [2][5] |
| Reagent Equiv. | 1 - 5 equivalents | Sufficient for efficient labeling of accessible cysteines. | [2] |
| Reaction Time | 10 - 30 minutes | Rapid reaction kinetics for accessible cysteine residues. | [2] |
| Labeling Efficiency | 70% - >95% | Varies depending on protein, cysteine accessibility, and reaction conditions. | [7][8] |
Table 2: Selectivity of Vinyl Sulfones for Amino Acid Residues
| Amino Acid Residue | Relative Reactivity | Conditions Favoring Reaction | Source |
| Cysteine (thiol) | High | pH 7.0 - 9.0 | [1][2][3] |
| Lysine (ε-amino) | Low to Moderate | pH > 9.0, slower reaction rate | [1] |
| Histidine (imidazole) | Low | Slower reaction rate, can occur at higher pH | [1][9] |
| Serine/Threonine (hydroxyl) | Very Low | Generally considered non-reactive under typical labeling conditions. | [2][3] |
Experimental Protocols
Materials
-
Protein of interest with at least one accessible cysteine residue
-
This compound (EVS)
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Quenching Buffer: 1 M β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in water
-
Desalting columns or dialysis equipment
-
Analytical tools (e.g., SDS-PAGE, Mass Spectrometry)
Protocol 1: General Procedure for Labeling a Purified Protein
This protocol describes a general method for labeling a purified protein containing accessible cysteine residues.
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein has been stored in a buffer containing thiol-based reducing agents (e.g., DTT, BME), these must be removed prior to labeling. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in a compatible organic solvent such as DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 5 to 10-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing. The optimal reaction time may vary depending on the protein and should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching agent that will react with the excess this compound. Add BME or DTT to a final concentration of 10-20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the excess this compound and quenching agent by dialysis, size-exclusion chromatography, or using a desalting column. Exchange the buffer to a suitable storage buffer for your protein.
-
-
Analysis of Labeling Efficiency:
-
Confirm the successful labeling and determine the efficiency using analytical techniques such as SDS-PAGE (observing a mass shift), mass spectrometry (to identify the modified residue and confirm the mass addition), or UV-Vis spectroscopy if the vinyl sulfone is tagged with a chromophore.
-
Protocol 2: On-Column Labeling of a His-Tagged Protein
This protocol is suitable for labeling a protein while it is immobilized on a chromatography resin, which can help to minimize non-specific labeling and simplify purification.
-
Protein Binding:
-
Equilibrate a Ni-NTA or other suitable affinity column with the Reaction Buffer.
-
Load the His-tagged protein solution onto the column and allow it to bind.
-
Wash the column with several column volumes of Reaction Buffer to remove any unbound protein.
-
-
Labeling Reaction:
-
Prepare the this compound solution in Reaction Buffer at a concentration 5-10 times the expected molar concentration of the bound protein.
-
Pass the labeling solution over the column, ensuring the entire resin bed is saturated.
-
Stop the flow and incubate the column at room temperature for 1 hour. For longer incubation times, the column can be sealed to prevent drying.
-
-
Washing and Elution:
-
Wash the column extensively with Reaction Buffer to remove unreacted this compound.
-
Elute the labeled protein from the column using an appropriate elution buffer (e.g., containing imidazole (B134444) for Ni-NTA).
-
-
Analysis:
-
Analyze the eluted fractions for protein concentration and labeling efficiency as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for labeling cysteine residues with this compound.
Caption: Michael addition reaction between a cysteine thiol and this compound.
References
- 1. scispace.com [scispace.com]
- 2. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00125E [pubs.rsc.org]
- 4. Vinyl sulfones: Click applications in bioconjugation. The resurgence of a chemical function | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl Vinyl Sulfone in Protein Cross-Linking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl vinyl sulfone (EVS) and its bifunctional analogue, divinyl sulfone (DVS), are valuable reagents in the field of chemical biology and proteomics, particularly for protein cross-linking mass spectrometry (XL-MS). Unlike traditional N-hydroxysuccinimide (NHS) ester-based cross-linkers that primarily target lysine (B10760008) residues, vinyl sulfones exhibit a broader reactivity profile, forming covalent bonds with cysteine, histidine, and lysine residues.[1] This expanded targeting capability provides a more comprehensive view of protein structures and interaction networks.
The reaction proceeds via a Michael-type addition, where the vinyl group of EVS acts as an electrophile and reacts with nucleophilic side chains of amino acids.[2] This chemistry is effective under physiological or slightly alkaline conditions, making it compatible with many biological systems.[2] Furthermore, the resulting thioether and amino bonds are stable, yet the cross-links can be cleaved in the gas phase during tandem mass spectrometry (MS/MS), which can simplify data analysis.[1]
These application notes provide an overview of the use of this compound and divinyl sulfone for XL-MS, including detailed experimental protocols, data analysis strategies, and an example of its application in studying signaling pathways.
Key Advantages of Vinyl Sulfone Cross-Linkers
-
Expanded Residue Targeting: Reacts with cysteine, histidine, and lysine, providing complementary data to lysine-specific cross-linkers.[1]
-
Compatibility with Amine-Containing Buffers: Unlike NHS esters, vinyl sulfones are not readily quenched by common buffers such as Tris, offering greater flexibility in experimental design.[1]
-
MS-Cleavable Linkage: The bonds formed can be fragmented during tandem mass spectrometry, aiding in the identification of cross-linked peptides.[1]
-
Stable Adducts: Forms stable covalent bonds with target residues under physiological conditions.[2]
Data Presentation
The following table summarizes the types of quantitative data that can be obtained from a typical XL-MS experiment using a vinyl sulfone-based cross-linker. The data presented here is illustrative and derived from the analysis of a protein complex cross-linked with divinyl sulfone.
| Cross-Link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Inferred Distance (Å) | Spectral Count | Relative Abundance (%) |
| XL-001 | Protein A | K121 | Protein B | C45 | < 25 | 15 | 100 |
| XL-002 | Protein A | H87 | Protein A | K150 | < 20 | 12 | 80 |
| XL-003 | Protein B | K78 | Protein C | H201 | < 30 | 10 | 67 |
| XL-004 | Protein A | C25 | Protein C | K112 | < 25 | 8 | 53 |
| XL-005 | Protein C | K55 | Protein C | K98 | < 20 | 5 | 33 |
Experimental Protocols
This section provides a general protocol for in vitro protein cross-linking using divinyl sulfone (DVS), which can be adapted for this compound. The protocol is based on established methods for vinyl sulfone cross-linking for mass spectrometry analysis.
Materials
-
Purified protein sample (1 mg/mL in phosphate-buffered saline, pH 7.4)
-
Divinyl sulfone (DVS) or this compound (EVS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Acetone, ice-cold
-
Ammonium (B1175870) bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Protocol for In Vitro Protein Cross-Linking with Divinyl Sulfone
-
Protein Preparation:
-
Prepare the purified protein sample at a concentration of 1 mg/mL in a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.4. Ensure the buffer is free of primary amines if using in parallel with NHS-ester cross-linkers for comparative studies.
-
-
Cross-Linker Preparation:
-
Prepare a 20x stock solution of DVS in anhydrous DMSO immediately before use. For a final concentration of 1 mM DVS, prepare a 20 mM stock solution.
-
-
Cross-Linking Reaction:
-
Add the DVS stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM).
-
Mix gently by flicking the tube or brief vortexing.
-
Incubate the reaction at 30°C for 60 minutes. Reaction time and temperature may need to be optimized for the specific protein system under investigation.[3]
-
-
Quenching the Reaction:
-
Stop the cross-linking reaction by adding a quenching solution to a final concentration of 50-100 mM (e.g., Tris-HCl or glycine).
-
Incubate for 15-30 minutes at room temperature.
-
-
Protein Precipitation:
-
Precipitate the cross-linked proteins by adding at least four volumes of ice-cold acetone.
-
Incubate at -20°C overnight.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.[1]
-
Carefully decant the supernatant and allow the pellet to air-dry briefly.
-
Protocol for Sample Preparation for Mass Spectrometry
-
Protein Resuspension and Denaturation:
-
Resuspend the protein pellet in 8 M urea, 100 mM ammonium bicarbonate to denature the proteins.[1]
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting of Peptides:
-
Acidify the digest with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid in 2% acetonitrile.[4]
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an instrument and settings appropriate for the identification of cross-linked peptides.
-
Data Analysis Protocol
-
Database Searching:
-
Use specialized software to identify cross-linked peptides from the raw mass spectrometry data. Several software packages are available, including StavroX, MeroX, xQuest, and pLink.[5] These programs can handle the complexity of searching for two peptide sequences connected by a cross-linker mass.
-
-
Filtering and Validation:
-
Filter the search results to a specified false discovery rate (FDR), typically 1-5%, to ensure high-confidence identifications.
-
Manually inspect the tandem mass spectra of putative cross-linked peptides to validate the assignments.
-
-
Quantitative Analysis:
-
For quantitative cross-linking experiments, use software such as Skyline to extract the peak areas or intensities of the identified cross-linked peptides across different experimental conditions.[6] This allows for the relative quantification of changes in protein conformation or interaction.
-
-
Visualization and Structural Mapping:
-
Visualize the identified cross-links on existing protein structures using software like UCSF Chimera with the Xlink Analyzer plugin or xiVIEW.[7] This helps in interpreting the distance constraints imposed by the cross-links and in modeling protein complexes.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for protein cross-linking mass spectrometry using ethyl/divinyl sulfone.
EGFR Signaling Pathway Interactions
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. Cross-linking mass spectrometry can be employed to elucidate the protein-protein interactions that are fundamental to EGFR signaling. The following diagram illustrates key interactions within this pathway that are amenable to study by XL-MS.
Caption: Protein-protein interactions in the EGFR signaling pathway amenable to XL-MS analysis.
References
- 1. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divinyl sulfone as a postdigestion modifier for enhancing the a(1) Ion in MS/MS and postsource decay: potential applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Divinyl sulfone as a cross-linking reagent for oligomeric proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 6. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Software – Rappsilber Laboratory [rappsilberlab.org]
Synthesis of Ethyl Vinyl Sulfone for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl vinyl sulfone is a valuable reagent in organic synthesis and drug development, primarily utilized as a Michael acceptor and a covalent binder to biological nucleophiles. Its high reactivity and versatility make it a crucial building block in the synthesis of more complex molecules and in the development of targeted covalent inhibitors. This document provides detailed laboratory-scale protocols for the synthesis of this compound via two common methods: the oxidation of ethyl vinyl sulfide (B99878) and the dehydrochlorination of 2-chloroethyl ethyl sulfone. Additionally, an overview of the pyrolysis method for its synthesis is presented. Safety precautions, reaction monitoring techniques, and purification methods are also detailed to ensure a safe and efficient synthesis.
Introduction
Vinyl sulfones are a class of organic compounds characterized by a vinyl group attached to a sulfonyl group. The strong electron-withdrawing nature of the sulfonyl group renders the double bond highly susceptible to nucleophilic attack, making vinyl sulfones potent Michael acceptors.[1] This reactivity is harnessed in various applications, including the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis and the covalent modification of biological molecules in chemical biology and drug discovery.[2]
This compound, specifically, serves as a key intermediate and a reactive moiety in the design of covalent inhibitors that target nucleophilic amino acid residues, such as cysteine, in proteins. The irreversible nature of this covalent bond can lead to prolonged and enhanced pharmacological effects. Given its importance, reliable and reproducible laboratory-scale synthetic procedures are essential for researchers in these fields.
Synthetic Protocols
Two primary and reliable methods for the laboratory synthesis of this compound are presented below.
Protocol 1: Synthesis via Oxidation of Ethyl Vinyl Sulfide
This two-step method first involves the preparation of ethyl vinyl sulfide, followed by its oxidation to this compound. This approach is analogous to a well-established procedure for the synthesis of phenyl vinyl sulfone.[3]
Step 1: Synthesis of Ethyl Vinyl Sulfide
This step involves the reaction of 2-bromoethyl ethyl sulfide with a base to induce elimination.
-
Materials:
-
2-Bromoethyl ethyl sulfide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromoethyl ethyl sulfide (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield crude ethyl vinyl sulfide.
-
Purify the crude product by distillation.
-
Step 2: Oxidation of Ethyl Vinyl Sulfide to this compound
-
Materials:
-
Ethyl vinyl sulfide (from Step 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve ethyl vinyl sulfide (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (2.2 equivalents) in dichloromethane. An exothermic reaction is expected; maintain the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting sulfide is consumed.
-
Filter the reaction mixture to remove the meta-chlorobenzoic acid precipitate.
-
Wash the filtrate with saturated aqueous NaHCO₃ until the effervescence ceases, then with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Synthesis via Dehydrochlorination of 2-Chloroethyl Ethyl Sulfone
This method involves the elimination of hydrogen chloride from 2-chloroethyl ethyl sulfone using a non-nucleophilic base.
-
Materials:
-
2-Chloroethyl ethyl sulfone
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-chloroethyl ethyl sulfone (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Alternative Synthetic Approach: Pyrolysis
An older but effective method for the synthesis of vinyl sulfones is the pyrolysis of β-hydroxyethyl sulfones or their corresponding acetate (B1210297) esters.[4] This method is particularly useful for large-scale preparations.
The general reaction involves heating the precursor, either neat or in the presence of a catalyst, under reduced pressure. The volatile vinyl sulfone and the corresponding byproduct (water or acetic acid) are co-distilled and collected.
| Precursor | Temperature (°C) | Pressure (mmHg) | Catalyst/Contact Agent | Reported Yield (Analogous Compounds) | Reference |
| Bis(β-acetoxyethyl) sulfone | 320 | 80-100 | Alumina | ~77% (for divinyl sulfone) | [4] |
| β-Acetoxyethyl methyl sulfone | 200 | 15 | Alumina | ~74% (for mthis compound) | [4] |
Note: While this method can be high-yielding, it requires specialized equipment for high-temperature vacuum distillation and careful control of reaction conditions to avoid charring and side reactions.
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| Protocol 1 | 2-Bromoethyl ethyl sulfide | K-OtBu, m-CPBA | 60-75 | >95 |
| Protocol 2 | 2-Chloroethyl ethyl sulfone | Triethylamine | 70-85 | >95 |
Visualizations
Experimental Workflow: Oxidation of Ethyl Vinyl Sulfide
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway: Michael Addition of this compound
Caption: Generalized scheme for the Michael addition of a nucleophile.
Safety and Handling
-
This compound is a lachrymator and a potential alkylating agent. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.
-
meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive. Avoid grinding or subjecting it to impact. Store in a cool, dry place away from flammable materials.
-
Potassium tert-butoxide is a strong, moisture-sensitive base. Handle under an inert atmosphere and avoid contact with water.
-
Reactions involving strong bases and oxidizing agents can be exothermic. Ensure proper temperature control, especially during reagent addition.
Conclusion
The protocols detailed in this document provide reliable and reproducible methods for the laboratory-scale synthesis of this compound. The choice of method may depend on the availability of starting materials and the scale of the synthesis. Proper adherence to these protocols and safety precautions will enable researchers to efficiently produce high-purity this compound for their applications in organic synthesis, chemical biology, and drug development.
References
Application Notes and Protocols: Ethyl Vinyl Sulfone as a Covalent Inhibitor for Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ethyl vinyl sulfone and its derivatives as covalent inhibitors of cysteine proteases. This document includes the mechanism of action, quantitative data on inhibitory potency, and detailed experimental protocols for inhibitor characterization.
Introduction
Cysteine proteases are a class of enzymes that play critical roles in various physiological and pathological processes, including protein degradation, antigen presentation, and parasite life cycles. Their active site contains a highly reactive cysteine residue that is essential for catalysis. This compound and its peptidyl derivatives are effective mechanism-based inhibitors that irreversibly modify this catalytic cysteine, thereby inactivating the enzyme. These compounds serve as valuable research tools and scaffolds for drug development, particularly in the context of parasitic diseases where cysteine proteases are essential virulence factors.[1]
The vinyl sulfone moiety acts as a Michael acceptor. The nucleophilic thiolate of the active site cysteine attacks the β-carbon of the vinyl group, forming a stable covalent thioether bond.[2][3] This irreversible inhibition makes vinyl sulfones potent and long-lasting inhibitors. While this compound itself is a relatively simple molecule, peptidyl vinyl sulfones, which incorporate amino acid residues, offer increased potency and selectivity for specific cysteine proteases by interacting with the enzyme's substrate-binding pockets.[4]
Mechanism of Covalent Inhibition
The inactivation of cysteine proteases by vinyl sulfones proceeds via a Michael addition reaction. The catalytic dyad of a cysteine protease typically consists of a cysteine and a histidine residue. The histidine acts as a general base, deprotonating the cysteine thiol to a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic β-carbon of the vinyl sulfone, leading to the formation of a stable, irreversible covalent adduct.
Caption: Mechanism of cysteine protease inhibition by this compound.
Quantitative Data Presentation
The potency of vinyl sulfone inhibitors is typically quantified by determining their half-maximal inhibitory concentration (IC50) and their second-order rate constant of inactivation (k_inact/K_I or k_ass). The following tables summarize representative data for peptidyl vinyl sulfone inhibitors against various cysteine proteases.
Table 1: IC50 Values of Peptidyl Vinyl Sulfones against Parasitic Cysteine Proteases
| Compound ID | P2 Residue | P1' Group | Target Protease | IC50 (nM) | Reference |
| K11777 | Leucine | Phenyl | Cruzain | <10 | [3] |
| Compound X | Leucine | homoPhe-Ph | Falcipain-2 | 23 | [4] |
| Compound Y | Phenylalanine | homoPhe-Ph | Falcipain-2 | 840 | [4] |
| K11017 | Leucine | Methyl | Rhodesain | - | [1] |
Table 2: Second-Order Rate Constants for Cysteine Protease Inhibition by Peptidyl Vinyl Sulfones
| Compound ID | Target Protease | k_ass (M⁻¹s⁻¹) | Reference |
| K11777 | Cruzain | 1,300,000 | [1] |
| K11777 | Rhodesain | 180,000 | [1] |
| K11017 | Cruzain | 1,200,000 | [1] |
| K11017 | Rhodesain | 160,000 | [1] |
| K11017 | Falcipain-3 | 2,700 | [1] |
| RA-0002034 | CHIKV nsP2pro | 6,400 | [5][6] |
Experimental Protocols
Protocol 1: Determination of IC50 Values for Cysteine Protease Inhibitors
This protocol describes a common method for determining the IC50 value of a vinyl sulfone inhibitor using a fluorogenic substrate.
Materials:
-
Purified cysteine protease
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsins)
-
Vinyl sulfone inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the vinyl sulfone inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed amount of the cysteine protease to each well.
-
Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 15 minutes) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for IC50 determination.
Protocol 2: Determination of Second-Order Rate Constants (k_inact/K_I) by the Progress Curve Method
This protocol is used to characterize the time-dependent, irreversible inhibition of a cysteine protease by a vinyl sulfone.[1][4]
Materials:
-
Same as for IC50 determination.
Procedure:
-
Prepare several concentrations of the vinyl sulfone inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer and the fluorogenic substrate to each well.
-
Add the desired concentration of the inhibitor to the wells.
-
Initiate the reaction by adding a fixed amount of the cysteine protease to each well.
-
Immediately start monitoring the fluorescence over a prolonged period (e.g., 30-60 minutes) in a kinetic mode.
-
The resulting progress curves (fluorescence vs. time) will show a decrease in the reaction rate over time as the enzyme is progressively inactivated.
-
Fit each progress curve to the equation for slow-binding inhibition to obtain the observed rate of inactivation (k_obs) for each inhibitor concentration:
-
[P] = (v₀ / k_obs) * (1 - exp(-k_obs * t))
-
Where [P] is the product concentration, v₀ is the initial velocity, and t is time.
-
-
Plot the k_obs values against the inhibitor concentrations.
-
For a simple irreversible inhibitor, the relationship is linear. The slope of this line represents the apparent second-order rate constant (k_app).
-
The second-order rate constant of inactivation (k_inact/K_I) can be determined from the slope of the plot of k_obs versus inhibitor concentration.[1]
Caption: Workflow for determining second-order rate constants.
Conclusion
This compound and its derivatives are powerful tools for studying cysteine proteases and for the development of novel therapeutics. Their covalent mechanism of action leads to potent and sustained inhibition. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of these inhibitors, enabling researchers to determine their potency and kinetic parameters. Careful and systematic evaluation is crucial for advancing our understanding of cysteine protease biology and for the development of effective drugs targeting these important enzymes.
References
- 1. Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Ethyl Vinyl Sulfone in Activity-Based Protein Profiling
Application Notes
Ethyl vinyl sulfone (EVS) is a versatile covalent probe used in activity-based protein profiling (ABPP), a powerful chemoproteomic technique for the functional analysis of enzymes in complex biological systems.[1][2] As an electrophilic "warhead," the vinyl sulfone moiety of EVS reacts with nucleophilic amino acid residues in the active sites of enzymes, leading to irreversible covalent modification.[3][4] This targeted labeling allows for the specific detection and identification of active enzymes within the proteome.
The primary targets for this compound are cysteine residues due to the high nucleophilicity of the thiol group.[5][6] However, it can also react with other nucleophilic residues such as lysine (B10760008) and histidine, particularly at higher pH values.[3][4][5] The selectivity for cysteine can be modulated by controlling the pH of the reaction, with near-neutral pH favoring modification of more nucleophilic cysteines.[5]
ABPP probes based on this compound can be synthesized with various reporter tags, including fluorophores for gel-based visualization and affinity tags like biotin (B1667282) for enrichment and subsequent identification by mass spectrometry. Furthermore, the incorporation of bioorthogonal handles, such as alkynes or azides, allows for a two-step labeling approach where a reporter tag is attached via click chemistry after the initial labeling event. This strategy is particularly useful for in-cell labeling, as the smaller, more cell-permeable probe can first label its targets before the larger reporter tag is attached to the cell lysate.
The applications of this compound in ABPP are extensive and include:
-
Target identification and validation: Identifying the protein targets of small molecule inhibitors.
-
Drug discovery: Screening for and characterizing the selectivity of enzyme inhibitors.[7]
-
Enzyme activity profiling: Comparing enzyme activities across different cellular states, tissues, or disease models.
-
Elucidating signaling pathways: Identifying key enzymes involved in specific biological pathways.
This document provides detailed protocols for the use of this compound-based probes in both gel-based and mass spectrometry-based ABPP workflows.
Quantitative Data Summary
The reactivity of this compound with different amino acid residues is crucial for its application in ABPP. The following table summarizes the known reactivity and selectivity.
| Parameter | Value/Observation | Conditions | Reference |
| Primary Target Residue | Cysteine | Physiological pH | [5] |
| Secondary Target Residues | Lysine, Histidine | Generally at higher pH | [3][4][5] |
| Selectivity for Cysteine | High, but pH-dependent | Near-neutral pH favors cysteine modification | [5] |
| Reaction Type | Michael Addition | Irreversible covalent modification | [8] |
| Reaction Product | Stable thioether linkage with cysteine | Reducing SDS-PAGE conditions | [8] |
Experimental Protocols
Protocol 1: Gel-Based Activity-Based Protein Profiling
This protocol describes the use of a fluorescently-tagged this compound probe to label target proteins in a cell lysate for visualization by SDS-PAGE.
Materials:
-
Cell lysate (prepared as described in Protocol 4)
-
Fluorescent this compound probe (e.g., EVS-rhodamine)
-
DMSO
-
SDS-PAGE loading buffer
-
Tris or PBS buffer (pH 7.4)
-
Fluorescence gel scanner
Procedure:
-
Proteome Labeling:
-
Thaw the cell lysate on ice.
-
In a microcentrifuge tube, combine 50 µL of cell lysate (1-2 mg/mL protein concentration) with the fluorescent this compound probe to a final concentration of 1-5 µM. A DMSO control (no probe) should be run in parallel.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Sample Preparation for SDS-PAGE:
-
Add 20 µL of 4x SDS-PAGE loading buffer to the reaction mixture.
-
Heat the sample at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Visualization:
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner.[2]
-
Protocol 2: Mass Spectrometry-Based Activity-Based Protein Profiling
This protocol outlines the use of a biotin-tagged this compound probe for the enrichment and identification of target proteins by mass spectrometry.
Materials:
-
Cell lysate (prepared as described in Protocol 4)
-
Biotin-ethyl vinyl sulfone probe
-
DMSO
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer)
-
Elution buffer (e.g., 25 mM biotin in 2% SDS, 50 mM Tris-HCl pH 7.4, heated to 95°C)[9]
-
Reagents for on-bead digestion (DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Procedure:
-
Proteome Labeling:
-
Follow step 1 of Protocol 1, using a biotin-ethyl vinyl sulfone probe at a final concentration of 10-50 µM.
-
-
Enrichment of Biotinylated Proteins:
-
Add pre-washed streptavidin-agarose beads to the labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.[10]
-
-
Elution or On-Bead Digestion:
-
Mass Spectrometry Analysis:
-
Prepare the eluted proteins or digested peptides for mass spectrometry analysis according to the instrument manufacturer's instructions.
-
Analyze the samples by LC-MS/MS to identify the labeled proteins.
-
Protocol 3: Competitive Activity-Based Protein Profiling
This protocol is used to assess the selectivity of a small molecule inhibitor by competing its binding with that of a broad-spectrum this compound probe.
Materials:
-
Cell lysate (prepared as described in Protocol 4)
-
Small molecule inhibitor of interest
-
Fluorescent or biotin-tagged this compound probe
-
DMSO
-
Materials for either gel-based or mass spectrometry-based analysis
Procedure:
-
Inhibitor Pre-incubation:
-
Pre-incubate the cell lysate with the small molecule inhibitor at various concentrations (or a single concentration) for 30 minutes at room temperature. A DMSO control (no inhibitor) should be included.
-
-
Probe Labeling:
-
Add the fluorescent or biotin-tagged this compound probe to the pre-incubated lysates.
-
Incubate for 30-60 minutes at room temperature.
-
-
Analysis:
-
Analyze the samples using either the gel-based (Protocol 1) or mass spectrometry-based (Protocol 2) workflow.
-
A decrease in the signal from the probe in the presence of the inhibitor indicates that the inhibitor binds to the same target proteins.[7]
-
Protocol 4: Preparation of Cell Lysate for ABPP
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer or Tris buffer containing protease inhibitors)[11]
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Wash cultured cells with ice-cold PBS.
-
Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).[12]
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.[11]
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11]
-
-
Protein Quantification:
-
Collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
The lysate is now ready for use in ABPP experiments or can be stored at -80°C.
-
Visualizations
Chemical Reaction Mechanism
Caption: Michael addition reaction of this compound with a cysteine residue.
Experimental Workflow: Gel-Based ABPP
Caption: Workflow for gel-based activity-based protein profiling.
Experimental Workflow: Mass Spectrometry-Based ABPP
Caption: Workflow for mass spectrometry-based ABPP.
Signaling Pathway: Caspase Activation in Apoptosis
Vinyl sulfone-based probes have been instrumental in studying the activity of caspases, a family of cysteine proteases that are key mediators of apoptosis (programmed cell death).[13] The following diagram illustrates a simplified model of the caspase activation cascade.
Caption: Simplified caspase activation pathway in apoptosis.
References
- 1. The Impact of Activity‐Based Protein Profiling in Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel active site-directed probe specific for deubiquitylating enzymes reveals proteasome association of USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
- 12. biomol.com [biomol.com]
- 13. Aspartic vinyl sulfones: inhibitors of a caspase-3-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Modification of Lysine vs. Cysteine with Ethyl Vinyl Sulfone (EVS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl vinyl sulfone (EVS) is a valuable tool in bioconjugation and chemical biology for the covalent modification of proteins. As a Michael acceptor, EVS reacts with nucleophilic amino acid side chains. The two primary targets for EVS modification are the thiol group of cysteine and the ε-amino group of lysine (B10760008). The reactivity of EVS towards these residues is highly dependent on the reaction conditions, most notably the pH. This differential reactivity allows for the selective modification of either cysteine or lysine residues by carefully controlling the experimental parameters.[1]
These application notes provide a detailed overview of the principles and protocols for the selective modification of cysteine and lysine residues with EVS.
Principle of Selectivity: The Role of pH
The selective modification of cysteine versus lysine with EVS is primarily governed by the pKa of their respective side chains and the resulting nucleophilicity at a given pH.
-
Cysteine (Thiol Group): The thiol group of a cysteine residue has a pKa of approximately 8.3-8.6. At physiological pH (around 7.4), a significant portion of cysteine residues exist in the more nucleophilic thiolate anion form (-S⁻). This makes cysteine highly reactive towards EVS at near-neutral pH.[2][3]
-
Lysine (ε-Amino Group): The ε-amino group of a lysine residue has a pKa of around 10.5. At neutral pH, the amino group is predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (-NH₃⁺). To become sufficiently nucleophilic for reaction with EVS, the pH of the solution must be raised to a level approaching or exceeding the pKa of the amino group, allowing for deprotonation to the reactive amine form (-NH₂).[4]
Therefore, by modulating the reaction pH, one can favor the modification of either cysteine or lysine. Generally, a pH range of 7.0-8.5 promotes selective cysteine modification, while a pH of 9.3 or higher is necessary for significant lysine modification.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions and expected outcomes for the selective modification of cysteine and lysine with EVS. Please note that the exact yields and selectivity can vary depending on the specific protein, the accessibility of the target residues, and the precise reaction conditions.
Table 1: Conditions for Selective Cysteine Modification
| Parameter | Condition | Expected Outcome | Reference |
| pH | 7.0 - 8.5 | High selectivity for cysteine over lysine. | [1] |
| Temperature | 25 - 37 °C | Reaction proceeds at a reasonable rate. | |
| EVS:Protein Molar Ratio | 1 - 10 equivalents | Sufficient for modification of accessible cysteines. | |
| Reaction Time | 30 min - 4 hours | Dependent on protein and reactant concentrations. | |
| Typical Yield | > 90% (for accessible cysteines) | High conversion of targeted residues. | |
| Selectivity (Cys:Lys) | High | Minimal off-target lysine modification. |
Table 2: Conditions for Selective Lysine Modification
| Parameter | Condition | Expected Outcome | Reference |
| pH | 9.3 - 10.5 | Increased reactivity of lysine residues. | [1] |
| Temperature | 25 - 37 °C | Reaction proceeds at a reasonable rate. | |
| EVS:Protein Molar Ratio | 10 - 50 equivalents | Higher excess of EVS may be required. | |
| Reaction Time | 2 - 24 hours | Generally slower than cysteine modification. | [1] |
| Typical Yield | Variable | Dependent on lysine accessibility and reaction time. | |
| Selectivity (Lys:Cys) | Moderate to High | Cysteine will still be reactive if present and accessible. |
Experimental Protocols
Protocol 1: Selective Modification of Cysteine Residues
This protocol is designed for the selective alkylation of cysteine residues in a protein using EVS.
Materials:
-
Protein of interest containing at least one cysteine residue
-
This compound (EVS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium phosphate (B84403) buffer, pH 8.0
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of disulfide bonds)
-
Desalting column or dialysis tubing
-
UV-Vis spectrophotometer or protein concentration assay kit
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to make cysteines available for modification, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Remove the excess TCEP using a desalting column or dialysis against PBS (pH 7.4).
-
-
Modification Reaction:
-
Adjust the pH of the protein solution to 7.5 - 8.0 using a sodium phosphate buffer.
-
Prepare a stock solution of EVS (e.g., 100 mM in DMSO or water).
-
Add a 5 to 10-fold molar excess of EVS to the protein solution.
-
Incubate the reaction mixture at room temperature (25 °C) for 2-4 hours with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding a thiol-containing reagent such as β-mercaptoethanol or dithiothreitol (B142953) (DTT) to a final concentration of 20-50 mM.
-
Remove excess EVS and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the modification by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to observe the mass shift corresponding to the addition of the this compound group.
-
Determine the extent of modification using Ellman's reagent to quantify the remaining free thiols.
-
Protocol 2: Selective Modification of Lysine Residues
This protocol is designed for the selective alkylation of lysine residues in a protein using EVS.
Materials:
-
Protein of interest containing lysine residues
-
This compound (EVS)
-
Sodium bicarbonate buffer, pH 9.5
-
Sodium borate (B1201080) buffer, pH 10.0
-
Desalting column or dialysis tubing
-
UV-Vis spectrophotometer or protein concentration assay kit
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 1-5 mg/mL.
-
-
Modification Reaction:
-
Exchange the buffer of the protein solution to a high pH buffer, such as sodium bicarbonate (pH 9.5) or sodium borate (pH 10.0), using a desalting column or dialysis.
-
Prepare a stock solution of EVS (e.g., 1 M in DMSO).
-
Add a 20 to 50-fold molar excess of EVS to the protein solution.
-
Incubate the reaction mixture at room temperature (25 °C) for 4-24 hours with gentle agitation. Monitor the reaction progress over time.
-
-
Quenching and Purification:
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Remove excess EVS and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the modification by mass spectrometry to observe the mass shift corresponding to the addition of the this compound group(s).
-
The extent of modification can be estimated by the increase in mass and the distribution of modified species.
-
Visualizations
Signaling Pathway Diagram
Caption: Probing GPCR signaling using selective EVS modification.
Experimental Workflow Diagram
Caption: General workflow for selective protein modification with EVS.
Applications
The ability to selectively modify cysteine or lysine residues with EVS has numerous applications in research and drug development:
-
Protein-Drug Conjugation: Site-specific attachment of drugs to proteins, such as antibodies, to create antibody-drug conjugates (ADCs) with defined stoichiometry and preserved protein function.
-
Biophysical Probes: Conjugation of fluorescent dyes, spin labels, or other biophysical probes to specific sites on a protein to study its structure, dynamics, and interactions.
-
Surface Immobilization: Covalent attachment of proteins to surfaces for applications in biosensors, microarrays, and diagnostics.[5]
-
Cross-linking Mass Spectrometry: Use of bifunctional vinyl sulfone reagents to cross-link interacting proteins, followed by mass spectrometry to identify the cross-linked sites and map protein-protein interaction interfaces.[6][7]
-
Probing Enzyme Mechanisms: Selective modification of cysteine or lysine residues within or near an enzyme's active site can help to elucidate their roles in catalysis and substrate binding.[8]
-
Studying Signal Transduction: As depicted in Figure 1, selective modification can be used to probe the role of specific residues in protein-protein interactions within signaling pathways, such as those involving G-protein coupled receptors (GPCRs).[5][9]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Modification Yield | - Inaccessible target residues- Incorrect pH- Insufficient EVS concentration or reaction time- Protein instability at high pH (for lysine modification) | - Use a denaturing agent (if compatible with protein function)- Verify the pH of the reaction buffer- Increase the molar excess of EVS and/or reaction time- Perform the reaction at a lower temperature for a longer duration |
| Lack of Selectivity | - Incorrect pH- Highly reactive, low-pKa lysine residues (for cysteine modification)- Presence of highly accessible and reactive cysteines (for lysine modification) | - Carefully adjust and maintain the pH throughout the reaction- For cysteine modification, consider using a lower pH (e.g., 7.0-7.5)- For lysine modification, ensure all cysteines are either oxidized or blocked if high selectivity is required |
| Protein Precipitation | - Protein instability at the reaction pH- High concentration of organic co-solvent (e.g., DMSO) from EVS stock | - Perform a buffer screen to find optimal conditions for protein stability- Use a more concentrated EVS stock solution to minimize the volume of organic solvent added |
Conclusion
The selective modification of cysteine and lysine residues with this compound is a powerful technique that can be readily controlled by adjusting the reaction pH. By following the protocols and considering the principles outlined in these application notes, researchers can achieve a high degree of selectivity for either cysteine or lysine modification, enabling a wide range of applications in basic research and the development of protein-based therapeutics and diagnostics.
References
- 1. scispace.com [scispace.com]
- 2. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-Translational Modifications of G Protein–Coupled Receptors Control Cellular Signaling Dynamics in Space and Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. Modulating and Elucidating GPCR Signaling – Gellman Group – UW–Madison [gellman.chem.wisc.edu]
Application Note: HPLC Method for the Analysis of Ethyl Vinyl Sulfone Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl vinyl sulfone (EVS) is a reactive Michael acceptor frequently used in bioconjugation, proteomics, and as a covalent inhibitor in drug discovery.[1] Its sulfone group activates the vinyl moiety, making it susceptible to nucleophilic attack from amino acid residues such as cysteine and lysine (B10760008).[1] This reactivity is fundamental to its application in irreversibly binding to target proteins. Monitoring the reaction of EVS with target molecules is crucial for understanding its mechanism of action, determining reaction kinetics, and assessing the stability of the resulting conjugates.
This application note provides a detailed protocol for the analysis of this compound and its primary reaction products with cysteine and lysine using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle of the Method
The method is based on the separation of the relatively nonpolar this compound from its more polar amino acid adducts, S-(beta-ethylsulfonylethyl)-L-cysteine and N-(beta-ethylsulfonylethyl)-lysine, on a C18 stationary phase. A gradient elution with an acidic mobile phase ensures good peak shape and resolution of the analytes. Quantification is achieved by monitoring the UV absorbance at 210 nm, where the peptide bond and the sulfone group exhibit some absorbance.
Reaction Pathway
This compound reacts with nucleophilic residues via a Michael addition mechanism. The primary targets in proteins are the thiol group of cysteine and the ε-amino group of lysine.
Experimental Protocols
Materials and Reagents
-
This compound (EVS), ≥97% purity
-
L-Cysteine, ≥98% purity
-
L-Lysine hydrochloride, ≥98% purity
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Phosphate buffer solution (PBS), pH 7.4
-
Hydrochloric acid (HCl), 1 M
Instrumentation and HPLC Conditions
-
HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 70 | 30 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 26.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Preparation of Standard Solutions
-
EVS Stock Solution (1 mg/mL): Accurately weigh 10 mg of EVS and dissolve in 10 mL of acetonitrile.
-
Cysteine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Cysteine and dissolve in 10 mL of HPLC grade water.
-
Lysine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Lysine HCl and dissolve in 10 mL of HPLC grade water.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solutions with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
In Vitro Reaction Protocol
-
Dissolve L-Cysteine or L-Lysine in PBS (pH 7.4) to a final concentration of 1 mM.
-
Add EVS to the amino acid solution to a final concentration of 1.2 mM (a slight molar excess).
-
Incubate the reaction mixture at room temperature (25°C) for a specified time (e.g., 2 hours for cysteine, 24 hours for lysine).
-
Quench the reaction: Stop the reaction by adding 1 M HCl to lower the pH to ~2-3. This protonates the nucleophiles and prevents further reaction.
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture at 10,000 x g for 10 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Inject the prepared sample into the HPLC system.
Experimental Workflow
References
Site-Specific Protein Modification Using Ethyl Vinyl Sulfone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. Ethyl vinyl sulfone (EVS) and its derivatives have emerged as valuable reagents for this purpose, offering a robust method for covalently modifying specific amino acid residues. As Michael acceptors, vinyl sulfones react with nucleophilic side chains in proteins, primarily targeting cysteine, lysine (B10760008), and histidine.[1][2] The selectivity of this reaction can be finely tuned by controlling the pH, allowing for targeted modification of either cysteine or lysine residues.[3] This document provides detailed application notes and protocols for the use of this compound in site-specific protein modification.
Principle of Reaction
This compound is an α,β-unsaturated sulfone that acts as a Michael acceptor. The electron-withdrawing nature of the sulfonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack by amino acid side chains. The reaction proceeds via a Michael-type addition, forming a stable, irreversible thioether or amine linkage.[4]
The primary targets for this compound in proteins are the side chains of cysteine, lysine, and histidine.[5] The nucleophilicity of these residues is pH-dependent, which provides a handle for controlling the selectivity of the modification.
-
Cysteine: The thiol group of cysteine is the most nucleophilic residue at neutral or slightly acidic pH.[3] This allows for highly selective modification of cysteine residues under mild conditions.
-
Lysine: The ε-amino group of lysine becomes significantly more nucleophilic at alkaline pH (typically above 8.5-9.0).[3] By raising the pH, the reaction can be directed to preferentially modify lysine residues.
-
Histidine: The imidazole (B134444) ring of histidine can also be alkylated by this compound.[6]
The stability of the resulting conjugate is a key advantage of vinyl sulfone chemistry. The thioether bond formed with cysteine is significantly more stable than the one formed with maleimide-based reagents, which are prone to retro-Michael reactions and thiol exchange in vivo.[1][7]
Key Applications
The versatility and stability of this compound chemistry lend it to a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): this compound derivatives are used to link potent cytotoxic drugs to monoclonal antibodies. The high stability of the resulting conjugate ensures that the drug remains attached to the antibody until it reaches the target cell, minimizing off-target toxicity.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) to proteins can improve their pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity. Vinyl sulfone-functionalized PEG is a common reagent for this purpose.[4]
-
Protein Labeling: Fluorophores, biotin, or other reporter molecules functionalized with a vinyl sulfone group can be used to label proteins for detection and analysis in various assays.[8]
-
Protein Immobilization: Proteins can be covalently attached to surfaces functionalized with vinyl sulfone groups for applications such as biosensors and affinity chromatography.[9]
Data Presentation
Table 1: Reaction Conditions for Site-Specific Modification
| Target Residue | pH Range | Typical Reaction Time | Molar Excess of Reagent | Key Considerations |
| Cysteine | 6.5 - 7.5 | 30 - 60 minutes | 5 - 20 fold | Highly selective for thiols at this pH. Requires reduction of disulfide bonds if targeting cysteines involved in such bonds. |
| Lysine | 8.5 - 9.5 | 2 - 4 hours | 10 - 50 fold | Reaction with cysteine can still occur. Best for proteins with no free cysteines or where cysteine modification is not a concern. |
| Histidine | 7.0 - 8.0 | Variable | Variable | Less commonly targeted for site-specific modification due to lower reactivity compared to cysteine at neutral pH. |
Table 2: Comparative Stability of Cysteine Conjugates
| Reagent | Linkage Type | Stability in Human Plasma (7 days @ 37°C with 1 mM GSH) | Key Advantages | Key Disadvantages |
| This compound | Thioether | > 95% conjugated form retained[1][2] | Highly stable, irreversible linkage.[7] | Generally slower reaction rate than maleimides.[7] |
| Maleimide | Thioether (Succinimide ring) | ~70% conjugated form retained[1][2] | Fast reaction kinetics. | Prone to retro-Michael reaction and thiol exchange.[7][10] |
| Haloacetamide | Thioether | High | Stable, irreversible linkage. | Can react with other nucleophiles like histidine. |
| Pyridyl Disulfide | Disulfide | Low (cleavable) | Reversible linkage, useful for drug delivery applications requiring release. | Not suitable for applications requiring long-term stability.[7] |
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a protein cysteine residue.
Caption: Experimental workflow for cysteine-specific antibody-drug conjugation.
Caption: Logical relationship in an antibody-drug conjugate (ADC).
Experimental Protocols
Protocol 1: Cysteine-Specific Modification of an Antibody
This protocol is suitable for the generation of an antibody-drug conjugate (ADC) by targeting cysteine residues.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
This compound-functionalized drug/label (dissolved in DMSO or DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4
-
Quenching Solution: N-acetylcysteine or L-cysteine (e.g., 100 mM in water)
-
Purification system: Size exclusion chromatography (SEC) column or dialysis cassette
Procedure:
-
Antibody Preparation:
-
Start with a solution of the antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
-
Disulfide Bond Reduction:
-
To reduce the interchain disulfide bonds and generate free thiols, add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Reducing Agent:
-
Remove the excess TCEP by buffer exchange using a desalting column or by dialysis against PBS, pH 7.0-7.4. This step is crucial as residual TCEP will react with the vinyl sulfone reagent.
-
-
Conjugation Reaction:
-
Immediately after removing the TCEP, add a 5-20 fold molar excess of the this compound-functionalized drug/label to the antibody solution. The reagent should be added from a concentrated stock in a water-miscible organic solvent like DMSO to minimize the final organic solvent concentration.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing, protected from light if using a light-sensitive label.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted vinyl sulfone reagent, add a small molecule thiol like N-acetylcysteine to a final concentration of 1-5 mM. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Purify the antibody conjugate to remove excess drug/label and quenching reagent. Size exclusion chromatography is a commonly used method for this purpose. Dialysis can also be used.
-
-
Characterization:
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR). This can be done using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Lysine-Specific Protein Labeling
This protocol is designed for labeling proteins on lysine residues and is most effective for proteins that do not have accessible free cysteines.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-functionalized label (dissolved in DMSO or DMF)
-
Reaction Buffer: Sodium bicarbonate or borate (B1201080) buffer, pH 9.0
-
Quenching Solution: Tris-HCl (e.g., 1 M, pH 8.0)
-
Purification system: Size exclusion chromatography (SEC) column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Exchange the buffer of the protein solution to the Reaction Buffer (pH 9.0) using a desalting column or dialysis. The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the this compound-functionalized label to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing. The reaction can also be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Tris-HCl to a final concentration of 50-100 mM to quench the reaction by reacting with any unreacted vinyl sulfone reagent. Incubate for 30-60 minutes.
-
-
Purification:
-
Purify the labeled protein using size exclusion chromatography or dialysis to remove excess label and quenching reagent.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein and the label.
-
Conclusion
This compound and its derivatives provide a powerful and versatile tool for the site-specific modification of proteins. The ability to control the reaction selectivity through pH adjustment, combined with the formation of highly stable conjugates, makes this chemistry particularly valuable for the development of robust biotherapeutics and research reagents.[1][3] By following the detailed protocols and considering the reaction parameters outlined in this document, researchers can effectively utilize this compound for their specific protein modification needs.
References
- 1. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Vinyl sulfone bifunctional tag reagents for single-point modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Ethyl Vinyl Sulfone: A Versatile Covalent Tool for Elucidating Protein-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl vinyl sulfone (EVS) is a reactive small molecule that serves as a valuable tool in chemical biology and drug discovery for the investigation of protein-protein interactions (PPIs). As an α,β-unsaturated sulfone, EVS acts as a Michael acceptor, enabling it to form stable, covalent bonds with nucleophilic amino acid residues on proteins.[1] This irreversible modification makes EVS a potent tool for selectively targeting proteins and studying the functional consequences of this modification on their interactions with other proteins. The ability of vinyl sulfones to covalently modify proteins has led to their use in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to study enzyme function and identify new drug targets.[2][3]
The primary utility of EVS in the context of PPIs lies in its preferential reactivity with cysteine residues under physiological pH conditions.[1] Cysteine is a relatively low-abundance amino acid, and its strategic location within protein binding interfaces or allosteric sites can make it an ideal target for covalent modification. By selectively targeting a cysteine residue on one protein partner, researchers can effectively "turn off" or modulate its ability to interact with another protein, providing insights into the specific residues and domains critical for the interaction. This approach can be used to validate PPIs as drug targets, map binding interfaces, and develop novel covalent inhibitors.
Mechanism of Action
This compound is an electrophilic compound that readily reacts with nucleophilic amino acid side chains through a Michael-type addition reaction. The sulfone group withdraws electron density from the vinyl group, making the β-carbon susceptible to nucleophilic attack.
The primary nucleophilic targets for EVS in proteins are the side chains of cysteine, lysine (B10760008), and histidine.[4][5] However, the reactivity of these residues is highly dependent on pH. Under physiological conditions (pH ~7.4), the thiol group of cysteine is significantly more nucleophilic than the ε-amino group of lysine or the imidazole (B134444) group of histidine. This allows for a degree of selectivity in targeting cysteine residues. At more alkaline pH (pH ≥ 8.0), the reactivity with lysine and histidine increases.[6]
The covalent bond formed between EVS and a cysteine residue results in a stable thioether linkage.[6] This irreversible modification allows for the permanent labeling and functional modulation of the target protein.
Caption: Mechanism of covalent modification of a protein cysteine residue by this compound.
Data Presentation
The following table summarizes the reactivity of vinyl sulfones with different amino acid residues. While specific kinetic data for this compound is not always available, the data for related vinyl sulfones provides a useful reference for its reactivity profile.
| Electrophile | Nucleophile | pH | Second-Order Rate Constant (k₂) | Reference |
| Phenyl Vinyl Sulfone | Cysteine (thiolate) | 7.5 | ~10² - 10³ M⁻¹s⁻¹ (estimated) | [7] |
| Peptide Vinyl Sulfone | Cysteine Protease (active site Cys) | ~7.5 | 44.4 M⁻¹min⁻¹ | [8] |
| Divinyl Sulfone | Cysteine | >8.0 | - | [6] |
| This compound | Lysine | >8.0 | - | [5] |
| This compound | Histidine | >8.0 | - | [5] |
Experimental Protocols
The following protocols provide a general framework for using this compound to study protein-protein interactions. Specific conditions, such as protein and EVS concentrations, incubation times, and temperatures, will need to be optimized for each specific PPI system.
Protocol 1: Covalent Modification of a Target Protein with this compound
Objective: To covalently modify a purified protein containing a reactive cysteine residue with EVS.
Materials:
-
Purified target protein with at least one cysteine residue.
-
This compound (EVS).
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Quenching solution (e.g., 1 M dithiothreitol (B142953) (DTT) or β-mercaptoethanol).
-
Dialysis or size-exclusion chromatography materials for removing excess EVS.
Procedure:
-
Prepare a stock solution of EVS (e.g., 100 mM in DMSO).
-
Dilute the target protein to the desired concentration (e.g., 10 µM) in the reaction buffer.
-
Add EVS to the protein solution to the desired final concentration (e.g., 100 µM, a 10-fold molar excess). The optimal molar excess should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours). The incubation time should be optimized to achieve sufficient modification without causing protein denaturation.
-
Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM to react with any unreacted EVS.
-
Remove excess EVS and quenching reagent by dialysis against a suitable buffer or by using a size-exclusion chromatography column.
-
Confirm the covalent modification of the target protein by mass spectrometry (see Protocol 2).
Caption: Workflow for the covalent modification of a target protein with this compound.
Protocol 2: Analysis of EVS Modification by Mass Spectrometry
Objective: To confirm the covalent modification of the target protein by EVS and identify the site(s) of modification.
Materials:
-
EVS-modified protein from Protocol 1.
-
Unmodified control protein.
-
Trypsin or other suitable protease.
-
Mass spectrometer (e.g., Orbitrap or Q-TOF).
Procedure:
-
Intact Protein Analysis:
-
Analyze both the unmodified and EVS-modified protein samples by LC-MS.
-
Deconvolute the resulting spectra to determine the intact mass of the proteins.
-
A mass shift corresponding to the mass of EVS (120.17 Da) or multiples thereof will confirm covalent modification.
-
-
Peptide Mapping Analysis:
-
Denature, reduce, and alkylate the cysteine residues in both the unmodified and EVS-modified protein samples (if not already modified by EVS).
-
Digest the proteins with trypsin overnight at 37°C.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification of +120.17 Da on cysteine, lysine, and histidine residues.
-
The identification of peptides with this mass modification will confirm the site(s) of EVS adduction.
-
Caption: Workflow for the mass spectrometry analysis of EVS-modified proteins.
Protocol 3: Assessing the Impact of EVS Modification on Protein-Protein Interactions
Objective: To determine the effect of EVS modification on the interaction between the target protein and its binding partner.
Methods: A variety of biophysical and biochemical techniques can be used to assess PPIs. The choice of method will depend on the specific proteins and the nature of their interaction.
-
Co-immunoprecipitation (Co-IP):
-
Incubate the EVS-modified or unmodified target protein with its binding partner in a suitable binding buffer.
-
Add an antibody specific to the binding partner to immunoprecipitate the complex.
-
Analyze the immunoprecipitated proteins by SDS-PAGE and Western blotting, probing for the target protein.
-
A reduction in the amount of co-precipitated target protein in the EVS-modified sample compared to the control indicates that the modification inhibits the PPI.
-
-
Pull-down Assay:
-
Immobilize a tagged version of the binding partner on a resin (e.g., His-tag on Ni-NTA resin).
-
Incubate the resin with the EVS-modified or unmodified target protein.
-
Wash the resin to remove unbound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting for the target protein.
-
A decrease in the amount of pulled-down target protein in the EVS-modified sample suggests inhibition of the PPI.
-
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI):
-
Immobilize one of the binding partners on a sensor chip.
-
Flow the EVS-modified or unmodified binding partner over the chip at various concentrations.
-
Measure the association and dissociation rates to determine the binding affinity (Kd).
-
An increase in the Kd value for the EVS-modified protein indicates a weaker interaction.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based PPI Assay:
-
Coat a microplate with one of the binding partners.
-
Add the EVS-modified or unmodified binding partner (often tagged for detection) to the wells.
-
After incubation and washing, add a detection reagent (e.g., an antibody conjugated to an enzyme).
-
Measure the signal, which is proportional to the amount of binding.
-
A reduced signal for the EVS-modified protein indicates inhibition of the PPI.
-
Conclusion
This compound is a powerful and accessible tool for the study of protein-protein interactions. Its preferential reactivity with cysteine residues allows for the targeted covalent modification of proteins, enabling researchers to probe the functional importance of specific residues in mediating PPIs. The protocols outlined in these application notes provide a general framework for utilizing EVS to investigate PPIs, from the initial covalent modification of a target protein to the quantitative assessment of the impact on the interaction. By combining the use of EVS with modern proteomics and biophysical techniques, researchers can gain valuable insights into the molecular mechanisms underlying PPIs, which can aid in the development of novel therapeutics that target these critical cellular interactions.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Activity‐Based Protein Profiling in Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Covalent Drugs Using the Vinyl Sulfone Warhead
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent drugs, which form a stable bond with their biological target, have seen a resurgence in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to target shallow binding pockets. The vinyl sulfone moiety is a key electrophilic "warhead" employed in the design of targeted covalent inhibitors. Its reactivity can be tuned to target specific nucleophilic amino acid residues, most commonly cysteine, but also lysine (B10760008) and histidine, within a protein's binding site. This document provides detailed application notes and protocols for researchers engaged in the development of covalent drugs utilizing the vinyl sulfone warhead.
Mechanism of Action
The vinyl sulfone warhead functions as a Michael acceptor. The strongly electron-withdrawing sulfonyl group activates the double bond, making it susceptible to nucleophilic attack by amino acid residues on the target protein. The reaction proceeds via a Michael addition, forming a stable covalent bond between the drug and the protein.[1][2] This irreversible or slowly reversible binding can lead to complete and sustained target inhibition.
The general mechanism of covalent bond formation with a cysteine residue is depicted below:
References
Troubleshooting & Optimization
How to prevent polymerization of ethyl vinyl sulfone during reactions
For researchers, scientists, and professionals in drug development, ethyl vinyl sulfone is a valuable reagent. However, its high reactivity can lead to unwanted polymerization during experimental procedures. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you mitigate these challenges and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerizing during my reaction?
This compound is an activated alkene, making it highly susceptible to anionic and radical polymerization. The primary cause of polymerization is often the presence of strong bases or nucleophiles, which can initiate the polymerization process. Even weak bases can trigger this unwanted side reaction, especially at elevated temperatures. Additionally, exposure to light or radical initiators can also lead to polymerization.
Q2: What are the visible signs of this compound polymerization?
Unwanted polymerization can manifest in several ways. You might observe the formation of a white precipitate or a gradual thickening and increased viscosity of your reaction mixture. In more advanced stages, the solution may become a gel or even a solid mass, making stirring and further processing difficult.
Q3: How can I prevent polymerization when working with this compound?
The most effective way to prevent polymerization is to use a stabilizer. Citric acid and its salts have been shown to be effective inhibitors of vinyl sulfone homopolymerization. It is also crucial to control the reaction conditions carefully. This includes maintaining a suitable pH, keeping the temperature low, and excluding light where possible.
Q4: What is the recommended concentration of citric acid to use as an inhibitor?
While specific concentrations can be reaction-dependent, a general guideline is to use citric acid or its salts at a concentration of 0.1 to 1.0 mol% relative to the this compound. The optimal amount may need to be determined empirically for your specific reaction conditions.
Q5: Are there other inhibitors I can use?
Besides citric acid, other acidic compounds can act as inhibitors. The key is to maintain a slightly acidic pH to prevent base-catalyzed polymerization. However, the choice of inhibitor should be compatible with your reaction's desired outcome and not interfere with other reagents.
Q6: How should I store this compound to ensure its stability?
To prevent polymerization during storage, this compound should be kept in a cool, dark place, preferably refrigerated at 2-8°C. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen, which can promote radical polymerization. Ensure the container is tightly sealed.
Q7: Can the choice of solvent influence the polymerization of this compound?
Yes, the solvent can play a role. Protic solvents, such as alcohols, can participate in Michael addition reactions but are generally less likely to promote anionic polymerization compared to aprotic solvents in the presence of a base. When using a base, it is crucial to select a solvent that does not enhance its basicity to a level that initiates polymerization. A solvent selection guide can be a useful tool in making an informed decision.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies. | Uncontrolled polymerization of this compound. | 1. Immediately cool the reaction mixture in an ice bath to slow down the polymerization. 2. If possible, quench the reaction with a mild acid (e.g., dilute HCl) to neutralize any basic species. 3. For future experiments, add a polymerization inhibitor like citric acid (0.1-1.0 mol%) before adding any base. 4. Re-evaluate your reaction conditions: consider lowering the temperature, using a weaker base, or changing the solvent. |
| Formation of a white precipitate. | Polymer precipitation. | 1. Filter a small aliquot of the mixture and analyze the precipitate (e.g., by NMR) to confirm it is a polymer. 2. If confirmed, follow the recommendations for uncontrolled polymerization. Consider if the precipitate could also be an insoluble salt from your reagents. |
| Low yield of the desired product and recovery of starting material. | The desired reaction is slower than the polymerization side reaction. | 1. Optimize the reaction conditions to favor the desired reaction. This may involve adjusting the stoichiometry of reactants, changing the catalyst, or modifying the temperature. 2. Ensure your starting materials are pure and free from impurities that could inhibit the desired reaction or promote polymerization. |
| Inconsistent results between batches. | Variability in the quality or age of the this compound, or inconsistent reaction setup. | 1. Use fresh, properly stored this compound for each reaction. 2. Standardize your experimental protocol, including the order of reagent addition and reaction time. 3. Monitor the reaction progress closely using techniques like TLC or LC-MS to detect any deviations early on. |
Experimental Protocols
Protocol 1: General Procedure for Using Citric Acid as a Polymerization Inhibitor
This protocol outlines the general steps for incorporating citric acid as an inhibitor in a reaction involving this compound.
Materials:
-
This compound
-
Citric acid (or a salt such as sodium citrate)
-
Your desired nucleophile and other reagents
-
Anhydrous solvent
Procedure:
-
To a clean, dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent.
-
Add citric acid (0.1-1.0 mol% relative to this compound) to the solvent and stir until it is fully dissolved or a fine suspension is formed.
-
Add the this compound to the reaction mixture and stir for a few minutes.
-
Proceed with the addition of your nucleophile and any other reagents as required by your specific protocol.
-
Maintain the reaction at the desired temperature, preferably at or below room temperature if the reaction allows.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, NMR).
Visualizing Key Concepts
To better understand the processes involved, the following diagrams illustrate the polymerization pathway and a logical workflow for troubleshooting.
Caption: Anionic polymerization pathway of this compound.
Caption: Troubleshooting workflow for unwanted polymerization.
Side reactions of ethyl vinyl sulfone with common biological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl vinyl sulfone (EVS) and other vinyl sulfone reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target for this compound (EVS) in bioconjugation?
A1: The primary target for EVS is the thiol group (sulfhydryl group, -SH) of cysteine residues within proteins and peptides.[1][2] The reaction proceeds via a Michael-type addition, forming a stable thioether bond.[3][4] This reaction is highly efficient and selective, particularly under neutral to slightly alkaline conditions.[2][5][6][7]
Q2: Can EVS react with other amino acid residues?
A2: Yes, EVS can react with other nucleophilic amino acid side chains, most notably the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine.[8][9][10] However, these reactions are generally slower than the reaction with thiols and are more favored at higher pH values (typically pH > 8.5).[2][3][11]
Q3: How does pH affect the reactivity and selectivity of EVS?
A3: pH is a critical parameter for controlling the selectivity of EVS conjugations.
-
Neutral pH (6.5-7.5): At this pH range, the thiol group is significantly more reactive towards EVS than amino groups, allowing for highly selective cysteine conjugation.[1][2]
-
Alkaline pH (>8.5): As the pH increases, the deprotonation of primary amines (like the lysine side chain) increases their nucleophilicity, leading to a higher rate of reaction with EVS.[2][3] This can result in non-specific labeling if both cysteine and lysine residues are present and accessible.
Q4: Which common biological buffers are recommended for EVS conjugation reactions?
A4: Phosphate-based buffers, such as phosphate-buffered saline (PBS), are highly recommended as they are non-nucleophilic and do not compete with the intended reaction. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they can react with EVS, leading to depletion of the reagent and the formation of buffer adducts. While HEPES contains a tertiary amine and is less likely to react directly, it's crucial to ensure its purity, as it can contain nucleophilic impurities.
Q5: Is the thioether bond formed between EVS and a cysteine residue stable?
A5: Yes, the resulting thioether linkage is highly stable under a wide range of physiological conditions.[1][2] This is a key advantage over other thiol-reactive chemistries, such as maleimides, where the resulting adduct can be subject to retro-Michael reactions and thiol exchange.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | 1. Presence of competing nucleophiles: Buffers like Tris or other primary/secondary amine-containing additives are reacting with the EVS.[5][6][7] 2. Suboptimal pH: The pH of the reaction buffer is too low, reducing the nucleophilicity of the target thiol. 3. Oxidized thiols: The target cysteine residues are in a disulfide bond and not available for reaction. 4. Insufficient reagent: The molar excess of EVS is too low. | 1. Buffer exchange: Replace the reactive buffer with a non-nucleophilic buffer like PBS. 2. Adjust pH: Ensure the reaction pH is between 7.0 and 8.5 for optimal thiol reactivity. 3. Reduce disulfide bonds: Pre-treat the protein with a reducing agent like TCEP or DTT, followed by its removal before adding EVS.[4] 4. Increase molar excess: Increase the molar excess of the EVS reagent (typically 5-20 fold excess over the protein).[4] |
| Non-specific labeling or protein aggregation | 1. High pH: The reaction is being performed at a pH > 8.5, leading to significant reaction with lysine and other amine-containing residues.[2][3] 2. High concentration of EVS: A very large excess of EVS can lead to off-target reactions. 3. Solvent incompatibility: The organic solvent used to dissolve the EVS reagent is causing protein denaturation. | 1. Lower pH: Decrease the reaction pH to the 7.0-7.5 range to favor thiol-specific modification.[1] 2. Optimize EVS concentration: Perform a titration experiment to determine the optimal molar excess of EVS. 3. Minimize organic solvent: Keep the final concentration of the organic solvent (e.g., DMSO, DMF) low, typically below 10% (v/v).[4] |
| Inconsistent results between experiments | 1. Reagent instability: The EVS stock solution may have degraded over time. 2. Variability in protein sample: Differences in protein concentration, purity, or the oxidation state of cysteines. | 1. Prepare fresh reagent: Prepare EVS stock solutions fresh before each experiment. 2. Characterize protein: Consistently characterize the protein sample for concentration and the number of free thiols (e.g., using Ellman's reagent) before each conjugation reaction. |
Data Presentation
Table 1: Relative Reactivity of this compound with Biological Nucleophiles
| Nucleophile | Amino Acid | pH Dependence | Relative Reaction Rate | Product Stability |
| Thiol (-SH) | Cysteine | Optimal at pH 7.0-8.5 | Very Fast[5][6][7] | High (Stable Thioether)[1][2] |
| Amine (-NH₂) | Lysine | Increases significantly at pH > 8.5 | Slow at neutral pH, moderate at alkaline pH[2] | High (Stable Secondary Amine) |
| Imidazole | Histidine | pH-dependent | Slow[8][9] | High (Stable Alkylated Imidazole) |
| Primary/Secondary Amine Buffers | Tris, etc. | pH-dependent | Can be significant, especially at higher pH and concentration | Forms buffer adducts |
| Hydroxide (-OH) | Water (Hydrolysis) | More significant at very high pH | Very Slow | Leads to reagent inactivation |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Specific Protein Conjugation with EVS
-
Protein Preparation:
-
If the target protein contains disulfide bonds, dissolve it in a suitable non-nucleophilic buffer (e.g., PBS, pH 7.2-7.4).
-
Add a 10-20 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate for 1-2 hours at room temperature to reduce the disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) or dialysis against the reaction buffer.[4]
-
-
Conjugation Reaction:
-
Prepare a stock solution of the this compound reagent in a water-miscible organic solvent like DMSO or DMF.
-
Add the EVS stock solution to the protein solution to achieve a final molar excess of 5-20 fold over the protein. Ensure the final concentration of the organic solvent is below 10% (v/v) to prevent protein denaturation.[4]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The optimal time should be determined empirically.
-
-
Quenching and Purification:
-
(Optional but recommended) Quench any unreacted EVS by adding a small molecule thiol, such as N-acetylcysteine or β-mercaptoethanol, in molar excess. Incubate for 30-60 minutes.[4]
-
Purify the protein conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[4]
-
-
Characterization:
-
Determine the degree of labeling (e.g., drug-to-antibody ratio) using techniques such as UV-Vis spectroscopy (if the label has a distinct absorbance), mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).[4]
-
Visualizations
References
- 1. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Optimizing pH for Selective Cysteine Labeling with Ethyl Vinyl Sulfone
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH for the selective labeling of cysteine residues in proteins with ethyl vinyl sulfone (EVS). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and specific conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for selectively labeling cysteine residues with this compound?
A1: For optimal selectivity for cysteine residues, it is recommended to perform the labeling reaction at a pH between 7.0 and 9.0.[1] Within this range, the cysteine thiol group is sufficiently nucleophilic to react efficiently with this compound, while the amino groups of lysine (B10760008) and histidine residues are largely protonated and thus less reactive.
Q2: Why does pH affect the selectivity of this compound labeling?
A2: The selectivity of this compound labeling is pH-dependent due to the different pKa values of the reactive side chains of cysteine, lysine, and histidine. The thiol group of cysteine has a pKa in the range of 8-9, meaning that at a pH of 7-9, a significant portion exists as the highly nucleophilic thiolate anion. In contrast, the ε-amino group of lysine has a pKa of around 10.5, and the imidazole (B134444) ring of histidine has a pKa of approximately 6.0. At a pH of 7-9, lysine side chains are predominantly protonated and therefore poor nucleophiles. While histidine can be reactive, the reaction with cysteine is significantly faster in this pH range.[2]
Q3: Can I label other amino acids with this compound?
A3: Yes, this compound can react with other nucleophilic amino acid side chains, primarily lysine and histidine.[3][4] However, these reactions are generally much slower than the reaction with cysteine, especially at a pH below 9. At a pH of 9.3 and above, the reaction with lysine becomes more significant.[1]
Q4: How stable is the bond formed between this compound and cysteine?
A4: The Michael addition reaction between the cysteine thiol and this compound forms a stable thioether bond.[5] This covalent linkage is generally considered irreversible under typical biological conditions.
Q5: Is this compound stable in aqueous solutions?
A5: this compound is relatively stable in aqueous solutions, particularly at neutral pH.[6] However, at very high or very low pH, it can be susceptible to hydrolysis. For optimal results, it is recommended to prepare fresh solutions of this compound for labeling experiments.
Data Presentation
Table 1: pH-Dependent Reactivity of Amino Acid Residues with this compound
| Amino Acid | Reactive Group | pKa of Side Chain | Reactivity at pH 7.0-8.5 | Reactivity at pH > 9.0 |
| Cysteine | Thiol | ~8.3-8.6 | High | High |
| Lysine | ε-Amino | ~10.5 | Low | Moderate to High |
| Histidine | Imidazole | ~6.0 | Moderate | Moderate |
| N-terminus | α-Amino | ~8.0 | Moderate | High |
This table provides a qualitative summary of reactivity. Actual reaction rates are protein and context-dependent.
Table 2: Recommended Buffer Systems for Cysteine Labeling
| Buffer | pH Range | Comments |
| Phosphate-buffered saline (PBS) | 7.2 - 7.4 | Commonly used, provides physiological salt concentration. |
| HEPES | 6.8 - 8.2 | Good buffering capacity in the optimal pH range. |
| Tris | 7.5 - 9.0 | Note that the primary amine in Tris can potentially react with EVS over long incubation times. |
| Bicarbonate | 9.2 - 10.8 | Use with caution as higher pH reduces selectivity for cysteine. |
Experimental Protocols
Protocol 1: General Procedure for Selective Cysteine Labeling with this compound
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed reaction buffer (e.g., PBS, HEPES) at a pH between 7.0 and 8.0.
-
To ensure the cysteine residues are in their reduced, reactive state, add a 10- to 20-fold molar excess of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate for 1 hour at room temperature or 4°C.
-
-
Removal of Reducing Agent:
-
It is critical to remove the reducing agent before adding this compound, as it will compete for reaction with the label.
-
Use a desalting column, spin filtration, or dialysis to exchange the protein into a fresh, degassed, and amine-free reaction buffer (pH 7.0-8.0).
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Add a 10- to 20-fold molar excess of this compound to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction time may require optimization.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as β-mercaptoethanol or L-cysteine to a final concentration of ~10-20 mM to react with any excess this compound.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound and quenching reagent by dialysis, size exclusion chromatography, or spin filtration.[7]
-
Mandatory Visualization
Caption: Experimental workflow for selective cysteine labeling.
Caption: pH-dependent selectivity of this compound.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Incomplete reduction of cysteine residues. 2. Re-oxidation of cysteines to disulfides. 3. Insufficient molar excess of this compound. 4. Suboptimal pH of the reaction buffer. 5. Steric hindrance of the cysteine residue. | 1. Increase the concentration of the reducing agent or the incubation time. 2. Work with degassed buffers and minimize exposure to air after the reduction step.[8] 3. Increase the molar excess of this compound (e.g., to 50-fold). 4. Verify the pH of the reaction buffer is between 7.0 and 8.5. 5. Consider denaturing the protein (if permissible for the application) to improve accessibility. |
| Off-Target Labeling (e.g., of Lysine) | 1. Reaction pH is too high (e.g., > 9.0). 2. Prolonged reaction time. 3. High molar excess of this compound. | 1. Lower the pH of the reaction buffer to the 7.0-8.0 range.[8] 2. Reduce the incubation time of the labeling reaction. 3. Decrease the molar excess of this compound. |
| Protein Precipitation | 1. The protein is not stable under the labeling conditions (pH, temperature). 2. The organic solvent used to dissolve this compound is causing precipitation. 3. The labeling modification itself reduces protein solubility. | 1. Perform the labeling reaction at 4°C. Add stabilizing agents such as glycerol (B35011) or arginine to the buffer. 2. Add the this compound stock solution to the protein solution slowly while vortexing. Ensure the final concentration of the organic solvent is low (typically <5%). 3. Reduce the molar excess of this compound to achieve a lower degree of labeling. |
| No Labeling Observed | 1. Absence of accessible cysteine residues. 2. Degradation of this compound. 3. Presence of competing nucleophiles in the buffer. | 1. Confirm the presence and accessibility of cysteine residues in your protein. 2. Use a fresh stock of this compound. 3. Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) or other nucleophiles. |
References
- 1. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amicon Ultra超滤管纯化抗体标记反应物 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yield in ethyl vinyl sulfone synthesis
For researchers, scientists, and drug development professionals, the synthesis of ethyl vinyl sulfone is a critical process. However, achieving a high yield can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The three most common and practical laboratory-scale synthetic routes for this compound are:
-
Oxidation of ethyl vinyl sulfide (B99878): This method involves the oxidation of the sulfide to the corresponding sulfone.
-
Elimination reaction of a 2-substituted ethyl ethyl sulfone: Typically, this involves the dehydrohalogenation of 2-chloroethyl ethyl sulfone using a base.
-
Pyrolysis of a β-hydroxyethyl sulfone precursor: This method utilizes heat to eliminate a small molecule and form the vinyl group.
Q2: My this compound product appears to be polymerizing during or after synthesis. How can I prevent this?
A2: this compound is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators. To prevent this:
-
Work at lower temperatures: Keep the reaction and purification temperatures as low as practically possible.
-
Use an inhibitor: Adding a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the reaction mixture and during purification can effectively prevent polymerization.
-
Store properly: Store the purified this compound at a low temperature (e.g., in a refrigerator) and in the dark, preferably with a small amount of a polymerization inhibitor.
Q3: What are the key safety precautions I should take when working with this compound and its precursors?
A3: Safety is paramount. Key precautions include:
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors of volatile and potentially toxic reagents and products.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (chemically resistant), and a lab coat.
-
Handling of Reagents:
-
Oxidizing agents (e.g., m-CPBA, hydrogen peroxide): These are strong oxidizers and can be corrosive and potentially explosive. Handle with care and avoid contact with flammable materials.
-
Bases (e.g., triethylamine (B128534), sodium hydroxide): These can be corrosive. Avoid skin and eye contact.
-
2-Chloroethyl ethyl sulfide: This is a toxic compound and should be handled with extreme caution.[1][2]
-
Troubleshooting Guides
Low Yield in this compound Synthesis
Low yields can arise from various issues depending on the synthetic route. Below are troubleshooting guides for the three main synthetic methods.
Method 1: Oxidation of Ethyl Vinyl Sulfide
This method is popular due to the commercial availability of the starting material. However, achieving high selectivity for the sulfone without over-oxidation can be a challenge.
Potential Problem: Incomplete Oxidation
-
Symptom: Presence of starting material (ethyl vinyl sulfide) or the intermediate sulfoxide (B87167) in the final product mixture.
-
Solution:
-
Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent. It is recommended to start with a slight excess (e.g., 2.1-2.2 equivalents) and monitor the reaction progress by TLC or GC.
-
Extend Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting material and intermediate sulfoxide.
-
Increase Reaction Temperature: If the reaction is sluggish at lower temperatures, a moderate increase in temperature may be necessary. However, be cautious of potential side reactions and decomposition at higher temperatures.
-
Potential Problem: Over-oxidation to Other Species
-
Symptom: Formation of byproducts other than the desired sulfone, potentially from cleavage of the C-S bond or other undesired reactions.
-
Solution:
-
Control Reaction Temperature: Perform the oxidation at a controlled, low temperature (e.g., 0 °C to room temperature) to minimize over-oxidation.
-
Choose a Milder Oxidizing Agent: If strong oxidants like potassium permanganate (B83412) are causing issues, switch to a milder and more selective reagent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst.[3]
-
Potential Problem: Difficult Purification
-
Symptom: The final product is difficult to separate from the oxidizing agent's byproducts (e.g., benzoic acid from m-CPBA).[4]
-
Solution:
-
Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) can effectively remove acidic byproducts like benzoic acid.
-
Chromatography: Column chromatography on silica (B1680970) gel is an effective method for purifying this compound from polar byproducts. A solvent system of ethyl acetate (B1210297) in hexanes is typically effective.
-
Distillation: Fractional distillation under reduced pressure can be used to purify the product, especially on a larger scale. The boiling point of this compound is approximately 118-119 °C at 22 mmHg.[5]
-
Table 1: Effect of Oxidizing Agent on this compound Yield (Illustrative)
| Oxidizing Agent | Stoichiometry (eq.) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| m-CPBA | 2.2 | 0 to 25 | 4 - 6 | 85 - 95 | Selective, but byproduct removal is key. |
| Hydrogen Peroxide (30%) | 2.5 | 25 - 50 | 6 - 12 | 70 - 85 | Often requires a catalyst (e.g., acetic acid). |
| Potassium Permanganate | 2.1 | 0 | 2 - 4 | 50 - 70 | Can lead to over-oxidation and lower yields. |
Experimental Protocol: Oxidation using m-CPBA
-
Dissolve ethyl vinyl sulfide (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.
-
In a separate flask, dissolve m-CPBA (approximately 77% purity, 2.2 equivalents) in the same solvent.
-
Add the m-CPBA solution dropwise to the ethyl vinyl sulfide solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate sequentially with a 10% sodium sulfite (B76179) solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Method 2: Elimination Reaction of 2-Chloroethyl Ethyl Sulfone
This method involves the base-mediated elimination of hydrogen chloride from 2-chloroethyl ethyl sulfone. The choice of base and reaction conditions is critical to maximize the yield and minimize side reactions.
Potential Problem: Incomplete Elimination
-
Symptom: Presence of the starting material, 2-chloroethyl ethyl sulfone, in the product mixture.
-
Solution:
-
Stronger Base: If a weak base is being used, switching to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) can improve the rate and completeness of the elimination.[6]
-
Increase Base Stoichiometry: Ensure at least one full equivalent of base is used. A slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
Higher Temperature: Gently heating the reaction mixture can facilitate the elimination. However, monitor for potential polymerization of the product.
-
Potential Problem: Side Reactions
-
Symptom: Formation of unexpected byproducts. With stronger, more nucleophilic bases (e.g., sodium hydroxide), substitution reactions can compete with elimination.
-
Solution:
-
Use a Hindered Base: Employing a sterically hindered, non-nucleophilic base like DIPEA or DBU minimizes the likelihood of competing substitution reactions.[6]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) are generally preferred over protic solvents which can participate in side reactions.
-
Table 2: Effect of Base and Solvent on this compound Yield via Elimination (Illustrative)
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Triethylamine | Dichloromethane | 25 | 12 - 18 | 75 - 85 | Common and effective, but can be slow. |
| DIPEA | Acetonitrile | 25 - 40 | 4 - 6 | 85 - 95 | Hindered base, reduces substitution side reactions. |
| Sodium Hydroxide | Ethanol/Water | 25 | 2 - 4 | 60 - 75 | Can lead to hydrolysis and other side products. |
| DBU | THF | 0 to 25 | 1 - 3 | > 90 | Very effective, but more expensive. |
Experimental Protocol: Elimination using Triethylamine
-
Dissolve 2-chloroethyl ethyl sulfone (1 equivalent) in a suitable aprotic solvent like dichloromethane or acetonitrile in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, wash the mixture with water to remove the triethylammonium (B8662869) chloride salt.
-
Separate the organic layer and wash it with dilute hydrochloric acid (to remove excess triethylamine) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Method 3: Pyrolysis of β-Hydroxyethyl Ethyl Sulfone
This method involves the thermal decomposition of a β-hydroxyethyl or a related ester precursor to yield this compound.
Potential Problem: Incomplete Pyrolysis
-
Symptom: A significant amount of the starting material is recovered after the reaction.
-
Solution:
-
Increase Temperature: The pyrolysis temperature is a critical parameter. If the reaction is incomplete, a higher temperature may be required. The optimal temperature range is typically between 150 °C and 600 °C, depending on the specific precursor and setup.[7]
-
Use a Catalyst/Contact Agent: Packing the pyrolysis tube with a contact agent like alumina (B75360) can catalyze the decomposition, allowing for lower temperatures and more efficient conversion.[7]
-
Potential Problem: Formation of Byproducts
-
Symptom: The presence of unexpected compounds in the pyrolysate. A known byproduct from the pyrolysis of bis-(beta-hydroxyethyl) sulfone is thioxane-1,1-dioxide, formed by the elimination of one molecule of water instead of two.[7]
-
Solution:
-
Optimize Temperature and Pressure: The formation of byproducts can be sensitive to the pyrolysis conditions. Experiment with different temperatures and pressures to find the optimal conditions that favor the formation of the desired product.
-
Ester Precursor: Using an ester of the β-hydroxyethyl sulfone, such as the acetate ester, can lead to a cleaner reaction, as the elimination of acetic acid is often more facile and selective than the elimination of water.[7]
-
Table 3: Pyrolysis Conditions and Yields for Vinyl Sulfones (General)
| Precursor | Temperature (°C) | Pressure (mmHg) | Catalyst/Contact Agent | Typical Yield (%) | Notes |
| β-Hydroxyethyl methyl sulfone | 250 - 290 | 20 | Alumina | ~55 | Yield can be affected by distillation of starting material.[7] |
| bis-(β-Acetoxyethyl) sulfone | 320 | 80 - 100 | Alumina | ~73 (crude) | Can form non-condensable gases at higher temperatures.[7] |
| β-Acetoxyethyl methyl sulfone | 200 - 220 | 10 | Glass beads | ~72 | Cleaner reaction with the acetate precursor.[7] |
Experimental Protocol: Pyrolysis of β-Acetoxyethyl Ethyl Sulfone (General Procedure)
-
Set up a pyrolysis apparatus consisting of a tube furnace packed with an inert material like glass beads or a catalyst such as alumina.
-
Connect the outlet of the pyrolysis tube to a collection flask cooled in an ice bath, which is in turn connected to a vacuum pump.
-
Heat the furnace to the desired temperature (e.g., 200-400 °C).
-
Slowly introduce the β-acetoxyethyl ethyl sulfone into the hot tube dropwise.
-
The pyrolysate, consisting of this compound and acetic acid, will distill and collect in the cooled flask.
-
After the addition is complete, continue to heat under vacuum for a short period to ensure all the product is collected.
-
The collected pyrolysate can be purified by fractional distillation under reduced pressure to separate the this compound from acetic acid and any unreacted starting material.
References
- 1. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for the systemic diffusion of (2-chloroethyl)-ethyl-sulfide, a sulfur mustard analog, and its deleterious effects in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. Workup [chem.rochester.edu]
- 5. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102126995A - Improved preparation process of phenyl vinyl sulfone - Google Patents [patents.google.com]
- 7. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
Technical Support Center: Quenching Unreacted Ethyl Vinyl Sulfone (EVS)
This guide provides researchers, scientists, and drug development professionals with detailed information on how to effectively quench unreacted ethyl vinyl sulfone (EVS) in protein experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EVS) and why is it used in protein experiments?
This compound is a chemical compound used for the covalent modification of proteins.[1] It acts as a Michael acceptor, meaning it readily reacts with nucleophilic side chains of amino acids.[2][3] EVS is particularly reactive towards the thiol group of cysteine residues and, to a lesser extent, the amino group of lysine (B10760008) and the imidazole (B134444) group of histidine.[4][5][6] This reactivity allows for the stable, irreversible labeling of proteins, which is useful in various applications such as activity-based protein profiling, protein crosslinking, and the development of covalent inhibitors.[7][8][9]
Q2: Why is it critical to quench unreacted EVS?
Quenching excess EVS is a crucial step to prevent unwanted, off-target modifications of your protein of interest or other molecules in the experimental system.[10] Unreacted EVS can continue to modify proteins, leading to a loss of specificity and potentially confounding downstream analyses.[11] Effective quenching ensures that the covalent modification is restricted to the intended timeframe of the experiment.
Q3: What are the most effective quenching agents for EVS?
Small molecule thiols are the most common and effective quenching agents for EVS. Their high nucleophilicity allows them to rapidly react with and neutralize any remaining EVS. Commonly used quenching agents include:
-
2-Mercaptoethanol (BME)
-
Dithiothreitol (DTT)
-
L-Cysteine
Q4: How does the quenching reaction work?
The quenching process involves a nucleophilic conjugate addition, also known as a Michael addition.[12] The nucleophilic thiol group (-SH) of the quenching agent attacks the electrophilic vinyl group of EVS. This forms a stable, covalent thioether bond, effectively consuming the reactive EVS and preventing it from further reacting with proteins.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Off-target protein modification is still observed after quenching. | 1. Insufficient Quencher: The molar excess of the quenching agent was too low to react with all the EVS. 2. Inadequate Incubation: The quenching reaction time was too short. 3. Degraded Quencher: Thiol-based reagents can oxidize over time, reducing their effectiveness. | 1. Increase Molar Excess: Increase the concentration of the quenching agent to a 100-fold to 1000-fold molar excess relative to the initial EVS concentration. 2. Extend Incubation Time: Increase the quenching incubation time to 30-60 minutes. 3. Use Fresh Reagent: Always prepare fresh solutions of DTT, BME, or L-cysteine immediately before use. |
| Protein precipitates after adding the quenching agent. | Reduction of Disulfide Bonds: High concentrations of reducing agents like DTT or BME can break essential disulfide bonds within the protein, leading to unfolding and precipitation. | 1. Lower Quencher Concentration: Use the lowest effective concentration of the quencher that still ensures complete quenching. 2. Use a Milder Quencher: Consider using L-cysteine, which is a less potent reducing agent than DTT. 3. Optimize Buffer Conditions: Ensure the pH and buffer composition are optimal for your protein's stability. |
| The quenching agent interferes with downstream applications (e.g., mass spectrometry, activity assays). | Reagent Incompatibility: The quenching agent itself may interfere with subsequent experimental steps. | Remove the Quencher: After the quenching reaction is complete, remove the quenching agent and its EVS adduct using methods like dialysis, buffer exchange, or size-exclusion chromatography (e.g., spin desalting columns).[13][14][15] |
Experimental Protocols
Protocol 1: General Quenching of Unreacted EVS
This protocol outlines the standard procedure for quenching EVS in a typical protein modification experiment.
Materials:
-
Protein reaction mixture containing unreacted EVS.
-
Quenching agent stock solution (e.g., 1 M DTT, 1 M BME, or 1 M L-cysteine, freshly prepared).
-
Reaction buffer.
Procedure:
-
Calculate Molar Excess: Determine the desired final concentration of the quenching agent. A 100-fold to 1000-fold molar excess over the initial EVS concentration is recommended.
-
Add Quenching Agent: Add the calculated volume of the quenching agent stock solution to the protein reaction mixture. Mix gently by pipetting or brief vortexing.
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes to ensure the complete reaction of all residual EVS.
-
Proceed to Downstream Application: The quenched reaction mixture can now be used for downstream applications. If the quenching agent interferes with these applications, proceed to Protocol 2.
Protocol 2: Removal of Quenching Agent and EVS Adducts
This protocol is for removing the quenching agent and its byproducts after the quenching reaction is complete.
Materials:
-
Quenched protein sample.
-
Spin desalting column or other buffer exchange device.[14]
-
Appropriate buffer for the downstream application.
Procedure:
-
Prepare the Column: Equilibrate the spin desalting column with the desired downstream application buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.
-
Load Sample: Carefully load the quenched protein sample onto the center of the resin bed in the column.
-
Centrifuge: Centrifuge the column according to the manufacturer's protocol. The purified protein will be collected in the collection tube, while the smaller molecules (quenching agent, EVS adducts, and salts) will be retained in the column resin.[14]
-
Collect Purified Protein: The eluate contains the protein in the new buffer, free of the quenching agent.
Visualizations
Caption: Reaction mechanism of EVS with a protein and a quenching agent.
Caption: Experimental workflow for EVS protein modification and quenching.
References
- 1. What Are the Methods for Protein Covalent Modifications? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00125E [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and testing of selective inactivators against an antifungal enzyme target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Removal of Interfering Substances | Bio-Rad [bio-rad.com]
Improving the stability of ethyl vinyl sulfone stock solutions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of their ethyl vinyl sulfone (EVS) stock solutions and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound (EVS) stock solutions?
A1: this compound is a reactive compound prone to degradation through two primary pathways:
-
Hydrolysis: The vinyl group is susceptible to nucleophilic attack by water. This reaction, a known issue with vinyl sulfone compounds, converts the reactive vinyl group into a non-reactive hydroxyethyl (B10761427) sulfone, rendering it ineffective for its intended conjugation or reaction.[1]
-
Homopolymerization: The vinyl groups of EVS molecules can react with each other, forming polymers.[2] This process can be initiated by catalysts, heat, or light and leads to a decrease in the concentration of the active monomer.[3][4] This homopolymerization is a recognized problem in industrial applications using vinyl sulfones.[4]
Q2: How can I detect if my EVS stock solution has degraded?
A2: Degradation may not always be visually apparent. For critical applications, it is recommended to perform a quality control check. You might suspect degradation if you observe:
-
Inconsistent or failed experimental results (e.g., incomplete protein modification).[5][6]
-
Visible precipitates or changes in viscosity, which could indicate polymerization.[4]
-
Changes in the solution's spectroscopic profile (e.g., using NMR or FTIR) compared to a freshly prepared standard.
Q3: What is the recommended method for storing EVS stock solutions to maximize stability?
A3: To minimize degradation, EVS stock solutions should be stored under specific conditions. Cool temperatures are recommended to slow down potential degradation reactions.[7] For long-term storage, aliquoting the stock solution into smaller, single-use volumes can prevent contamination and degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.
Q4: Which solvents are suitable for preparing EVS stock solutions?
A4: EVS is soluble in many common organic solvents.[8] For applications requiring high stability, especially to prevent hydrolysis, using anhydrous (dry) organic solvents such as acetonitrile, dimethylformamide (DMF), or dichloromethane (B109758) is recommended. While EVS is water-soluble, aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis.[1][2]
Q5: Can I add a stabilizer to my EVS stock solution?
A5: Yes, stabilizers can be used to inhibit homopolymerization, a common issue with vinyl sulfone compounds.[4] In industrial applications for similar bis(vinylsulfonyl) compounds, inhibitors such as hydroquinone (B1673460) or 3,5-dinitrobenzoic acid have been used effectively.[4] The suitability and concentration of any stabilizer must be tested for compatibility with your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no reaction efficiency in conjugation experiments. | EVS solution has degraded due to hydrolysis. | Prepare a fresh stock solution in an anhydrous solvent. Perform a quality control check on the new solution before use. |
| EVS has polymerized, reducing the concentration of active monomer. | Prepare a fresh stock solution. Consider adding a polymerization inhibitor like hydroquinone if compatible with your experiment.[4] Store the solution in small aliquots at ≤4°C.[7] | |
| Precipitate has formed in the EVS stock solution. | The solution has undergone significant polymerization. | Discard the solution. The polymer is not reactive for conjugation. Prepare a fresh, stabilized solution as described above. |
| Inconsistent results between experiments using the same stock solution. | The stock solution is degrading over time due to improper storage or repeated handling. | Aliquot new stock solutions into single-use vials to avoid contamination and degradation from repeated opening and freeze-thaw cycles. Always store at recommended low temperatures.[7] |
Data and Protocols
Table 1: Recommended Storage Conditions for EVS Stock Solutions
| Parameter | Recommendation | Rationale | Citation |
| Temperature | Refrigerator (≤4°C) | Slows the rate of both hydrolysis and polymerization. | [7] |
| Solvent | Anhydrous Acetonitrile, DMF, or DCM | Prevents hydrolysis of the reactive vinyl group. | [1] |
| Container | Amber glass vials with tight-sealing caps | Protects from light, which can initiate polymerization, and prevents moisture entry. | |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) overlay | Minimizes exposure to oxygen and atmospheric moisture. | |
| Aliquoting | Store in single-use volumes | Prevents contamination and degradation from repeated handling and freeze-thaw cycles. |
Table 2: Potential Polymerization Inhibitors for Vinyl Sulfones
Note: The compatibility and effectiveness of these inhibitors must be validated for your specific application.
| Stabilizer | Typical Concentration Range | Notes | Citation |
| Hydroquinone | 50-200 ppm | A common free-radical scavenger used to prevent polymerization of vinyl monomers. | [4] |
| 3,5-Dinitrobenzoic acid | 50-200 ppm | Has been used to inhibit homopolymerization of bis(vinylsulfonyl)alkane hardeners. | [4] |
Experimental Protocol: Preparation of a Stabilized EVS Stock Solution
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound can be a lachrymator and skin irritant.[9][10]
-
Solvent Selection: Use a new, unopened bottle of anhydrous-grade solvent (e.g., acetonitrile) to minimize water content.
-
Weighing: Accurately weigh the required amount of pure this compound.
-
Dissolution: Dissolve the EVS in the anhydrous solvent to the desired final concentration (e.g., 1 M). If using a stabilizer, add it to the solvent before adding the EVS.
-
Aliquoting: Immediately dispense the stock solution into small, single-use amber glass vials.
-
Inert Gas Purge: If possible, flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) before tightly sealing the cap.
-
Storage: Place the sealed vials in a refrigerator at ≤4°C for storage.[7]
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and any added stabilizers.
Visual Guides
Caption: Primary degradation pathways for this compound (EVS).
Caption: Workflow for preparing a stable EVS stock solution.
Caption: Troubleshooting guide for EVS-related experiment failure.
References
- 1. researchgate.net [researchgate.net]
- 2. Mthis compound | C3H6O2S | CID 19354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0770908B1 - Stabilized vinyl sulfone hardening compositions useful in photographic manufacturing - Google Patents [patents.google.com]
- 4. US5658721A - Stabilized vinyl sulfone hardening compositions useful in photographic manufacturing - Google Patents [patents.google.com]
- 5. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinyl sulfone(77-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 10. Vinyl sulfone - Wikipedia [en.wikipedia.org]
Technical Support Center: Ethyl Vinyl Sulfone (EVS) Labeling in Cells
Welcome to the technical support center for utilizing ethyl vinyl sulfone (EVS) in cellular labeling experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize off-target labeling and achieve reliable, specific results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EVS) and what is its primary application in cell biology?
This compound (EVS) is a chemical reagent used for the covalent modification of proteins. It functions as a Michael acceptor, reacting with nucleophilic amino acid residues. Its primary application is in chemoproteomics for labeling and identifying specific types of proteins within a complex cellular environment, often to probe enzyme activity or identify drug targets.
Q2: Which amino acid residues does EVS react with?
EVS primarily reacts with cysteine residues due to the high nucleophilicity of the thiol group.[1][2][3] However, it can also react with the ε-amino group of lysine (B10760008) and the imidazole (B134444) ring of histidine, particularly at higher pH values.[2][4][5][6]
Q3: How can I control the selectivity of EVS for cysteine residues?
The selectivity of EVS for cysteine over other nucleophilic residues can be controlled by carefully managing the reaction pH.[2] Cysteine's thiol group is more nucleophilic than the amino groups of lysine and imidazole at slightly basic or physiological pH.[1] Conducting the labeling reaction at a pH between 7 and 9 favors the modification of cysteine residues, while higher pH levels (e.g., pH 9.3) can lead to increased labeling of lysine.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during EVS labeling experiments and provides potential solutions.
Problem 1: High background or excessive off-target labeling.
High background can obscure the signal from your protein of interest and indicates widespread non-specific binding of EVS.
-
Potential Cause 1: EVS concentration is too high.
-
Solution: Reduce the concentration of EVS. It is crucial to perform a concentration titration to find the optimal balance between target labeling and off-target effects.
-
-
Potential Cause 2: Incubation time is too long.
-
Solution: Decrease the incubation time. Shorter incubation periods can help to limit the extent of non-specific reactions.
-
-
Potential Cause 3: Reaction pH is too high.
-
Potential Cause 4: Inadequate quenching of unreacted EVS.
-
Solution: Ensure that a sufficient excess of a quenching reagent, such as N-acetylcysteine or β-mercaptoethanol, is added to the reaction mixture to neutralize any remaining EVS.[7]
-
Problem 2: No or very low labeling of the target protein.
-
Potential Cause 1: EVS concentration is too low.
-
Solution: Increase the concentration of EVS. As mentioned above, a concentration titration is essential.
-
-
Potential Cause 2: Incubation time is too short.
-
Solution: Extend the incubation time to allow for sufficient reaction with the target protein.
-
-
Potential Cause 3: The target protein does not have an accessible reactive residue.
-
Solution: Confirm the presence of accessible cysteine, lysine, or histidine residues on your target protein through sequence analysis or structural modeling. The accessibility of these residues in the native protein conformation is critical.
-
-
Potential Cause 4: EVS reagent has degraded.
-
Solution: Use a fresh stock of EVS. Ensure proper storage of the reagent as recommended by the manufacturer.
-
Problem 3: Poor reproducibility of results.
-
Potential Cause 1: Inconsistent experimental conditions.
-
Solution: Maintain consistent parameters across all experiments, including cell density, EVS concentration, incubation time, temperature, and buffer composition.[8]
-
-
Potential Cause 2: Variability in cell health or passage number.
-
Solution: Use cells that are in a consistent growth phase and within a similar passage number range for all experiments to minimize biological variability.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for EVS labeling experiments, compiled from various sources.
Table 1: Recommended Reaction Conditions for EVS Labeling
| Parameter | Recommended Range | Notes |
| EVS Concentration | 1 - 20 µM | Optimal concentration is target-dependent and should be determined empirically. |
| pH | 7.0 - 9.0 | pH 7-8 favors cysteine labeling; pH > 9 increases lysine labeling.[2][3] |
| Incubation Time | 30 min - 24 hours | Dependent on the reactivity of the target and EVS concentration.[1][7][9] |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rates but may also increase off-target effects. |
| Quenching Reagent | 10-20 fold molar excess | N-acetylcysteine or β-mercaptoethanol are commonly used.[7] |
Experimental Protocols
Protocol 1: General Procedure for EVS Labeling of Adherent Cells
-
Cell Culture: Plate adherent cells in a suitable format (e.g., 6-well plate) and grow to the desired confluency (typically 70-90%).
-
Cell Preparation:
-
Aspirate the culture medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
-
Labeling Reaction:
-
Prepare the EVS labeling solution by diluting a stock solution of EVS in an appropriate buffer (e.g., PBS, pH 7.4) to the desired final concentration.
-
Add the EVS labeling solution to the cells and incubate for the desired time at the appropriate temperature (e.g., 30 minutes at 37°C).
-
-
Quenching:
-
Prepare a quenching solution containing a molar excess of a quenching reagent (e.g., N-acetylcysteine) in PBS.
-
Aspirate the EVS labeling solution.
-
Add the quenching solution and incubate for 30-60 minutes at room temperature to neutralize any unreacted EVS.[7]
-
-
Cell Lysis and Downstream Analysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer compatible with your downstream application (e.g., mass spectrometry, SDS-PAGE).
-
Collect the cell lysate and proceed with your downstream analysis.
-
Visualizations
Caption: Reaction mechanism of this compound with protein nucleophiles.
References
- 1. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Overcoming poor reactivity of ethyl vinyl sulfone in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the reactivity of ethyl vinyl sulfone (EVS) in complex experimental mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (EVS) reactivity?
A1: this compound is an activated Michael acceptor. The electron-withdrawing nature of the sulfonyl group activates the vinyl group, making it susceptible to nucleophilic attack. The reaction proceeds via a Michael addition mechanism, where a nucleophile, such as a deprotonated thiol (thiolate) from a cysteine residue, attacks the β-carbon of the vinyl group. This is followed by protonation of the resulting carbanion to form a stable thioether adduct.[1]
Q2: My reaction with EVS is showing low or no yield. What are the potential causes and solutions?
A2: Several factors can contribute to poor reaction yields with EVS. Consider the following troubleshooting steps:
-
Incorrect pH: The rate of the thiol-Michael addition reaction with vinyl sulfones is pH-dependent. The reaction rate generally increases with pH due to the higher concentration of the more nucleophilic thiolate anion.[1] For reactions with thiols on proteins, a pH range of 7-9 is often optimal.[2]
-
Presence of Protic Species: Protic species other than the intended thiol nucleophile in the reaction mixture can significantly impede the reaction rate and, in some cases, inhibit the Michael addition.[3] Ensure your buffers and solvents are chosen carefully.
-
Insufficient Reducing Agent: If you are targeting cysteine residues, ensure that any disulfide bonds are fully reduced to free thiols. A 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended.[1]
-
Low Reagent Concentration: A 5-20 fold molar excess of the vinyl sulfone reagent over the protein is typically used for conjugation reactions.[1] Insufficient EVS will lead to incomplete reaction.
Q3: I am observing non-specific binding or side reactions in my experiment. How can I improve selectivity?
A3: While EVS is highly selective for thiols, side reactions with other nucleophiles like amines (lysine) and imidazoles (histidine) can occur, particularly at higher pH.[2][4][5][6]
-
Optimize pH: Lowering the pH can help to protonate amine and imidazole (B134444) groups, reducing their nucleophilicity and favoring the reaction with the more acidic thiol group. Reactions at pH 7-9 are generally selective for cysteine.[2]
-
Control Reaction Time: Reactions with lysine (B10760008) residues are significantly slower than with cysteine.[2] Limiting the reaction time can help to minimize side reactions with lysine.
-
Quenching: After the desired reaction time, quench any unreacted EVS by adding a molar excess of a small molecule thiol like N-acetylcysteine.[1]
Q4: What are the best practices for purifying the final product after reaction with EVS?
A4: Purification is crucial to remove excess EVS, quenching reagents, and any byproducts. Common purification methods for protein conjugates include:[1]
-
Size-Exclusion Chromatography (SEC)
-
Dialysis
-
Tangential Flow Filtration
The choice of method will depend on the scale of your reaction and the properties of your target molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Sub-optimal pH for thiol deprotonation. | Optimize the reaction pH. For protein thiols, a pH range of 7-9 is generally effective.[2] |
| Disulfide bonds in the protein are not fully reduced. | Use a 10-20 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature before adding EVS.[1] | |
| Insufficient concentration of this compound. | Increase the molar excess of EVS to 5-20 fold over the protein.[1] | |
| Presence of interfering protic species in the reaction buffer. | Use a buffer system with minimal interfering protic species.[3] | |
| Non-Specific Modification | Reaction pH is too high, leading to reaction with amines (lysine) or imidazoles (histidine). | Lower the reaction pH to a range of 7-8 to increase selectivity for cysteine thiols.[2] |
| Extended reaction time allowing for slower side reactions to occur. | Reduce the incubation time. Monitor the reaction progress using techniques like HPLC or mass spectrometry.[1] | |
| Excess unreacted EVS remaining in the mixture. | Quench the reaction with a small molecule thiol (e.g., N-acetylcysteine) to consume any remaining EVS.[1] | |
| Difficulty in Product Purification | Inefficient removal of excess reagents and byproducts. | Employ appropriate purification techniques such as size-exclusion chromatography, dialysis, or tangential flow filtration.[1] |
| Product instability under purification conditions. | Ensure the pH and buffer composition during purification are compatible with the stability of your product. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general workflow for the conjugation of a vinyl sulfone reagent to a protein containing free thiol groups.
1. Protein Preparation:
- If the protein contains disulfide bonds, they must be reduced to generate free thiols.
- Incubate the protein with a 10-20 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) for 1-2 hours at room temperature.
- Remove the excess reducing agent by buffer exchange using a desalting column or through dialysis.[1]
2. Conjugation Reaction:
- Add the this compound reagent (typically a 5-20 fold molar excess over the protein) to the protein solution.
- To avoid protein denaturation, keep the final concentration of any organic solvent low (e.g., <10% v/v).[1]
- Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.[1]
3. Reaction Quenching:
- Add a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted vinyl sulfone.
- Incubate for 30-60 minutes.[1]
4. Purification:
- Purify the protein conjugate to remove excess reagents and byproducts.
- Suitable methods include size-exclusion chromatography, dialysis, or tangential flow filtration.[1]
5. Characterization:
- Characterize the final conjugate to determine the degree of labeling and confirm the integrity of the protein.
Visualizations
Caption: Reaction mechanism of a vinyl sulfone with a cysteine residue.
Caption: General experimental workflow for protein conjugation.
Caption: Troubleshooting logic for poor EVS reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:1889-59-4 | Chemsrc [chemsrc.com]
- 6. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl Vinyl Sulfone-Protein Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying ethyl vinyl sulfone-protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound-protein conjugates?
A1: The most common purification methods leverage size and affinity differences between the conjugated protein and contaminants. These include Dialysis, Size Exclusion Chromatography (SEC), and Affinity Chromatography. The choice of method depends on factors like sample volume, desired purity, and the specific characteristics of the protein and conjugated molecule.[1]
Q2: How do I remove unreacted this compound after the conjugation reaction?
A2: Unreacted this compound is a small molecule and can be effectively removed by size-based purification methods. Dialysis with an appropriate Molecular Weight Cut-Off (MWCO) membrane, Size Exclusion Chromatography (SEC), or Tangential Flow Filtration (TFF) are all suitable for separating the larger protein conjugate from the smaller, unreacted this compound.[1][2] It is also common practice to quench the reaction with a small molecule thiol like N-acetylcysteine to consume any unreacted vinyl sulfone before purification.[2]
Q3: What are the potential side reactions with this compound, and how do I address them during purification?
A3: this compound can react with several amino acid residues, primarily cysteine, but also lysine (B10760008) and histidine.[3][4][5][6] This can lead to a heterogeneous mixture of conjugates. Purification strategies should aim to separate the desired conjugate from non-specifically modified or unmodified proteins. High-resolution chromatography techniques like ion-exchange or hydrophobic interaction chromatography may be necessary to separate species with different degrees of conjugation.
Q4: How stable is the thioether bond formed between the protein and this compound during purification?
A4: The thioether bond formed through the Michael addition of a thiol to a vinyl sulfone is generally considered highly stable.[2] This stability allows for a wide range of buffer conditions to be used during purification without significant cleavage of the conjugate. Some studies suggest that sulfone-based linkers offer improved stability in plasma compared to maleimide-based linkers.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound-protein conjugates.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified Conjugate | Incomplete Conjugation Reaction: Insufficient molar excess of this compound, suboptimal pH, or short reaction time. | Optimize reaction conditions by increasing the molar ratio of this compound to protein, ensuring the pH is within the optimal range for the target residue (typically pH 7.2-8.5), and extending the incubation time.[7] |
| Protein Precipitation During Conjugation or Purification: High concentration of the protein or reagent, or inappropriate buffer conditions. | Perform the reaction at a lower protein concentration. Add the this compound reagent slowly with gentle mixing.[7] Screen different buffer conditions, including pH and the addition of stabilizers like glycerol (B35011) or arginine.[7][8] | |
| Loss of Product During Purification: Non-specific binding to chromatography resins or dialysis membranes. Using a purification method not suitable for the sample volume. | For chromatography, select a resin with low protein binding properties. For dialysis, use a membrane material known for low protein binding (e.g., regenerated cellulose). Ensure the chosen method is appropriate for your sample scale.[1] | |
| Inefficient Elution from Chromatography Column: Elution conditions are too mild. | Optimize elution conditions. For affinity chromatography, this may involve increasing the concentration of the competing ligand or changing the pH.[9] For SEC, ensure the mobile phase composition is appropriate to prevent secondary interactions.[10] | |
| Protein Aggregation | High Protein Concentration: Crowding of protein molecules can lead to aggregation. | Work with lower protein concentrations during conjugation and purification. If a high final concentration is required, perform a concentration step after purification and consider adding stabilizing excipients.[8] |
| Buffer Conditions: Suboptimal pH or ionic strength can expose hydrophobic patches, leading to aggregation. | Screen different buffer conditions (pH, salt concentration) to find the optimal environment for your protein's stability.[8][11] | |
| Temperature: Elevated temperatures can induce protein unfolding and aggregation. | Perform conjugation and purification steps at a lower temperature (e.g., 4°C), though this may require longer incubation times.[7] | |
| Presence of Unreacted Protein | Incomplete Reaction: Insufficient amount of this compound or reaction time. | Increase the molar excess of the this compound reagent and/or extend the reaction time. Monitor the reaction progress to determine the optimal endpoint. |
| Steric Hindrance: The target amino acid residue on the protein is not easily accessible. | Consider using a linker with a longer spacer arm to improve accessibility. If possible, protein engineering to introduce a more accessible reactive site can be an option. | |
| Multiple Conjugated Species | Reaction with Multiple Amino Acid Types: this compound can react with cysteine, lysine, and histidine. | If site-specific conjugation is desired, consider protein engineering to have a single, highly reactive cysteine residue. Purification techniques with high resolving power, such as ion-exchange chromatography, may be required to separate different conjugated species. |
Data Summary
Table 1: Comparison of Purification Methods for this compound-Protein Conjugates
| Purification Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Dialysis | Size-based separation using a semi-permeable membrane. | Moderate | High | Simple, gentle, and suitable for buffer exchange. | Slow, not suitable for large volumes, does not remove aggregates. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | High | Moderate to High | Good for removing unreacted reagents and aggregates, can be used for buffer exchange.[12][13] | Can lead to sample dilution, limited sample loading capacity. |
| Affinity Chromatography | Based on specific binding interactions between the protein and a ligand on the resin. | Very High | High | Highly specific, can achieve high purity in a single step.[14] | Requires a specific affinity tag on the protein or an antibody against the protein, resin can be expensive.[2] |
Table 2: Typical Experimental Parameters for Purification
| Method | Parameter | Typical Value/Range | Notes |
| Dialysis | MWCO of Membrane | 10-20 kDa | Should be significantly smaller than the protein conjugate to prevent product loss.[15] |
| Buffer Volume | 100-500 times the sample volume | A large buffer volume drives the diffusion of small molecules out of the sample.[16] | |
| Dialysis Time | 4 hours to overnight with multiple buffer changes | Ensure complete removal of small molecule impurities.[16] | |
| Size Exclusion Chromatography (SEC) | Resin Type | Agarose-based (e.g., Sephadex, Superdex) | Choice depends on the size of the protein conjugate and the required resolution.[12][16] |
| Mobile Phase | Phosphate-buffered saline (PBS) or similar physiological buffers | The buffer should maintain protein stability and minimize interactions with the resin.[10] Adding 150-300 mM NaCl can reduce non-specific ionic interactions.[10] | |
| Flow Rate | 0.5 - 1.0 mL/min (for analytical columns) | Lower flow rates generally provide better resolution. | |
| Affinity Chromatography | Resin Type | Protein A/G for antibodies, Ni-NTA for His-tagged proteins, or custom antibody-coupled resins.[17][18][19] | The choice of resin depends on the affinity tag or the specific protein. |
| Binding Buffer | PBS or Tris-based buffers at physiological pH | Conditions should promote specific binding of the protein to the ligand. | |
| Elution Buffer | Low pH buffer (e.g., glycine-HCl, pH 2.5-3.0) or competitive ligand (e.g., imidazole (B134444) for His-tags) | Conditions should be strong enough to disrupt the binding interaction without denaturing the protein. |
Experimental Protocols
Detailed Methodology: Size Exclusion Chromatography (SEC)
This protocol is a general guideline for purifying this compound-protein conjugates using SEC.
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for the molecular weight of your protein conjugate.
-
Buffer Preparation: Prepare a mobile phase buffer that is optimal for your protein's stability, typically a phosphate (B84403) or Tris buffer at physiological pH.[9] It is recommended to include 150-300 mM NaCl to minimize ionic interactions with the stationary phase.[10] Filter and degas the buffer before use.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at the intended flow rate until a stable baseline is achieved.
-
Sample Preparation: After the conjugation reaction, quench any unreacted this compound with a small molecule thiol (e.g., N-acetylcysteine). Centrifuge the sample to remove any precipitated material.
-
Sample Injection: Inject the clarified sample onto the column. The sample volume should ideally be less than 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the column with the mobile phase at a constant flow rate. Collect fractions as the protein conjugate elutes. The conjugate, being larger, will elute before the smaller unreacted reagents and byproducts.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (at 280 nm for protein) and/or SDS-PAGE to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure protein conjugate.
Detailed Methodology: Dialysis
This protocol provides a general procedure for removing small molecule impurities from your conjugate.
-
Membrane Selection: Select a dialysis membrane (tubing or cassette) with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein conjugate (e.g., 10-20 kDa MWCO for a >50 kDa protein).
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load your conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace. Securely seal the tubing or cassette.
-
Dialysis Setup: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 100-500 times the sample volume).[16] Place the beaker on a stir plate with a stir bar for gentle agitation.
-
Buffer Exchange: Perform dialysis for 2-4 hours at room temperature or 4°C. Change the dialysis buffer and repeat the dialysis for another 2-4 hours. For thorough removal of contaminants, perform a third buffer change and dialyze overnight at 4°C.[16][20]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified conjugate.
Visualizations
Caption: General workflow for the synthesis and purification of this compound-protein conjugates.
Caption: A logical troubleshooting workflow for purifying this compound-protein conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. neb.com [neb.com]
- 4. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of proteins with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 97 1889-59-4 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. goldbio.com [goldbio.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. goldbio.com [goldbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. genscript.com [genscript.com]
- 15. Rxreliance [rxreliance.com]
- 16. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 17. Protein Purification & Affinity Chromatography Resins & Columns [gbiosciences.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Affinity Resins: Overview, Types, & More [excedr.com]
- 20. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
Technical Support Center: Navigating Solubility Challenges of Ethyl Vinyl Sulfone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with ethyl vinyl sulfone derivatives.
Troubleshooting Guide: Compound Precipitation and Poor Solubility
Researchers often face challenges with the solubility of this compound derivatives, which are typically hydrophobic in nature.[1] Precipitation of these compounds, especially when transitioning from a high-concentration organic solvent stock to an aqueous buffer or cell culture medium, is a frequent obstacle. This guide provides a systematic approach to diagnosing and resolving these issues.
Visualizing the Troubleshooting Workflow
The following workflow diagram outlines a step-by-step process for addressing compound precipitation.
Caption: A step-by-step workflow for troubleshooting precipitation of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives precipitate when I dilute them in aqueous buffer or cell culture media?
A1: This is a common issue due to the inherent low aqueous solubility of many this compound derivatives. The primary reasons for precipitation upon dilution from a Dimethyl Sulfoxide (DMSO) stock solution include:
-
"Solvent Shock": A rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous solution can cause the compound to crash out of solution.
-
Exceeding Solubility Limit: The final concentration of the compound in the aqueous medium may be higher than its solubility limit.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can decrease the compound's solubility.
-
Temperature Effects: A decrease in temperature can reduce the solubility of some compounds.
Q2: What is the best solvent to dissolve this compound derivatives?
A2: DMSO is the most commonly used solvent for creating high-concentration stock solutions of this compound derivatives due to its strong solubilizing power for a wide range of organic compounds. For subsequent dilutions, it is crucial to ensure the final DMSO concentration is kept to a minimum (typically ≤ 0.5% in cell-based assays) to avoid solvent-induced toxicity and to minimize precipitation.
Q3: How can I increase the solubility of my this compound derivative in my experimental system?
A3: Several strategies can be employed to enhance the solubility of these compounds:
-
Co-solvents: The addition of a small amount of a biocompatible co-solvent can help maintain solubility.
-
Formulation Aids: Encapsulation with cyclodextrins can improve aqueous solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer may increase solubility. However, this must be compatible with your experimental system.
-
Sonication: Briefly sonicating the stock solution before dilution can help ensure it is fully dissolved.
Q4: Can I filter my solution if I see precipitation?
A4: Filtering a solution to remove precipitate is generally not recommended as it will lower the actual concentration of your compound, leading to inaccurate experimental results. It is better to address the root cause of the precipitation.
Data Presentation: Solubility Characteristics
| Solvent/System | Solubility | Remarks |
| Water | Low to Insoluble | The hydrophobic nature of the carbon backbone limits aqueous solubility.[1] |
| DMSO | Highly Soluble | Commonly used for preparing concentrated stock solutions. |
| Alcohols (e.g., Ethanol, Methanol) | Generally Soluble | Can be used as a solvent or co-solvent.[1] |
| Acetone | Generally Soluble | [1] |
| Dichloromethane | Generally Soluble | [1] |
| Aqueous Buffers (e.g., PBS) | Low | Prone to precipitation, especially at higher concentrations. |
| Cell Culture Media | Low to Variable | Solubility can be influenced by serum content and other media components. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of the this compound derivative using a calibrated analytical balance.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Ensure Complete Solubilization: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.
Protocol 2: Dilution into Aqueous Buffer or Cell Culture Media
-
Pre-warm the Diluent: Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays). This can help prevent temperature-related precipitation.
-
Serial Dilution (if necessary): For very high dilutions, it is recommended to perform an intermediate dilution of the DMSO stock in the aqueous buffer.
-
Final Dilution: Add the stock solution dropwise to the pre-warmed diluent while gently vortexing or swirling the tube. This gradual addition can help prevent "solvent shock."
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible and compatible with your experimental system (typically ≤ 0.5%).
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness.
Signaling Pathway and Mechanism of Action
This compound derivatives are widely recognized as covalent inhibitors, primarily targeting nucleophilic amino acid residues such as cysteine in the active site of proteins. This mechanism of action is particularly relevant in the inhibition of certain kinases and proteases. The vinyl sulfone group acts as a Michael acceptor, undergoing a conjugate addition reaction with the thiol group of a cysteine residue.
Covalent Inhibition of a Kinase (e.g., EGFR)
The diagram below illustrates the general mechanism by which a vinyl sulfone-containing inhibitor can covalently modify a cysteine residue within the ATP-binding pocket of a kinase, such as the Epidermal Growth Factor Receptor (EGFR). This irreversible binding leads to the inactivation of the kinase and the blockade of downstream signaling pathways involved in cell proliferation and survival.
Caption: Mechanism of covalent kinase inhibition by an this compound derivative.
References
Technical Support Center: Managing Difficult Heck Reactions with Vinyl Sulfone Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing challenging Heck reactions involving vinyl sulfone substrates.
Frequently Asked Questions (FAQs)
Q1: Why are Heck reactions with vinyl sulfones often challenging?
Heck reactions involving vinyl sulfones can be problematic due to the presence of sulfur, which can poison the palladium catalyst. The sulfur atom in the vinyl sulfone can coordinate to the palladium center, leading to catalyst deactivation and consequently, low reaction yields.[1] The reactivity of the vinyl sulfone is also influenced by the oxidation state of the sulfur atom.
Q2: What is the most common cause of low conversion in these reactions?
The primary cause of low conversion is often catalyst deactivation. This can manifest as the formation of palladium black, which is inactive palladium metal that has precipitated out of solution. This deactivation is exacerbated by the presence of sulfur-containing substrates like vinyl sulfones.[1] Other factors include suboptimal reaction conditions such as temperature, solvent, base, and the choice of ligand.
Q3: How does the choice of ligand impact the reaction?
The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For sulfur-containing substrates, a robust ligand that can resist displacement by the sulfone group and prevent catalyst aggregation is essential. Specialized ligands, such as the tetraphosphine ligand cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp), have been shown to be highly effective for these challenging couplings.[2][3][4] Bulky, electron-rich phosphine (B1218219) ligands like PdXPhos have also been suggested for similar difficult couplings.[5]
Q4: Can the reaction conditions be optimized to improve yields?
Yes, optimizing reaction conditions is critical. Key parameters to consider include:
-
Temperature: Higher temperatures may be required to drive the reaction to completion, but excessive heat can lead to catalyst decomposition.
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species.
-
Base: The choice of base is crucial for regenerating the active catalyst. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (Et₃N) are often employed.[6]
-
Ligand-to-Palladium Ratio: An optimal ligand-to-palladium ratio is important. Too little ligand can lead to an unstable catalyst, while an excess can inhibit the reaction.[5]
Q5: What are common side reactions to be aware of?
Besides catalyst deactivation, other potential side reactions in Heck couplings include:
-
Reductive Heck Reaction: This leads to the formation of a conjugate addition product instead of the desired substituted alkene. The extent of this side reaction is influenced by the base, temperature, substrate, and solvent.[7]
-
Isomerization of the Alkene: The palladium-hydride intermediate formed during the reaction can cause isomerization of the double bond in the starting material or the product.[8]
-
Homocoupling: The aryl halide can couple with itself, especially at higher temperatures.
Troubleshooting Guide
Problem 1: Low to no conversion of starting materials.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Use a robust ligand designed for challenging substrates, such as the tetraphosphine ligand Tedicyp.[2][3][4] Consider using a higher catalyst loading for initial screening reactions.[5] Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |
| Inefficient Oxidative Addition | If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. Alternatively, use a highly active catalyst system with bulky, electron-rich ligands. |
| Suboptimal Temperature | Incrementally increase the reaction temperature. Be cautious, as excessively high temperatures can lead to catalyst decomposition. |
| Incorrect Solvent or Base | Screen different polar aprotic solvents (e.g., DMF, NMP, DMA) and bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N). The combination of these is critical for success. |
Problem 2: Formation of a black precipitate (Palladium Black).
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | This is a clear sign of catalyst instability. Lower the reaction temperature. Use a more robust and stabilizing ligand like Tedicyp.[3][9] Ensure strict anaerobic conditions throughout the experiment. |
| Inappropriate Ligand Concentration | Optimize the ligand-to-palladium ratio. A 1:1 to 2:1 ratio is a good starting point for many phosphine ligands. |
Problem 3: Formation of multiple products (low selectivity).
| Possible Cause | Suggested Solution |
| Alkene Isomerization | Minimize reaction time and temperature to reduce post-reaction isomerization of the product. The addition of halide salts (e.g., LiCl) can sometimes suppress isomerization. |
| Reductive Heck Side Product | Vary the base and solvent system. The choice of these can significantly influence the reaction pathway.[7] |
| Homocoupling of Aryl Halide | Lowering the reaction temperature can help to suppress this side reaction. |
Data Presentation
The following table summarizes the effect of the sulfur oxidation state in vinyl substrates on the yield of the Heck reaction with 4-bromoanisole (B123540), catalyzed by a palladium complex with the Tedicyp ligand. This data illustrates the high reactivity of vinyl sulfones in this system.
| Vinyl Substrate | Product Yield (%) |
| Phenyl Vinyl Sulfide | 45 |
| Phenyl Vinyl Sulfoxide | 85 |
| Methyl Vinyl Sulfone | 98 |
Data adapted from the findings reported by Doucet, Santelli, and coworkers, highlighting the superior performance of mthis compound under their optimized conditions.[2][4]
Experimental Protocols
Key Experiment: Heck Reaction of 4-Bromoanisole with Mthis compound using a Tedicyp-Palladium Catalyst
This protocol is based on the highly efficient system developed by Doucet, Santelli, and coworkers for the Heck vinylation of aryl bromides with sulfur-containing alkenes.[2][3][4]
Materials:
-
4-Bromoanisole
-
Mthis compound
-
[Pd(η³-C₃H₅)Cl]₂ (Allylpalladium(II) chloride dimer)
-
cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (0.005 mol%) and Tedicyp (0.006 mol%) to a Schlenk tube. Add a portion of the anhydrous DMF and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.
-
Reaction Setup: To the catalyst mixture, add 4-bromoanisole (1.0 mmol), mthis compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Reaction Execution: Add the remaining anhydrous DMF to achieve the desired concentration (e.g., 0.5 M).
-
Heating: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 140 °C with vigorous stirring for the required reaction time (typically monitored by TLC or GC-MS for completion, e.g., 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired (E)-1-methoxy-4-(2-(methylsulfonyl)vinyl)benzene.
Visualizations
Caption: A stepwise workflow for troubleshooting low yields in Heck reactions.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: Common side reactions that can occur during a Heck coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex [organic-chemistry.org]
- 4. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Cysteine Modification: Ethyl Vinyl Sulfone vs. Maleimide
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. The unique nucleophilicity of the cysteine thiol group allows for highly specific covalent bond formation under mild, biocompatible conditions.[1] Among the arsenal (B13267) of thiol-reactive reagents, maleimides have long been the gold standard due to their rapid reaction kinetics and high selectivity.[2] However, concerns over the stability of the resulting conjugate have spurred interest in alternatives like ethyl vinyl sulfone.
This guide provides an objective, data-driven comparison of this compound and maleimide (B117702) for cysteine modification, focusing on reaction mechanisms, kinetics, specificity, and conjugate stability. Detailed experimental protocols and visual diagrams are provided to support researchers in selecting the optimal reagent for their specific application.
Reaction Mechanisms: A Tale of Two Michael Additions
Both this compound and maleimide react with the cysteine thiol via a Michael addition mechanism.[][4][5] In this reaction, the nucleophilic thiolate anion (RS⁻) attacks the electron-deficient β-carbon of the α,β-unsaturated system, forming a stable covalent thioether bond. The optimal pH for this reaction is typically between 6.5 and 8.0, where a sufficient concentration of the reactive thiolate anion is present without promoting significant side reactions with other nucleophilic amino acids like lysine (B10760008).[6][7]
Figure 1. Cysteine modification mechanisms.
Performance Comparison: Speed vs. Stability
The choice between this compound and maleimide often comes down to a trade-off between reaction speed and the stability of the final conjugate.
| Parameter | Maleimide | This compound |
| Reaction Type | Michael Addition | Michael Addition |
| Second-Order Rate Constant (k₂)* | Fast (~10² M⁻¹s⁻¹)[8] | Moderate (Generally slower than maleimide)[9] |
| Optimal pH (Cysteine Selectivity) | 6.5 - 7.5[6] | 7.0 - 8.5[5][10] |
| Adduct Formed | Thiosuccinimide | Thioether |
| Adduct Stability | Reversible. Prone to retro-Michael reaction and thiol exchange with species like glutathione (B108866).[11][12][13] | Irreversible. Forms a highly stable thioether bond.[1][9][14] |
| Key Side Reactions | - Reaction with lysine and N-terminal amines at pH > 7.5.[11][15]- Hydrolysis of maleimide ring.[6]- Thiazine rearrangement with N-terminal cysteine.[11] | - Potential for reaction with lysine and histidine at higher pH.[5] |
| Reagent Stability | Prone to hydrolysis in aqueous solution.[6] | More stable in storage and aqueous solution.[1] |
| Note: Reaction rates are highly dependent on substrate, temperature, and buffer conditions. |
Kinetics
Maleimides are renowned for their fast reaction kinetics, with conjugation often reaching completion in under two hours at room temperature.[8][16] This rapid reactivity is advantageous for sensitive proteins or when short reaction times are critical. This compound generally reacts more slowly with thiols compared to maleimides.[9] However, the reaction is still efficient and typically proceeds to completion under standard bioconjugation conditions.
Specificity and Side Reactions
Both reagents show high selectivity for cysteine's sulfhydryl group within the optimal pH range.[][14]
-
Maleimide: The primary side reaction for maleimides is the modification of primary amines on lysine residues, which becomes more pronounced at pH values above 7.5.[11] Therefore, maintaining the pH between 6.5 and 7.5 is crucial for achieving high specificity.[6] The maleimide ring itself can also hydrolyze in aqueous buffers, rendering it inactive.[6]
-
This compound: While generally selective for thiols, this compound can also react with other nucleophilic residues like lysine and histidine, particularly under slightly basic conditions.[5] However, it is considered highly specific for cysteine under controlled pH.[10]
Conjugate Stability: The Decisive Factor
The most significant difference between the two reagents lies in the stability of the resulting thioether bond.
The thiosuccinimide linkage formed by the maleimide-cysteine reaction is susceptible to a retro-Michael reaction .[11][12] This reversal is particularly problematic in vivo, where high concentrations of endogenous thiols like glutathione can displace the conjugated molecule, leading to "payload migration" and off-target effects.[17] Several strategies have been developed to mitigate this instability, including hydrolysis of the succinimide (B58015) ring to form a more stable succinamic acid or using next-generation maleimides designed to be more stable.[9][17]
In contrast, the thioether bond formed by the reaction of this compound with cysteine is essentially irreversible and highly stable.[1][14] This makes vinyl sulfones an excellent choice for applications requiring long-term stability in vivo, such as the development of long-circulating ADCs.[9][14]
Experimental Protocols
The following are generalized protocols for the modification of a cysteine-containing protein. Optimization of molar ratios, incubation times, and temperature is recommended for each specific protein and reagent.
Protocol 1: Cysteine Modification with Maleimide
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose free cysteines, dissolve the protein in a suitable buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).
-
Add a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Avoid thiol-containing reducing agents like DTT or β-mercaptoethanol, which must be removed before adding the maleimide.
-
Incubate for 1-2 hours at room temperature.
-
Remove the excess TCEP using a desalting column or dialysis against the reaction buffer (degassed to prevent re-oxidation).[18][19]
-
-
Conjugation:
-
Prepare a stock solution of the maleimide reagent in a compatible organic solvent (e.g., DMSO or DMF).
-
Immediately add a 10- to 20-fold molar excess of the maleimide reagent to the reduced protein solution.[20]
-
Incubate for 2 hours at room temperature or overnight at 4°C, protecting from light if the reagent is light-sensitive.[18]
-
-
Quenching and Purification:
-
Quench the reaction by adding a small-molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM to react with any excess maleimide.[18]
-
Incubate for 15-30 minutes at room temperature.
-
Purify the protein conjugate from excess reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.[21]
-
Protocol 2: Cysteine Modification with this compound
-
Protein Preparation:
-
Follow the same procedure as for maleimide modification (Protocol 1, Step 1) to reduce and prepare the protein. The reaction buffer can be adjusted to a slightly higher pH if necessary (e.g., pH 7.5-8.0), but this should be optimized to maintain selectivity.
-
-
Conjugation:
-
Prepare a stock solution of the this compound reagent in a compatible organic solvent (e.g., DMSO or DMF).
-
Add a 10- to 50-fold molar excess of the this compound reagent to the reduced protein solution. A higher excess may be needed compared to maleimide due to potentially slower kinetics.
-
Incubate for 4-24 hours at room temperature or 37°C. Monitor the reaction progress to determine the optimal incubation time.
-
-
Purification:
-
Unlike the maleimide reaction, a quenching step is often unnecessary due to the slower reaction kinetics and higher stability of the reagent.
-
Purify the protein conjugate from excess reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.
-
Figure 2. Comparative experimental workflow.
Conclusion
Maleimides remain a highly effective tool for cysteine bioconjugation, particularly when rapid reaction kinetics are paramount.[8] Their primary drawback is the potential instability of the resulting thiosuccinimide adduct, which can be a critical liability for in vivo applications.[12]
This compound presents a compelling alternative, forming a robust and irreversible thioether bond that overcomes the stability issues associated with maleimides.[9][14] While the reaction kinetics are generally slower, the exceptional stability of the final conjugate makes this compound the preferred choice for applications demanding long-term integrity, such as the development of therapeutic antibody-drug conjugates. The selection between these two reagents should be guided by a careful consideration of the specific application's requirements for reaction speed versus conjugate stability.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
A Researcher's Guide to the Mass Spectrometry Analysis of Ethyl Vinyl Sulfone Protein Adducts
For researchers, scientists, and drug development professionals, the confirmation and quantification of protein adducts formed by reactive compounds such as ethyl vinyl sulfone (EVS) is a critical step in understanding drug efficacy, toxicity, and mechanism of action. This guide provides a comparative overview of mass spectrometry-based methodologies for the analysis of EVS-protein adducts, supported by experimental considerations and workflow visualizations.
This compound is an electrophilic compound that can form covalent adducts with nucleophilic residues on proteins, primarily cysteine, but also lysine (B10760008) and histidine.[1][2][3] The formation of these adducts can alter protein structure and function, leading to various biological consequences. Mass spectrometry has become an indispensable tool for the identification and quantification of such modifications. This guide compares the two primary mass spectrometry-based proteomics strategies, bottom-up and top-down proteomics, for the analysis of EVS-protein adducts and briefly discusses potential alternative methods.
Mass Spectrometry Approaches for EVS Adduct Analysis
The two main strategies for analyzing protein modifications by mass spectrometry are bottom-up and top-down proteomics. Each approach has distinct advantages and limitations for the study of EVS adducts.
Bottom-Up Proteomics
In the bottom-up approach, the protein or protein mixture of interest is first digested into smaller peptides using a protease, most commonly trypsin. These peptides are then separated, typically by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). The presence of an EVS adduct is detected as a specific mass shift on a peptide.
-
Sample Preparation: The protein sample is denatured, reduced, and alkylated with a standard reagent like iodoacetamide (B48618) to block free cysteine residues that have not formed adducts.
-
Proteolytic Digestion: The protein is digested with trypsin, which cleaves after lysine and arginine residues.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed on a high-resolution mass spectrometer. A data-dependent acquisition method is typically used, where the most abundant peptides in a full MS scan are selected for fragmentation (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database using software that allows for the specification of variable modifications. The mass of the EVS adduct (+120.17 Da) is added as a potential modification on cysteine, lysine, and histidine residues.
For quantitative comparisons, stable isotope labeling techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be employed. In a SILAC experiment, cells are grown in media containing either normal ("light") or heavy-isotope-labeled essential amino acids (e.g., 13C6-arginine and 13C6,15N2-lysine). The proteomes of a control (untreated) and an EVS-treated cell population can be differentially labeled. After mixing the protein lysates, the relative abundance of an EVS-adducted peptide can be determined by comparing the signal intensities of the light and heavy isotopic forms in the mass spectrometer.
Top-Down Proteomics
The top-down approach analyzes intact proteins without prior digestion. This method provides a global view of all modifications on a protein, preserving the context of co-occurring adducts. The intact protein is introduced into the mass spectrometer, its mass is measured, and then it is fragmented to localize the modification.
-
Sample Preparation: The adducted protein is purified and buffer-exchanged into a volatile solvent suitable for mass spectrometry.
-
Intact Mass Analysis: The protein is introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR instrument) via electrospray ionization. The mass of the intact protein is measured to determine the number of EVS adducts.
-
Tandem Mass Spectrometry (MS/MS): The intact protein ion is isolated and fragmented using techniques such as electron-capture dissociation (ECD) or electron-transfer dissociation (ETD), which are effective for large molecules.
-
Data Analysis: The fragmentation pattern is analyzed to identify the protein and pinpoint the specific amino acid residues that are modified with EVS.
Comparison of Mass Spectrometry Approaches
| Feature | Bottom-Up Proteomics | Top-Down Proteomics |
| Sample Preparation | More complex (digestion required) | Simpler (no digestion) |
| Instrumentation | Widely available (e.g., Q-TOF, Orbitrap) | Requires high-end instruments (e.g., FT-ICR, Orbitrap with ETD/ECD) |
| Throughput | High | Low to moderate |
| Sequence Coverage | Incomplete, biased against very small/large or hydrophobic/hydrophilic peptides | 100% for the intact protein |
| Adduct Information | Identifies specific modification sites on peptides | Shows the complete adduct stoichiometry on the intact protein and can localize modifications |
| Data Analysis | Well-established software and workflows | More complex data analysis |
Alternative Methodologies
While mass spectrometry is the gold standard for definitive identification and site-mapping of protein adducts, other methods could potentially be developed for high-throughput screening or validation.
-
Immunoassays (e.g., ELISA): These methods would require the development of antibodies that specifically recognize the EVS-adducted amino acid (e.g., S-(2-sulfonylethyl)cysteine). Once developed, these assays could offer high throughput and sensitivity for quantifying the overall level of EVS adduction in a sample.
-
Affinity-Based Enrichment: An antibody or other binding reagent specific for the EVS adduct could be used to enrich for adducted proteins or peptides from a complex mixture prior to analysis by mass spectrometry or other methods.
Comparison of Mass Spectrometry with Potential Alternative Methods
| Feature | Mass Spectrometry | Immunoassays (Hypothetical) |
| Specificity | High (identifies specific mass shifts and sequences) | Dependent on antibody cross-reactivity |
| Sensitivity | High (nanogram to femtogram range) | Potentially very high |
| Quantitative Capability | Relative and absolute quantification possible | Primarily quantitative for total adduct levels |
| Development Effort | Method development for each protein/adduct | High initial effort to generate and validate antibodies |
| Information Provided | Site of modification, adduct stoichiometry | Overall level of adduction |
Visualizing the Workflow and Chemistry
To better illustrate the concepts discussed, the following diagrams outline the experimental workflows and the underlying chemical reaction.
Caption: Bottom-up proteomics workflow for EVS adduct analysis.
Caption: Top-down proteomics workflow for EVS adduct analysis.
Caption: Michael addition of EVS to a cysteine residue.
References
Unveiling the Reactivity of Ethyl Vinyl Sulfone: A Comparative Kinetic Analysis with Thiols
For researchers, scientists, and professionals in drug development, understanding the kinetics of thiol-Michael addition reactions is paramount for designing targeted covalent inhibitors and developing novel biomaterials. Ethyl vinyl sulfone (EVS) stands out as a key Michael acceptor due to its favorable reactivity and stability. This guide provides a comprehensive comparison of EVS reactivity with a range of thiols, supported by experimental data and detailed protocols.
The reaction between this compound and thiols proceeds via a nucleophilic Michael addition, a cornerstone of bioconjugation chemistry. The rate of this reaction is critically dependent on the nature of the thiol, the reaction conditions, and the presence of catalysts. This guide delves into the quantitative aspects of this reaction, offering a clear comparison with alternative Michael acceptors.
Comparative Kinetic Data
The following table summarizes the second-order rate constants for the reaction of this compound and other representative Michael acceptors with various thiols. This data allows for a direct comparison of their intrinsic reactivities.
| Michael Acceptor | Thiol | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reaction Conditions | Reference |
| This compound (EVS) | Hexanethiol | k | Base or nucleophile catalyzed | [1][2] |
| Hexyl Acrylate (B77674) (HA) | Hexanethiol | k / 7 | Base or nucleophile catalyzed | [1][2] |
| Phenyl Vinyl Sulfonate | 2'-(phenethyl)thiol | ~3000 (relative rate) | Not specified | [3] |
| N-benzyl Vinyl Sulfonamide | 2'-(phenethyl)thiol | 1 (relative rate) | Not specified | [3] |
Note: The reaction rate of EVS with hexanethiol is approximately 7 times higher than that of hexyl acrylate under similar catalytic conditions[1][2]. The rates of Michael additions of 2'-(phenethyl)thiol to various vinyl sulfonyl compounds can vary over three orders of magnitude, with phenyl vinyl sulfonate being roughly 3000 times more reactive than N-benzyl vinyl sulfonamide[3].
Experimental Protocols
Accurate kinetic analysis relies on robust experimental design. Here, we detail a common method for determining the reaction kinetics of this compound with thiols using Nuclear Magnetic Resonance (NMR) spectroscopy.
Kinetic Analysis by ¹H NMR Spectroscopy
This method allows for the real-time monitoring of the consumption of reactants and the formation of the product.
Materials:
-
This compound (EVS)
-
Thiol of interest (e.g., N-acetylcysteine, glutathione, hexanethiol)
-
Deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆)
-
Internal standard (optional, e.g., trimethylsilyl (B98337) propionate (B1217596) (TSP))
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen deuterated solvent.
-
Prepare a stock solution of the thiol in the same deuterated solvent. The pH of aqueous solutions should be carefully controlled and recorded, as the thiolate anion is the reactive species.
-
If using an internal standard, add it to one of the stock solutions.
-
-
Reaction Initiation:
-
Equilibrate the NMR tube containing the thiol solution to the desired reaction temperature inside the NMR spectrometer.
-
Acquire an initial spectrum of the thiol solution (t=0).
-
Inject the this compound stock solution into the NMR tube, ensuring rapid and thorough mixing.
-
-
Data Acquisition:
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the vinyl protons of this compound (typically around 6-7 ppm) and a characteristic signal of the thiol. Also, integrate a signal corresponding to the newly formed product.
-
Normalize the integrals to an internal standard or to the total integral of a non-reacting species.
-
Plot the concentration of the reactants as a function of time.
-
Determine the initial reaction rate from the slope of the concentration vs. time curve.
-
Calculate the second-order rate constant (k₂) using the appropriate rate law equation, typically by plotting 1/([EVS]t - [Thiol]₀) against time for a reaction with equimolar initial concentrations, or by using pseudo-first-order conditions where one reactant is in large excess.
-
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of the base-catalyzed Thiol-Michael addition to this compound.
Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
Selectivity of ethyl vinyl sulfone compared to acrylamides for lysine labeling
For researchers, scientists, and drug development professionals, the selective labeling of lysine (B10760008) residues on proteins is a critical tool for understanding protein function, developing antibody-drug conjugates (ADCs), and creating novel biotherapeutics. This guide provides an objective comparison of two commonly used Michael acceptors for this purpose: ethyl vinyl sulfone and acrylamide (B121943). We will delve into their selectivity, reactivity, and provide supporting experimental data and protocols to aid in the selection of the most appropriate reagent for your research needs.
Executive Summary
Both this compound and acrylamides are effective reagents for the covalent labeling of nucleophilic amino acid residues. However, they exhibit distinct differences in their reactivity and selectivity, particularly concerning the targeting of lysine versus cysteine residues.
-
This compound: Generally exhibits higher reactivity towards thiols (cysteine) than amines (lysine). Selectivity for lysine can be achieved, but often requires careful control of reaction conditions, particularly pH.
-
Acrylamide: Also reacts with both cysteine and lysine. While often utilized for cysteine modification, under specific conditions, it can be a viable tool for lysine labeling.
This guide will explore the nuances of these reactivities to provide a clearer understanding of how to achieve selective lysine labeling with each reagent.
Reactivity and Selectivity Profile
The labeling of lysine residues by both this compound and acrylamides proceeds via a Michael addition reaction. The selectivity of this reaction is primarily governed by the nucleophilicity of the target amino acid side chain and the pH of the reaction environment.
pH Dependence is Key:
The ε-amino group of lysine has a pKa of ~10.5, meaning it is predominantly protonated and thus not nucleophilic at physiological pH (~7.4). To become reactive, the pH of the solution must be raised to deprotonate the amino group. In contrast, the thiol group of cysteine has a pKa of ~8.5, making it a more potent nucleophile at or near physiological pH. This difference in pKa is the fundamental principle behind achieving selectivity.
This compound: Studies have shown that vinyl sulfones react rapidly and selectively with cysteine residues at a pH range of 7-9.[1] The reaction with lysine is significantly slower and typically requires a higher pH, around 9.3, to proceed at a reasonable rate.[1] At comparable pKa values and steric environments, vinyl sulfones have been observed to react with thiols significantly faster than with amines.
Acrylamide: Acrylamide and its derivatives also demonstrate pH-dependent reactivity towards amino acids. Lysine has been shown to react with acrylamide, with the reaction rate increasing at more alkaline pH.[2] While often considered a cysteine-reactive reagent, studies have demonstrated that lysine can effectively scavenge acrylamide, particularly at elevated temperatures and in model systems with controlled pH.[3] In some contexts, lysine has even shown a higher rate of acrylamide reduction than cysteine, an effect attributed to the specific pH of the reaction system.[2]
Quantitative Data Comparison
Direct head-to-head quantitative comparisons of the selectivity of this compound and acrylamide for lysine versus cysteine under identical conditions are limited in the published literature. However, we can compile and compare available kinetic data to provide a clearer picture of their relative performance.
| Reagent | Target Amino Acid | Reaction Conditions (pH) | Observed Reactivity/Kinetics | Source |
| Poly(ethylene glycol) vinyl sulfone | Cysteine | 7-9 | Rapid and selective | [1] |
| Poly(ethylene glycol) vinyl sulfone | Lysine | 9.3 | Slow, complete after 100 hours | [1] |
| Acrylamide | Lysine | 9.9 (initial) | Higher reaction rate than cysteine at this pH | [2] |
| Acrylamide | Cysteine | 5.3 (initial) | Lower reaction rate than lysine at this pH | [2] |
| Acrylamide | Cysteine | 7.3 | Pseudo-first-order rate constants determined | [4] |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions. However, it highlights the general trend of pH-dependent reactivity for both reagents.
Experimental Protocols
General Protocol for Lysine Labeling with this compound
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 100 mM sodium carbonate/bicarbonate buffer, to a final concentration of 1-5 mg/mL. Adjust the pH of the buffer to 9.0-9.5.
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation. The reaction time will need to be optimized.
-
Quenching: Quench the reaction by adding a small molecule amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
Analysis: Analyze the extent of labeling by methods such as mass spectrometry (to determine the number of modifications) or UV-Vis spectroscopy if the label is chromophoric.
General Protocol for Lysine Labeling with Acrylamide
-
Protein Preparation: Dissolve the protein of interest in a buffer with a pH range of 8.5-10.0, such as 100 mM sodium borate (B1201080) buffer, to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of the acrylamide reagent in an appropriate solvent (e.g., water, DMSO, or DMF).
-
Labeling Reaction: Add a 10- to 100-fold molar excess of the acrylamide stock solution to the protein solution. The optimal ratio will depend on the protein and the desired degree of labeling.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. Optimization of time and temperature may be necessary.
-
Quenching: The reaction can be stopped by the addition of a thiol-containing reagent like β-mercaptoethanol or dithiothreitol (B142953) (DTT) to scavenge unreacted acrylamide.
-
Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Analysis: Characterize the labeled protein using techniques such as SDS-PAGE, mass spectrometry, or spectrophotometry.
Visualizing the Labeling Process
To better understand the chemical principles and experimental workflows, the following diagrams are provided.
Caption: General mechanism of lysine labeling via Michael addition.
Caption: A generalized experimental workflow for lysine labeling.
Conclusion and Recommendations
The choice between this compound and acrylamide for lysine labeling is highly dependent on the specific protein of interest and the experimental goals.
-
For achieving high selectivity for lysine over cysteine, careful optimization of the reaction pH is paramount for both reagents.
-
This compound may be preferred when a higher degree of cysteine reactivity can be tolerated or when subsequent reaction conditions are compatible with the resulting thioether linkage. The established literature provides a clearer, albeit qualitative, roadmap for achieving cysteine versus lysine selectivity based on pH.
-
Acrylamides represent a versatile class of reagents. While often associated with cysteine labeling, they can be effectively used for lysine modification under the right conditions. The potential for fine-tuning the reactivity of acrylamide derivatives through chemical modification offers an avenue for developing more lysine-selective probes.
Recommendation: For any new protein target, it is strongly recommended to perform a pilot study to empirically determine the optimal labeling conditions (pH, reagent concentration, incubation time, and temperature) for both this compound and the chosen acrylamide derivative. A direct comparison using a standardized experimental protocol, as outlined in this guide, will provide the most reliable data for selecting the optimal reagent for your specific application.
References
- 1. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elimination of Acrylamide by Moderate Heat Treatment below 120°C with Lysine and Cysteine [jstage.jst.go.jp]
- 3. Formation and Identification of Six Amino Acid - Acrylamide Adducts and Their Cytotoxicity Toward Gastrointestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Validating Target Engagement of Ethyl Vinyl Sulfone-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the target engagement of ethyl vinyl sulfone-based inhibitors, a class of targeted covalent inhibitors. By objectively presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate techniques for their drug discovery and development programs.
Ethyl vinyl sulfones are electrophilic compounds that form covalent bonds with nucleophilic residues, most commonly cysteine, on their protein targets.[1] This irreversible or slowly reversible binding necessitates specific strategies to accurately quantify target engagement in cellular and biochemical contexts. This guide focuses on three widely used and robust methods: Cellular Thermal Shift Assay (CETSA), Mass Spectrometry (MS), and Fluorescence Polarization (FP).
Comparative Analysis of Target Engagement Methods
The choice of a target engagement validation method depends on various factors, including the availability of specific reagents, the desired throughput, and the nature of the biological question being addressed. The following table summarizes the key characteristics and performance of CETSA, MS, and FP for assessing the target engagement of covalent inhibitors.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readouts |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[2] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[2][3] | Requires a specific antibody for detection (Western Blot-based), may not be suitable for all targets (no thermal shift upon binding).[4] | Thermal shift (ΔTm), IC50 from isothermal dose-response curves.[5] |
| Mass Spectrometry (MS) | Directly detects the covalent adduct between the inhibitor and the target protein or quantifies the remaining unbound target.[6] | High specificity and sensitivity, can identify the exact site of covalent modification, applicable to complex biological samples.[6][7] | Requires specialized equipment and expertise, can be lower throughput for large-scale screening. | Percent target occupancy, k_inact_/K_I_.[7] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that is displaced from the target protein by the inhibitor.[8] | Homogeneous assay format, high throughput, amenable to automation.[8] | Requires a fluorescently labeled probe, indirect measurement of inhibitor binding. | IC50, K_i_. |
Quantitative Data for this compound-Based Inhibitors
The following tables present quantitative data for the target engagement of vinyl sulfone inhibitors against two key cellular signaling pathways: the Epidermal Growth Factor Receptor (EGFR) pathway and the Ubiquitin-Proteasome pathway. It is important to note that the data is compiled from different studies, and direct comparison between inhibitors and methods should be made with caution due to variations in experimental conditions.
EGFR Pathway Inhibitors
| Inhibitor | Target | Assay Method | Cell Line/System | Quantitative Value | Reference |
| VF16 | EGFR-TK | ADP-Glo™ kinase assay | In vitro | IC50 = 7.85 ± 0.88 nM | [9][10][11] |
| Erlotinib (non-covalent control) | EGFR-TK | ADP-Glo™ kinase assay | In vitro | IC50 = 26.09 ± 5.42 nM | [9][10][11] |
Ubiquitin-Proteasome Pathway Inhibitors
| Inhibitor | Target | Assay Method | Cell Line/System | Quantitative Value | Reference |
| Tripeptide vinyl sulfone 2 | Proteasome β1 subunit | Competition assay | HEK lysate | IC50 ≈ 100 nM | [12] |
| Tripeptide vinyl sulfone 5 | Proteasome β1 subunit | Competition assay | HEK lysate | IC50 ≈ 50 nM | [12] |
| NLVS (NIP-Leu-Leu-Leu-vinylsulfone) | Proteasome | [¹²⁵I]UbVS labeling | EL-4 cells | 50 µM inhibited proteasome | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation for specific research needs.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure for performing a Western Blot-based CETSA to determine the thermal stabilization of a target protein upon binding of an this compound inhibitor.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the this compound inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.
2. Heating and Lysis:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
3. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
4. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations across all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific to the target protein.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Mass Spectrometry-Based Target Engagement Protocol
This protocol outlines a general workflow for identifying the covalent adduct of an this compound inhibitor on its target protein using LC-MS/MS.
1. Sample Preparation:
-
Treat cells or cell lysates with the this compound inhibitor or a vehicle control.
-
Lyse the cells and quantify the total protein concentration.
2. Protein Digestion:
-
Denature the proteins (e.g., with urea (B33335) or rapigest).
-
Reduce the disulfide bonds (e.g., with DTT).
-
Alkylate the free cysteines (e.g., with iodoacetamide).
-
Digest the proteins into peptides using a protease (e.g., trypsin).
3. LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data against a protein database to identify peptides.
-
Specifically search for the mass shift corresponding to the covalent modification of the target peptide by the this compound inhibitor.
4. Data Analysis:
-
Quantify the relative abundance of the modified versus unmodified target peptide to determine the percent target occupancy.
Fluorescence Polarization (FP) Assay Protocol
This protocol describes a competitive FP assay to determine the ability of an this compound inhibitor to displace a fluorescent tracer from its target protein.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Dilute the target protein and the fluorescent tracer to their working concentrations in the assay buffer. The tracer concentration should be at or below its K_d for the target protein.
2. Assay Procedure:
-
In a microplate, add the this compound inhibitor at a range of concentrations.
-
Add the target protein to each well and incubate to allow for inhibitor binding. The incubation time should be sufficient to allow for the covalent reaction to proceed.
-
Add the fluorescent tracer to each well.
-
Incubate the plate at room temperature to reach binding equilibrium, protected from light.
3. Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the percent inhibition of tracer binding for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the validation of this compound-based inhibitors.
Caption: EGFR signaling pathway with covalent inhibition by an this compound inhibitor.
Caption: Ubiquitin-proteasome pathway showing inhibition by a vinyl sulfone compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship of different methods for validating target engagement.
References
- 1. Vinyl sulfones as mechanism-based cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Advances in CETSA [frontiersin.org]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Label-free target identification using in-gel fluorescence difference via thermal stability shift - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a potent and highly β1 specific proteasome inhibitor from a focused library of urea-containing peptide vinyl sulfones and peptide epoxyketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel active site-directed probe specific for deubiquitylating enzymes reveals proteasome association of USP14 - PMC [pmc.ncbi.nlm.nih.gov]
Vinyl Sulfones as Covalent Warheads in Drug Design: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic deployment of covalent inhibitors has marked a resurgence in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Within the arsenal (B13267) of electrophilic "warheads" that enable covalent bonding, vinyl sulfones have emerged as a versatile and increasingly popular choice. This guide provides a comparative analysis of vinyl sulfones against other commonly used covalent warheads, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to Covalent Inhibition and the Role of Vinyl Sulfones
Covalent inhibitors form a stable, covalent bond with their target protein, typically with a nucleophilic amino acid residue such as cysteine, lysine, or serine.[1] This irreversible or slowly reversible interaction can lead to complete and sustained target inactivation. The reactivity and selectivity of the covalent inhibitor are largely dictated by the nature of its electrophilic warhead.
Vinyl sulfones (R-SO₂-CH=CH₂) are α,β-unsaturated compounds that act as Michael acceptors.[2][3] The electron-withdrawing sulfonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack by amino acid residues in the target protein's binding site. This reactivity has been harnessed in the design of inhibitors for a range of targets, including kinases and cysteine proteases.[1][4] Notable examples of drugs and clinical candidates featuring a vinyl sulfone warhead include Rigosertib (B1238547), an inhibitor of the PI3K/Akt and PLK1 pathways, and BAY 11-7085, an inhibitor of NF-κB activation.[2][3][5][6] K11777 is another well-studied vinyl sulfone and a potent irreversible inhibitor of cysteine proteases.[7][8]
Comparative Performance of Covalent Warheads
The choice of a covalent warhead is a critical decision in drug design, balancing the need for sufficient reactivity for target engagement with the requirement for selectivity to minimize off-target effects and potential toxicity. Here, we compare vinyl sulfones to other common warheads, particularly acrylamides.
Reactivity
Quantitative studies have demonstrated that vinyl sulfones are generally more reactive towards nucleophiles than acrylamides.[9] This heightened reactivity can be advantageous for targeting less nucleophilic residues or for achieving rapid target inactivation. However, it also necessitates careful molecular design to control selectivity.
The reactivity of a covalent inhibitor is often quantified by the second-order rate constant, k_inact/K_i, which represents the efficiency of covalent bond formation. A higher k_inact/K_i value indicates a more efficient inhibitor.
Table 1: Comparative Reactivity of Covalent Warheads
| Warhead | Target | Nucleophile | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| Vinyl Sulfone | Cathepsin S | Cysteine | > 1,000,000 | [10] |
| Vinyl Sulfone | Cathepsin O2 | Cysteine | > 100,000 | [10] |
| Vinyl Sulfone | Cathepsin L | Cysteine | > 100,000 | [10] |
| Vinyl Sulfone | Falcipain-2 | Cysteine | > 100,000 | [11] |
| Vinyl Sulfone | Falcipain-3 | Cysteine | > 100,000 | [11] |
| Acrylamide | BTK | Cysteine | 21,667 | [12][13] |
| Acrylamide | EGFR | Cysteine | 10⁵ - 10⁷ | [14] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Selectivity
While highly reactive, vinyl sulfones can be engineered for selectivity. The overall selectivity of a covalent inhibitor is not solely dependent on the warhead but is also significantly influenced by the non-covalent binding affinity of the drug scaffold for the target protein. A high-affinity scaffold ensures that the warhead is positioned correctly within the active site, increasing the likelihood of reaction with the intended nucleophile over other accessible nucleophiles in the proteome.[14]
Chemoproteomic techniques such as Activity-Based Protein Profiling (ABPP) are invaluable for assessing the proteome-wide selectivity of covalent inhibitors. These methods allow for the identification of both on-target and off-target interactions in a cellular context.
Signaling Pathways Targeted by Vinyl Sulfone Inhibitors
To illustrate the application of vinyl sulfone-based inhibitors, we present the signaling pathways of two prominent examples: BAY 11-7085 and Rigosertib.
Caption: Mechanism of action of BAY 11-7085 in the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - ProQuest [proquest.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The dual pathway inhibitor rigosertib is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. K11777 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Update on drug development targeting parasite cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptidyl vinyl sulphones: a new class of potent and selective cysteine protease inhibitors: S2P2 specificity of human cathepsin O2 in comparison with cathepsins S and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversibility of Ethyl Vinyl Sulfone Covalent Modification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Covalent inhibitors have emerged as a powerful modality in drug discovery, offering the potential for enhanced potency and prolonged duration of action. The vinyl sulfone moiety is a well-established electrophilic "warhead" capable of forming a covalent bond with nucleophilic residues on a target protein, most commonly cysteine.[1][2] While traditionally considered to form irreversible adducts, recent research has focused on tuning the reactivity of vinyl sulfones to achieve reversible covalent interactions.[3][4][5][6] This guide provides a comparative assessment of the reversibility of ethyl vinyl sulfone modification, supported by experimental data and detailed protocols.
Comparison of Covalent Warheads
The reversibility of a covalent bond is intrinsically linked to the chemical nature of the electrophilic warhead and the stability of the resulting adduct. While this compound is generally considered to form stable, and often irreversible, bonds, its reactivity can be modulated. Other electrophilic groups, such as cyanoacrylamides and nitriles, are known to form readily reversible covalent adducts.[7][8]
| Covalent Warhead | General Reversibility | Reaction Mechanism | Key Features |
| This compound | Generally Irreversible (Tunable) | Michael Addition | Forms a stable sulfone-thioether linkage with cysteine.[7] Reversibility can be influenced by substitution patterns on the vinyl sulfone.[3][4][5][6] |
| Acrylamide | Generally Irreversible | Michael Addition | Forms a stable thioether bond with cysteine. Widely used in targeted covalent inhibitors.[7] |
| Cyanoacrylamide | Reversible | Michael Addition | The electron-withdrawing nitrile group facilitates the reverse Michael reaction, rendering the bond reversible.[7][8] |
| Nitrile | Reversible | Nucleophilic Addition | Forms a covalent adduct with serine or cysteine residues; this is a key feature of inhibitors like saxagliptin.[6] |
| Boronic Acid | Reversible | Nucleophilic Addition | Forms a reversible covalent bond with serine residues. |
| α-ketoamide | Reversible | Nucleophilic Addition | A potent reversible covalent warhead targeting cysteine proteases.[6] |
Experimental Assessment of Reversibility
A combination of orthogonal assays is crucial for definitively characterizing the reversibility of a covalent inhibitor.
Methodologies for Assessing Reversibility
| Experimental Method | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Time-Dependent IC50 Assay | Measures the inhibitor concentration that produces 50% enzyme inhibition at different pre-incubation times.[9] | K_i (initial binding affinity), k_inact (rate of covalent bond formation), k_off (rate of covalent bond reversal) | Provides comprehensive kinetic information on the binding event.[9] | Can be complex to set up and analyze; requires a functional enzymatic assay.[9] |
| Intact Protein Mass Spectrometry | Directly measures the mass of the protein-inhibitor complex over time after removal of unbound inhibitor.[9][10] | Stability of the covalent adduct | Provides direct evidence of covalent binding and can confirm 1:1 stoichiometry.[9] | Requires specialized equipment; may not be suitable for all proteins.[9] |
| Washout/Dialysis Experiment | Removes unbound inhibitor and monitors the recovery of enzyme activity over time.[9][11] | k_off (dissociation rate constant), t_1/2 (half-life of the covalent adduct) | Provides a clear demonstration of reversibility and the rate of dissociation.[9] | Can be slow and may not be suitable for very slowly reversible inhibitors. |
Experimental Protocols
Time-Dependent IC50 Assay
This protocol is adapted from established methods for characterizing time-dependent inhibitors.[4][12][13][14][15]
Objective: To determine the kinetic parameters of covalent bond formation and reversal (K_i, k_inact, and k_off).
Materials:
-
Purified target enzyme
-
Test inhibitor (e.g., this compound derivative)
-
Substrate for the enzyme
-
Assay buffer
-
96-well plates
-
Plate reader
Protocol:
-
Pre-incubation: Prepare a series of dilutions of the test inhibitor in the assay buffer. In a 96-well plate, mix the enzyme with each inhibitor concentration and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at a controlled temperature.
-
Reaction Initiation: At the end of each pre-incubation period, initiate the enzymatic reaction by adding a saturating concentration of the substrate.
-
Data Acquisition: Measure the reaction rate (e.g., absorbance or fluorescence) over a set period using a plate reader.
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentration for each pre-incubation time point to determine the IC50 value at each time.
-
The IC50 values will decrease over time as the covalent bond forms.
-
For reversible covalent inhibitors, the IC50 values may reach a plateau.
-
Fit the data to appropriate kinetic models to determine K_i, k_inact, and k_off.[15]
-
Intact Protein Mass Spectrometry for Adduct Stability
This protocol outlines a general workflow for assessing the stability of a covalent adduct using mass spectrometry.[10][16]
Objective: To directly observe the stability of the protein-inhibitor adduct over time.
Materials:
-
Purified target protein
-
Test inhibitor
-
Incubation buffer
-
Desalting column or dialysis equipment
-
Mass spectrometer (e.g., ESI-TOF)
-
Quenching solution (e.g., 0.1% formic acid)
Protocol:
-
Adduct Formation: Incubate the purified target protein with an excess of the inhibitor to ensure complete or significant labeling.
-
Removal of Unbound Inhibitor: Remove the unbound inhibitor using a desalting column or through dialysis to ensure that only covalently bound inhibitor remains.[16]
-
Time-Course Incubation: Incubate the purified protein-inhibitor complex at a physiological temperature (e.g., 37°C).
-
Sample Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction, quench it with the quenching solution, and analyze it by mass spectrometry.
-
Data Analysis:
-
At time zero, a mass shift corresponding to the molecular weight of the inhibitor should be observed, confirming adduct formation.
-
Over time, if the covalent bond is reversible, a decrease in the mass of the adducted protein and an increase in the mass of the unmodified protein will be observed.
-
The rate of disappearance of the adducted protein can be used to estimate the off-rate (k_off).
-
Washout Experiment for Activity Recovery
This protocol is a functional assay to measure the recovery of enzyme activity after removal of a reversible covalent inhibitor.[9][11]
Objective: To determine the dissociation rate constant (k_off) and the half-life (t_1/2) of the covalent adduct by measuring the recovery of enzyme activity.
Materials:
-
Purified target enzyme
-
Test inhibitor
-
Substrate for the enzyme
-
Assay buffer
-
Device for rapid buffer exchange (e.g., centrifugal filter unit)
-
96-well plates
-
Plate reader
Protocol:
-
Inhibition: Incubate the enzyme with a concentration of the inhibitor sufficient to achieve maximal inhibition.
-
Washout: Rapidly remove the unbound inhibitor by buffer exchange using a centrifugal filter unit or through rapid dialysis.
-
Activity Measurement: At various time points after the removal of the unbound inhibitor, take aliquots of the protein solution and measure the enzyme activity by adding the substrate.
-
Data Analysis:
-
Plot the recovery of enzyme activity over time.
-
Fit the data to a first-order kinetic model to determine the dissociation rate constant (k_off) and the half-life (t_1/2) of the covalent adduct.
-
Visualizations
Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Signaling
Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and a validated target for covalent inhibitors in the treatment of B-cell malignancies and autoimmune diseases.[17][18][19][20] Covalent inhibitors typically target a cysteine residue (C481) in the active site of BTK.[19][20]
Caption: Simplified BTK signaling pathway and the mechanism of covalent inhibition.
Experimental Workflow: Assessing Covalent Reversibility
The following diagram illustrates a typical workflow for characterizing the reversibility of a covalent inhibitor.
Caption: Experimental workflow for assessing the reversibility of covalent inhibitors.
Logical Relationship: Reversible vs. Irreversible Covalent Modification
This diagram illustrates the key differences in the binding kinetics of reversible and irreversible covalent inhibitors.
Caption: Comparison of reversible and irreversible covalent inhibition kinetics.
References
- 1. Unveiling the reaction mechanism of covalent kinase inhibition by ibrutinib - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ranking Reversible Covalent Drugs: From Free Energy Perturbation to Fragment Docking | Semantic Scholar [semanticscholar.org]
- 6. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]
- 11. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 13. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 14. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Ethyl Vinyl Sulfone vs. Hexyl Acrylate: A Comparative Guide to Michael Acceptor Reactivity
In the landscape of bioconjugation and polymer chemistry, the Michael addition reaction is a cornerstone for forming stable carbon-heteroatom and carbon-carbon bonds. The efficiency of this reaction hinges on the reactivity of the Michael acceptor. This guide provides a detailed, data-driven comparison between two commonly used Michael acceptors: ethyl vinyl sulfone (EVS) and hexyl acrylate (B77674) (HA), to assist researchers in selecting the optimal reagent for their applications.
Executive Summary
Experimental evidence conclusively demonstrates that This compound is a significantly better Michael acceptor than hexyl acrylate . The superior reactivity of EVS is attributed to the potent electron-withdrawing nature of the sulfone group, which renders the β-vinyl carbon more electrophilic and susceptible to nucleophilic attack. In direct comparative studies involving the thiol-Michael addition, this compound has been shown to react approximately seven times faster than hexyl acrylate.[1][2][3] This heightened reactivity also allows for high selectivity, where EVS can be fully consumed in a reaction mixture with minimal consumption of co-present hexyl acrylate.[1][2][4]
Data Presentation: Reactivity Comparison
The following table summarizes the quantitative comparison of reactivity between this compound and hexyl acrylate in a thiol-Michael addition reaction with hexanethiol (HT).
| Michael Acceptor | Nucleophile | Catalyst | Relative Reaction Rate (EVS vs. HA) | Conversion (after 10 min) | Final Conversion (after 2.5 hours) | Reference |
| This compound (EVS) | Hexanethiol | Dimethylphenylphosphine (DMPP) | ~7 times faster | 100% | 100% | [1][2][3] |
| Hexyl Acrylate (HA) | Hexanethiol | Dimethylphenylphosphine (DMPP) | 1 | <10% | 80% | [1][2][3] |
Underlying Chemical Principles
The enhanced reactivity of this compound stems from the superior ability of the sulfone group (–SO₂) to withdraw electron density from the carbon-carbon double bond compared to the ester group (–COOR) in hexyl acrylate.[2] This strong inductive effect makes the β-carbon of the vinyl sulfone significantly more electron-deficient and, therefore, a more potent electrophile for the Michael donor.
Furthermore, the thioether sulfone bond formed from the Michael addition with a vinyl sulfone is highly stable.[2][5] In contrast, the thioether ester bond resulting from the reaction with an acrylate is comparatively more labile.[2][5] This increased stability of the adduct makes vinyl sulfones particularly valuable for applications requiring long-term stability, such as in the development of hydrogels and bioconjugates.[2][6]
Experimental Protocols
The following is a representative experimental protocol for a comparative kinetic analysis of the thiol-Michael addition reaction for this compound and hexyl acrylate. This protocol is based on methodologies described in the literature.[3]
Objective: To compare the reaction rates of this compound and hexyl acrylate with a thiol nucleophile.
Materials:
-
This compound (EVS)
-
Hexyl acrylate (HA)
-
Hexanethiol (HT) - Nucleophile
-
Dimethylphenylphosphine (DMPP) - Nucleophile Catalyst
-
Triethylamine (TEA) - Base Catalyst (for comparison)
-
Internal standard (e.g., mesitylene)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In a typical experiment, the reactions are performed in neat conditions (without solvent). A reaction mixture is prepared with a specific molar ratio of the reactants. For a competitive reaction, a molar ratio of thiol:vinyl sulfone:acrylate of 2:1:1 is used.[1][2][4]
-
Initiation: The reaction is initiated by the addition of the catalyst (e.g., DMPP, 40-fold less than the base catalyst TEA) to the mixture of the Michael acceptor(s) and the thiol.[2]
-
Monitoring the Reaction: The reaction progress is monitored by taking aliquots from the reaction mixture at specific time intervals.
-
Sample Preparation for Analysis: The aliquots are diluted with a suitable solvent (e.g., CDCl₃) containing an internal standard to quench the reaction and prepare for analysis.
-
Analysis: The conversion of the vinyl groups of this compound and hexyl acrylate is determined using ¹H NMR spectroscopy by integrating the characteristic vinyl proton peaks relative to the internal standard.
-
Data Analysis: The conversion data is plotted against time to determine the reaction kinetics and compare the reaction rates of the two Michael acceptors.
Visualizing the Michael Addition
The following diagrams illustrate the general mechanism of the Michael addition reaction and the logical relationship of factors influencing acceptor reactivity.
Caption: General mechanism of the base-catalyzed Michael addition reaction.
Caption: Factors influencing Michael acceptor reactivity.
Conclusion
For researchers and drug development professionals seeking a highly reactive and selective Michael acceptor that forms stable adducts, this compound is the superior choice over hexyl acrylate. Its enhanced electrophilicity, driven by the potent sulfone electron-withdrawing group, leads to significantly faster reaction kinetics and higher conversion rates, making it an invaluable tool in the synthesis of advanced polymers and bioconjugates.
References
- 1. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations: Monomer Reactivity and Mechanical Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Control Experiments for Ethyl Vinyl Sulfone-Mediated Protein Labeling
In the dynamic field of chemical biology and drug development, the precise labeling of proteins is paramount for elucidating their function, tracking their localization, and developing targeted therapeutics. Ethyl vinyl sulfone (EVS) has emerged as a valuable tool for covalent protein modification, primarily targeting cysteine residues. However, ensuring the specificity and minimizing off-target effects of any labeling strategy is critical for the generation of reliable and reproducible data. This guide provides a comprehensive comparison of control experiments for EVS-mediated protein labeling, with a particular focus on maleimide-based reagents as a widely used alternative.
Understanding the Chemistry: this compound vs. Maleimide (B117702)
This compound and maleimides are both electrophilic reagents that react with nucleophilic amino acid residues on proteins. Their reactivity profiles, however, exhibit key differences that necessitate distinct control strategies.
This compound (EVS) reacts primarily with the thiol group of cysteine residues through a Michael addition. However, it can also react with the ε-amino group of lysine (B10760008) and the imidazole (B134444) ring of histidine, particularly at a higher pH.[1] This broader reactivity profile underscores the importance of carefully designed control experiments to confirm the desired cysteine-specific labeling.
Maleimides are highly selective for thiol groups of cysteines within a pH range of 6.5-7.5.[2] Above this range, reactivity with lysines can occur. The thioether bond formed with maleimides can, under certain conditions, be reversible through a retro-Michael reaction, a factor to consider when assessing the stability of the labeled protein.
Key Control Experiments: A Head-to-Head Comparison
To ensure the validity of protein labeling experiments, a panel of control experiments should be performed. The following table outlines essential controls for both EVS and maleimide-mediated labeling and highlights their specific purposes.
| Control Experiment | Purpose | Rationale for EVS Labeling | Rationale for Maleimide Labeling |
| Negative Control: No Labeling Reagent | To assess the background signal from the detection method itself. | Establishes the baseline fluorescence or signal in the absence of any labeling reagent. | Same as for EVS. |
| Negative Control: Cysteine-less Protein Mutant | To determine the extent of off-target labeling on amino acids other than cysteine. | Crucial for EVS due to its known reactivity with lysine and histidine. | Important to confirm the high specificity of maleimides for cysteines under the chosen reaction conditions. |
| Negative Control: Pre-blocking with a Non-labeled Reagent | To confirm that the labeling is specific to the intended reactive group. | Pre-treatment with a non-labeled, cysteine-reactive compound (e.g., N-ethylmaleimide) should prevent subsequent labeling by EVS if the reaction is truly cysteine-specific. | Pre-treatment with a non-labeled cysteine-reactive compound should abolish labeling. |
| Positive Control: Known Cysteine-Containing Protein | To validate that the labeling reaction is working efficiently under the experimental conditions. | Confirms that the EVS reagent is active and capable of labeling an accessible cysteine. | Confirms the activity of the maleimide reagent. |
| pH-Dependent Labeling | To optimize the specificity of the labeling reaction. | EVS reactivity with lysine and histidine increases at higher pH. Running the reaction at different pH values (e.g., 7.0, 8.0, 9.0) can help identify conditions that favor cysteine labeling. | Maleimide reactivity with lysine increases at pH > 7.5. This control helps to ensure cysteine-specific labeling. |
| Competitive Labeling | To directly compare the reactivity and specificity of EVS and a maleimide reagent. | Incubating the protein with both EVS and a fluorescently distinct maleimide allows for a direct comparison of their labeling patterns on the same protein. | Provides a direct readout of the relative reactivity and specificity compared to EVS. |
Quantitative Data Comparison
The following tables summarize hypothetical, yet expected, quantitative data from comparative experiments. These values are based on the known chemical properties of this compound and maleimide and serve to illustrate the expected outcomes of the control experiments described.
Table 1: Labeling Efficiency
| Labeling Reagent | Target Protein (with Cysteine) | Labeling Efficiency (%) | Target Protein (Cysteine-less Mutant) | Labeling Efficiency (%) |
| This compound | Bovine Serum Albumin (BSA) | 85 | Cysteine-less BSA | 15 |
| Maleimide | Bovine Serum Albumin (BSA) | 95 | Cysteine-less BSA | <5 |
Table 2: Off-Target Modification (as determined by Mass Spectrometry)
| Labeling Reagent | Target Amino Acid | Extent of Modification (%) |
| This compound | Cysteine | 85 |
| Lysine | 10 | |
| Histidine | 5 | |
| Maleimide | Cysteine | 95 |
| Lysine | <2 (at pH 7.4) | |
| Histidine | <1 |
Table 3: Cytotoxicity (HeLa cells, 24h incubation)
| Labeling Reagent Concentration | This compound (% Cell Viability) | Maleimide (% Cell Viability) |
| 10 µM | 95 | 98 |
| 50 µM | 80 | 90 |
| 100 µM | 65 | 82 |
Table 4: Conjugate Stability (in human plasma at 37°C)
| Time (hours) | This compound-Protein Conjugate (% Intact) | Maleimide-Protein Conjugate (% Intact) |
| 0 | 100 | 100 |
| 24 | 98 | 90 |
| 48 | 95 | 82 |
| 72 | 92 | 75 |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Protocol 1: Competitive Labeling of a Target Protein
Objective: To directly compare the labeling specificity of this compound and a maleimide reagent.
Materials:
-
Target protein with at least one accessible cysteine residue (e.g., Bovine Serum Albumin - BSA)
-
This compound (EVS)
-
Fluorescent maleimide (e.g., Alexa Fluor 488 C5 Maleimide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
-
SDS-PAGE gels and imaging system
-
Mass spectrometer
Procedure:
-
Prepare a 1 mg/mL solution of the target protein in PBS.
-
Add a 10-fold molar excess of both EVS and the fluorescent maleimide to the protein solution simultaneously.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
Remove excess, unreacted labeling reagents using a size-exclusion chromatography column.
-
Analyze the labeled protein using SDS-PAGE and fluorescence imaging to visualize the maleimide labeling.
-
To assess EVS labeling and identify specific sites of modification for both reagents, subject the labeled protein to tryptic digestion followed by LC-MS/MS analysis.
Protocol 2: Assessing Off-Target Labeling using Mass Spectrometry
Objective: To identify and quantify the extent of off-target modifications on lysine and histidine residues.
Materials:
-
Target protein
-
This compound or maleimide reagent
-
Reaction buffer at desired pH (e.g., PBS pH 7.4 and Carbonate-Bicarbonate buffer pH 9.0)
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Perform the labeling reaction with either EVS or the maleimide reagent at both pH 7.4 and pH 9.0.
-
After the reaction, reduce and alkylate the remaining cysteine residues with DTT and IAA, respectively.
-
Digest the protein into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including variable modifications corresponding to the addition of the EVS or maleimide moiety on cysteine, lysine, and histidine residues.
-
Quantify the relative abundance of modified peptides to determine the percentage of off-target labeling.
Protocol 3: Cytotoxicity Assay
Objective: To compare the cytotoxic effects of this compound and maleimide reagents on cultured cells.
Materials:
-
HeLa cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and maleimide reagents
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of dilutions of the EVS and maleimide reagents in cell culture medium (e.g., 0, 10, 50, 100 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of the labeling reagents.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader and calculate the percentage of cell viability relative to the untreated control.
Visualizing the Workflow and Logic
To further clarify the experimental design and decision-making process, the following diagrams are provided.
By implementing these control experiments and carefully analyzing the resulting data, researchers can confidently utilize this compound for protein labeling, ensuring the generation of high-quality, reliable results for their downstream applications. This guide provides the necessary framework to objectively evaluate EVS against other labeling chemistries, empowering researchers to make informed decisions for their specific experimental needs.
References
Stability of Thioether Bonds Formed by Ethyl Vinyl Sulfone (EVS): A Comparative Guide
In the realm of bioconjugation, the formation of stable covalent linkages between biomolecules and therapeutic or diagnostic agents is paramount for the development of effective and safe biologics, such as antibody-drug conjugates (ADCs). Ethyl vinyl sulfone (EVS) is a Michael acceptor that reacts with nucleophilic residues on proteins, most notably the thiol group of cysteine, to form a stable thioether bond. This guide provides a comprehensive comparison of the stability of the EVS-thioether linkage against other common bioconjugation chemistries, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Superior Stability of the EVS-Thioether Bond
The thioether bond formed via the Michael addition of a thiol to EVS is characterized by its high stability.[1] This stability is a significant advantage over more traditional thiol-reactive chemistries, such as those involving maleimides. While maleimides react rapidly with thiols, the resulting succinimidyl thioether linkage is susceptible to a retro-Michael reaction, leading to deconjugation and potential exchange with other thiols in the biological environment, such as glutathione.[2][3]
Vinyl sulfone-based bioconjugates have demonstrated superior stability compared to their maleimide (B117702) counterparts.[3] For instance, the adduct formed between this compound and cysteine has been shown to be remarkably stable, with less than 15% hydrolysis observed even after 24 hours at 110°C in 6 N HCl.[1] This inherent stability minimizes premature drug release and off-target effects, enhancing the therapeutic window of the conjugated molecule.
Comparative Stability Data
The following table summarizes the stability of various bioconjugation linkages, highlighting the enhanced stability of sulfone-based chemistries. While direct head-to-head data for EVS under physiological conditions is limited in the public domain, data from structurally related sulfone linkers provides a strong indication of their stability profile.
| Linkage Chemistry | Model System/Conjugate | Matrix | Incubation Conditions | Stability Metric (% Intact or Half-life) | Reference |
| Phenyloxadiazole Sulfone-Thiol | Fc-S396C Conjugate | Human Plasma | 37°C | ~67% intact after 72 hours | [4] |
| Traditional Maleimide-Thiol | Fc-S396C Conjugate | Human Plasma | 37°C | ~20% intact after 72 hours | [4] |
| Traditional Maleimide-Thiol | LC-V205C Conjugate | Human Plasma | 37°C | ~80% intact after 72 hours | [4] |
| Azabicyclic Vinyl Sulfone-Thiol | Ub-K63C-biotin Conjugate | Plasma Media | 37°C | >80% intact after 24 hours | [5] |
| Stabilized Maleimide-Thiol (N-aryl) | Cysteine-linked ADC | Serum | 37°C | >80% intact after 7 days | [6] |
Reactivity Profile of EVS
EVS is highly reactive towards the thiol group of cysteine residues. However, it can also react with other nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine, particularly at higher pH values.[7] Studies have shown that the reaction with cysteine is rapid and selective at a pH range of 7-9, while the reaction with lysine is significantly slower at pH 9.3.[7] Careful control of the reaction pH is therefore crucial to ensure selective conjugation to cysteine residues.
Experimental Protocols
To characterize the stability of the EVS-thioether bond, a series of well-defined experiments are essential. Below are detailed protocols for key stability assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an EVS-conjugated protein in human plasma over time.
Materials:
-
EVS-conjugated protein (e.g., antibody)
-
Human plasma (sourced ethically)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE apparatus and reagents
-
Fluorescent scanner or densitometer
-
Size-exclusion chromatography (SEC) HPLC system
-
LC-MS system for intact mass analysis
Procedure:
-
Preparation of Conjugate: Prepare the EVS-conjugated protein and purify it to remove any unreacted EVS.
-
Incubation: Incubate the purified conjugate at a final concentration of 1 mg/mL in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation: Immediately after collection, stop the reaction by freezing the samples at -80°C. For analysis, samples may require precipitation of plasma proteins (e.g., with acetonitrile) followed by centrifugation.
-
Analysis by SDS-PAGE: If the conjugate is fluorescently labeled, run the samples on a non-reducing SDS-PAGE gel. Visualize the gel using a fluorescent scanner and quantify the band intensity of the intact conjugate.
-
Analysis by SEC-HPLC: Separate the intact conjugate from any degradation products or fragments using an SEC-HPLC column. Quantify the peak area of the intact conjugate over time.
-
Analysis by LC-MS: For detailed characterization, analyze the samples using LC-MS to identify and quantify the intact conjugate and any released payload or fragments.
Protocol 2: Glutathione (GSH) Challenge Assay
Objective: To assess the stability of the EVS-thioether bond in the presence of a high concentration of a competing thiol.
Materials:
-
EVS-conjugated protein
-
Glutathione (GSH)
-
PBS, pH 7.4
-
Reverse-phase (RP) HPLC system with UV and/or mass spectrometry (MS) detection
Procedure:
-
Preparation of Conjugate: Prepare and purify the EVS-conjugated protein.
-
Incubation: Incubate the purified conjugate (e.g., at 1 mg/mL) in PBS, pH 7.4, containing a physiologically relevant concentration of GSH (e.g., 5 mM) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by RP-HPLC-MS to identify and quantify the intact conjugate, the released payload, and any GSH-payload adducts. The rate of disappearance of the intact conjugate and the appearance of the GSH adduct can be used to determine the stability of the thioether bond.
Visualizing the Chemistry and Biological Context
To better understand the processes described, the following diagrams illustrate the reaction mechanism of EVS with cysteine and a relevant signaling pathway where EVS-modified molecules can act as inhibitors.
Caption: Michael addition reaction of EVS with a protein cysteine residue.
Caption: Inhibition of the EGFR signaling pathway by an EVS-based covalent inhibitor.
Conclusion
The thioether bond formed by the reaction of this compound with cysteine offers a highly stable linkage for bioconjugation. This stability, particularly when compared to traditional maleimide-based chemistries, is a critical advantage in the development of robust and effective biotherapeutics. The provided experimental protocols offer a framework for researchers to characterize and validate the stability of their EVS-conjugated molecules, ensuring the desired pharmacological profile. The use of EVS and other sulfone-based reagents represents a significant advancement in the field of bioconjugation, enabling the creation of next-generation protein therapeutics with enhanced in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Bifunctional Vinyl Sulfones Exhibit Markedly Higher Cytotoxicity Than Monofunctional Counterparts
A comparative analysis of monofunctional and bifunctional vinyl sulfones reveals significantly enhanced cytotoxicity of the bifunctional compounds, primarily attributed to their ability to induce protein cross-linking and trigger a distinct form of programmed cell death known as pyroptosis. This guide provides a comprehensive comparison, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers and drug development professionals on the differential biological activities of these compounds.
Quantitative Cytotoxicity Data
Experimental evidence demonstrates a substantial difference in the cytotoxic potential between monofunctional and bifunctional vinyl sulfones. The bifunctional divinyl sulfone (DVSF) is shown to be significantly more potent in inducing cell death compared to its monofunctional analogue, ethyl vinyl sulfone (EVSF).
| Compound | Chemical Structure | Functionality | Cell Line | IC50 Value (µM) | Fold Difference | Reference |
| This compound (EVSF) | CH₃CH₂SO₂CH=CH₂ | Monofunctional | Human Colorectal Carcinoma | ~204 | 1x | (West et al., 2011)[1] |
| Divinyl Sulfone (DVSF) | CH₂=CHSO₂CH=CH₂ | Bifunctional | Human Colorectal Carcinoma | 34 | 6x | (West et al., 2011)[1] |
Note: The IC50 value for this compound was calculated based on the reported 6-fold lower toxicity compared to Divinyl Sulfone.
Mechanism of Action: Protein Cross-linking vs. Simple Alkylation
The enhanced cytotoxicity of bifunctional vinyl sulfones is attributed to their ability to act as protein cross-linking agents.[2] While monofunctional vinyl sulfones can alkylate proteins, the two reactive vinyl groups in bifunctional compounds like divinyl sulfone allow for the covalent cross-linking of proteins, a process that is considerably more detrimental to cellular homeostasis.[2] This extensive protein damage can trigger specific cell death pathways.
Signaling Pathway: Divinyl Sulfone-Induced Pyroptosis
Recent studies have elucidated a specific signaling pathway activated by divinyl sulfone, leading to a form of inflammatory programmed cell death called pyroptosis.[3] This pathway is distinct from apoptosis and is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory contents.
Caption: Divinyl sulfone-induced pyroptosis signaling pathway.
This caspase-independent pathway is initiated by the generation of reactive oxygen species (ROS) and severe oxidative stress upon exposure to divinyl sulfone.[3] This leads to the activation and cleavage of Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell lysis and pyroptotic death.[3]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The following is a representative protocol for determining the cytotoxicity of vinyl sulfones using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
1. Cell Seeding:
-
Culture human colorectal carcinoma cells (or other relevant cell lines) in appropriate media.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
2. Compound Preparation:
-
Prepare stock solutions of monofunctional and bifunctional vinyl sulfones in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of desired concentrations.
3. Cell Treatment:
-
Remove the old medium from the 96-well plates and replace it with the medium containing the different concentrations of the vinyl sulfones.
-
Include vehicle-only controls (medium with the same concentration of DMSO used for the highest drug concentration).
4. Incubation:
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
5. MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
6. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
7. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
8. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion
The bifunctionality of vinyl sulfones dramatically enhances their cytotoxic effects compared to their monofunctional counterparts. This is primarily due to their ability to induce protein cross-linking, leading to severe cellular stress and the activation of specific cell death pathways such as pyroptosis. These findings have significant implications for the design and development of novel therapeutic agents, particularly in oncology, where the targeted induction of cell death is a key strategy. Researchers should consider the functional nature of vinyl sulfones when designing new compounds and investigating their biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Vinyl Sulfone: A Guide for Laboratory Professionals
The proper handling and disposal of ethyl vinyl sulfone are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, minimizing risks and ensuring compliance.
Immediate Safety and Handling Protocols
This compound is a hazardous chemical that requires careful handling. It is classified as a skin, eye, and respiratory irritant.[1][2] In transportation, it is designated as a toxic and corrosive material.[3] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Always use the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Respiratory Protection: An approved respirator, such as a type ABEK (EN14387) respirator filter, is necessary, especially when ventilation is inadequate.[1]
-
Body Protection: A full suit or lab coat and boots should be worn to prevent skin contact.[3]
Storage and Handling:
-
Store this compound in a cool, dry, and well-ventilated area, away from heat and ignition sources.[3][4]
-
Keep containers tightly closed.[3]
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.[3]
-
Avoid contact with incompatible materials such as acids and strong oxidizing agents.[3][5]
Quantitative Data Summary
For quick reference, the key physical and safety data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1889-59-4 |
| Molecular Formula | C₄H₈O₂S |
| Density | 1.151 g/mL at 25 °C[1][6] |
| Boiling Point | 118-119 °C at 22 mmHg[1][6] |
| Flash Point | 109 °C (228.2 °F) - closed cup[1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory)[1] |
| UN Number | UN 2810 / UN 2927[3][4] |
| Transport Hazard Class | 6.1 (Toxic), 8 (Corrosive)[3][4] |
| WGK (Germany) | 3 (highly hazardous for water)[1] |
Spill Management Procedures
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[7]
-
Contain the Spill: Stop the leak if it is safe to do so. Use a non-combustible absorbent material such as dry earth, sand, or vermiculite (B1170534) to contain the spill.[3][5] Do not use water to clean up the spill, as a water jet is not recommended.[3]
-
Collect Absorbent Material: Carefully collect the absorbent material and spilled substance into a designated, sealable, and properly labeled waste container.[5][8]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[8]
-
Dispose of Waste: The container with the collected waste must be treated as hazardous waste and disposed of according to the procedures outlined below.
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all federal, state, and local environmental regulations.[3][9] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of their waste.[9]
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials and spill cleanup debris, in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and kept tightly closed when not in use.[10]
-
Ensure the container is clearly labeled as "Hazardous Waste" and lists all its contents, including "this compound."
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and equipped with secondary containment to prevent leaks or spills from spreading.
-
-
Pre-Treatment Considerations (Optional):
-
For aqueous waste streams, a potential method to reduce the hazard of vinyl sulfone is through hydrolysis. This should only be performed by trained personnel in a controlled laboratory setting.
-
-
Arrange for Professional Disposal:
Experimental Protocol: Hydrolysis of this compound
For aqueous solutions, the vinyl sulfone group can be hydrolyzed to the less hazardous hydroxyethyl (B10761427) sulfone. This is a known side-reaction for vinyl sulfone reactive dyes and can be adapted as a pre-treatment step.[12]
Objective: To convert reactive this compound in an aqueous waste solution to the more stable 2-(ethylsulfonyl)ethanol.
Materials:
-
Aqueous waste containing this compound
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
pH indicator paper or pH meter
-
Stir plate and stir bar
-
Heating mantle
-
Appropriate reaction vessel and condenser
Methodology:
-
Place the aqueous waste solution in the reaction vessel equipped with a stir bar and condenser.
-
While stirring, slowly add the sodium hydroxide solution to raise the pH to alkaline conditions (e.g., pH 10-12).
-
Heat the solution gently (e.g., 50-80°C) and maintain the temperature for a prolonged period (several hours) to ensure complete hydrolysis.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with an appropriate acid if required by your disposal facility.
-
Even after this treatment, the resulting solution must be collected and disposed of as hazardous chemical waste through your institution's EHS program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound 97 1889-59-4 [sigmaaldrich.com]
- 2. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound, CasNo.1889-59-4 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 5. Vinyl sulfone(77-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound | CAS#:1889-59-4 | Chemsrc [chemsrc.com]
- 7. chemos.de [chemos.de]
- 8. Mthis compound | C3H6O2S | CID 19354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. ethz.ch [ethz.ch]
- 11. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 12. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Vinyl Sulfone
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical reagents is paramount. Ethyl vinyl sulfone, a valuable compound in bioconjugation and other chemical syntheses, requires stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Essential Safety Information at a Glance
Proper personal protective equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on established safety data sheets.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] Ensure compliance with NIOSH (US) or EN 166 (EU) standards.[1] | Protects against splashes and vapors that can cause serious eye irritation or burns.[2][3][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., Neoprene, PVC).[6] Gloves must be inspected before use and disposed of after contamination.[1] | Prevents skin contact, which can lead to irritation or toxic effects through absorption.[4][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode, or a type ABEK (EN14387) respirator filter.[3][4] | Necessary in case of insufficient ventilation or when airborne concentrations of vapors may be high, to prevent respiratory tract irritation.[3][5] |
| Protective Clothing | A full suit, such as Tyvek, or disposable Tyvek-type sleeves taped to gloves.[4] A PVC apron and overalls are also recommended.[6] | Provides a barrier against accidental spills and contamination of personal clothing.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound.
1. Pre-Operational Checks:
-
Ventilation: Ensure handling occurs in a certified chemical fume hood with proper exhaust ventilation to keep airborne concentrations of vapors low.[4][5]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[2][5]
-
PPE Inspection: Thoroughly inspect all PPE for any signs of damage or wear before donning.
-
Spill Kit: Have a spill kit containing inert absorbent material (e.g., dry sand, earth) readily available.
2. Handling Procedure:
-
Personal Grounding: Ground all equipment containing the material to prevent the buildup of electrostatic charge.[5]
-
Dispensing: When dispensing, avoid inhalation of vapor or mist.[1]
-
Avoid Contact: Exercise extreme caution to avoid all personal contact with the substance, including inhalation.[6] Do not allow clothing wet with the material to remain in contact with the skin.[6]
-
Heating: Be aware that when heated, vapors may form explosive mixtures with air.[4]
3. Post-Handling Procedures:
-
Decontamination: Wash hands and any exposed skin thoroughly with soap and plenty of water after handling.[1][2]
-
Clothing: Remove and wash contaminated clothing before reuse.[2] Dispose of heavily contaminated clothing.
-
Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[1] Refrigeration at approximately 4°C is recommended.[4]
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all this compound waste, including empty containers and contaminated disposable labware, in a designated and properly labeled hazardous waste container.
2. Container Management:
-
Use a container that is compatible with the chemical.
-
Keep the waste container securely sealed when not in use.
3. Spill Residue:
-
In the event of a spill, absorb the material with an inert substance (e.g., dry sand, earth) and place it into a chemical waste container.[4]
4. Final Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company, following all federal, state, and local environmental control regulations.[5] Do not empty into drains.[8]
Visualizing the Workflow for Safe Handling and Disposal
To provide a clear visual guide, the following diagram outlines the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 97 1889-59-4 [sigmaaldrich.com]
- 4. Vinyl sulfone(77-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
